molecular formula C18H29NO2 B118594 Penbutolol CAS No. 36507-48-9

Penbutolol

Cat. No.: B118594
CAS No.: 36507-48-9
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penbutolol is a member of ethanolamines.
This compound is a drug in the beta-blocker class used to treat hypertension. This compound binds both beta-1 and beta-2 adrenergic receptors, rendering it a non-selective beta-blocker. This compound can act as a partial agonist at beta adrenergic receptors, since it is a sympathomimetric drug. This compound also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects. This binding characteristic of this compound is being investigated for its implications in Antidepressant Therapy. This compound is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. This compound has yet to be convincingly associated with clinically apparent liver injury.
This compound has been reported in Caenorhabditis elegans with data available.
This compound is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. This compound competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987 and is indicated for cardiovascular disease.
A nonselective beta-blocker used as an antihypertensive and an antianginal agent.
See also: Atenolol (related);  Propranolol (related);  Metoprolol (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38363-32-5 (sulfate (2:1) salt)
Record name Racemic Penbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023428
Record name Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Penbutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.12e-02 g/L
Record name Penbutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38363-40-5, 36507-48-9, 38363-32-5
Record name Penbutolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38363-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemic Penbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penbutolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penbutolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Penbutolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Penbutolol: Molecular Mechanism of Action on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals
Executive Summary

Penbutolol is a non-selective


-adrenergic receptor (

-AR) antagonist distinguished by its Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity (MSA) . Unlike "pure" antagonists (e.g., propranolol, which lacks ISA) or class III antiarrhythmics (e.g., sotalol), this compound’s interaction with the cardiomyocyte is defined by a dual-dynamic: it dampens excessive catecholaminergic drive while preserving a basal level of adrenergic signaling.

This guide dissects the molecular causality of this compound’s action, moving from receptor kinetics to ion channel modulation, and provides self-validating experimental protocols for characterizing these effects in vitro.

Molecular Pharmacology: The Partial Agonist Profile

The defining feature of this compound is its ability to act as a partial agonist at the


-adrenergic receptor. This creates a "ceiling" and "floor" effect on cardiac contractility and chronotropy.
1.1 Receptor Binding Kinetics

This compound binds with high affinity to both


 and 

receptors. However, its conformational induction of the receptor differs from full agonists (like Norepinephrine) and neutral antagonists.
  • Full Agonists: Stabilize the active receptor conformation (

    
    ), maximizing 
    
    
    
    protein coupling.
  • Neutral Antagonists: Bind

    
     and 
    
    
    
    with equal affinity or stabilize the inactive state, preventing
    
    
    coupling.
  • This compound (Partial Agonist): Stabilizes a fraction of receptors in the

    
     state, inducing sub-maximal 
    
    
    
    activation even in the absence of endogenous catecholamines.
1.2 The "Ceiling and Floor" Effect
  • The Floor (ISA): In a quiescent state (low catecholamines), this compound’s partial agonism generates a low-level cAMP signal, preventing severe bradycardia or negative inotropy.

  • The Ceiling (Blockade): During high sympathetic drive (exercise, stress), this compound competes with Norepinephrine. Since its intrinsic efficacy is lower than Norepinephrine, the net effect is a reduction in total signaling.

Signal Transduction Dynamics

The downstream effects of this compound are mediated through the


-Adenylyl Cyclase (AC)-cAMP-PKA axis.
2.1 The Gs-cAMP-PKA Axis
  • Binding: this compound binds

    
    -AR.
    
  • Transduction: Weak activation of

    
    .
    
  • Amplification: Adenylyl Cyclase converts ATP to cAMP (at rates significantly lower than Isoproterenol).

  • Phosphorylation: PKA phosphorylates key targets:

    • L-Type

      
       Channels (Cav1.2):  Increases open probability (
      
      
      
      ), but less than full agonists.
    • Phospholamban (PLB): Relieves SERCA inhibition, maintaining calcium cycling.

    • Troponin I (TnI): Modulates myofilament

      
       sensitivity.
      

Technical Note: The clinical relevance of ISA is the preservation of cardiac output at rest. In isolated myocyte assays, this manifests as a smaller reduction in sarcomere shortening compared to propranolol.

Electrophysiological Impact: Membrane Stabilizing Activity (MSA)

Beyond the


-receptor, this compound exhibits MSA, also known as "quinidine-like" or "local anesthetic" activity. This is not  mediated by the 

-receptor but is a direct interaction with voltage-gated ion channels.
3.1 Sodium Channel Blockade (Nav1.5)

This compound inhibits the fast sodium current (


), specifically the Nav1.5 channel.
  • Mechanism: It binds to the local anesthetic site (likely involving residues in the S6 segment of domain IV) in the pore.

  • Consequence: Reduces the maximal rate of depolarization (

    
    ) of Phase 0 of the action potential.
    
  • Clinical Correlate: This slows conduction velocity (dromotropy), contributing to its anti-arrhythmic profile but also posing risks in conduction block if overdosed.

3.2 Action Potential Duration (APD)

Unlike Sotalol, this compound does not significantly block the rapid delayed rectifier potassium current (


/hERG) at therapeutic concentrations. Therefore, it does not significantly prolong the QT interval (Class III effect), reducing the risk of Torsades de Pointes compared to other antiarrhythmics.
Visualization of Signaling Pathways[1]

The following diagram illustrates the competitive dynamic between Norepinephrine (Full Agonist) and this compound (Partial Agonist) at the


-AR.

Penbutolol_Signaling cluster_outcome Physiological Outcome NE Norepinephrine (Full Agonist) B1AR β1-Adrenergic Receptor NE->B1AR High Efficacy Binding Pen This compound (Partial Agonist) Pen->B1AR Competitive Binding (Displaces NE) Gs Gs Protein B1AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activation Targets Phosphorylation Targets: Cav1.2 (Ca2+ Influx) Phospholamban (SERCA) Troponin I PKA->Targets Phosphorylation Outcome1 Basal Tone Preserved (Due to ISA) PKA->Outcome1 Outcome2 Maximal Stimulation Blunted (Antagonism of NE) PKA->Outcome2

Figure 1: this compound acts as a partial agonist, providing basal stimulation (ISA) while blocking high-efficacy catecholamine signaling.

Experimental Validation Framework

To rigorously validate this compound’s mechanism in a drug development setting, two distinct protocols are required: one for ISA/Antagonism and one for MSA.

Protocol A: Differentiating Antagonism from Partial Agonism (cAMP Assay)

Objective: Quantify Intrinsic Sympathomimetic Activity (ISA). System: Isolated Adult Rat Cardiomyocytes or HEK293 cells overexpressing


-AR.

Step-by-Step Methodology:

  • Preparation: Plate cells in 96-well format. Pre-incubate with phosphodiesterase inhibitor (IBMX 500

    
    M) to prevent cAMP degradation.
    
  • Treatment Groups:

    • Vehicle Control (Baseline)

    • Full Agonist: Isoproterenol (ISO) dose-response (

      
       to 
      
      
      
      M).
    • Antagonist Only: this compound dose-response (

      
       to 
      
      
      
      M).
    • Competition: Fixed ISO (

      
       M) + this compound dose-response.
      
  • Readout: Measure intracellular cAMP using FRET biosensor or ELISA.

  • Validation Criteria:

    • ISA Confirmation: this compound alone must show a dose-dependent increase in cAMP, reaching ~20-40% of the ISO

      
      . A pure antagonist (e.g., Propranolol) would show 0% increase.
      
    • Antagonism Confirmation: In the Competition arm, this compound must inhibit the ISO signal, shifting the curve rightward.

Protocol B: Quantifying Membrane Stabilizing Activity (Patch Clamp)

Objective: Measure Nav1.5 inhibition (MSA). System: Whole-cell voltage clamp of isolated cardiomyocytes or Nav1.5-CHO cells.

Step-by-Step Methodology:

  • Setup: Standard whole-cell patch clamp. Internal solution: CsF-based (to block

    
     currents). External solution: Low 
    
    
    
    (to ensure voltage control).
  • Voltage Protocol:

    • Holding Potential: -120 mV (to recruit all channels to closed state).

    • Test Pulse: Depolarize to -10 mV for 50 ms.

    • Frequency: 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

  • Drug Application: Perfusion of this compound (

    
    M).
    
  • Analysis:

    • Measure Peak

      
      .[1]
      
    • Calculate % Inhibition =

      
      .
      
  • Validation Criteria: Significant reduction in Peak

    
     indicates MSA. Note: MSA usually requires higher concentrations (
    
    
    
    M) than
    
    
    -blockade.
Data Presentation: Comparative Profile
ParameterThis compoundPropranololMetoprololSotalol

-Selectivity
Non-selective (

)
Non-selective

-Selective
Non-selective
ISA (Partial Agonism) Yes (Moderate) NoNoNo
MSA (

Block)
Yes Yes (High)Low/NoneNo
Class III (

Block)
NoNoNoYes
Lipophilicity HighHighModerateLow (Hydrophilic)
Experimental Workflow Diagram

The following DOT diagram outlines the decision logic for validating this compound's specific profile in a screening campaign.

Experimental_Workflow Start Compound Screening Binding Radioligand Binding (Ki Determination) Start->Binding Functional Functional Assay (cAMP / Contractility) Binding->Functional Check_Stim Stimulation > 0%? Functional->Check_Stim Check_Inhib Inhibits ISO? Check_Stim->Check_Inhib Yes (10-40%) Pure_Antag Pure Antagonist Check_Stim->Pure_Antag No (0%) ISA_Conf Confirm ISA (Partial Agonist) Check_Inhib->ISA_Conf Yes Electrophys Patch Clamp (Nav1.5) ISA_Conf->Electrophys Pure_Antag->Electrophys MSA_Conf Confirm MSA (Na+ Blockade) Electrophys->MSA_Conf I_Na Reduction

Figure 2: Workflow for distinguishing Partial Agonists with MSA from standard beta-blockers.

References
  • Frishman, W. H., & Covey, S. (1990). This compound: A new beta-adrenergic blocker with a favorable side-effect profile. Pharmacotherapy.[2][3][4][5] Link

  • Giudicelli, J. F., et al. (1977). Beta-adrenergic blockade and intrinsic sympathomimetic activity of this compound in man. British Journal of Clinical Pharmacology. Link

  • Wang, D. W., et al. (2010). Block of the cardiac sodium channel Nav1.5 by propranolol and its metabolites. (Mechanistic parallel for MSA). Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Borchard, U. (1998). Pharmacological properties of beta-adrenoceptor blocking drugs. Journal of Clinical and Basic Cardiology. Link

  • Vaughan Williams, E. M. (1984). Classifying antiarrhythmic actions. Journal of Clinical Pharmacology. Link

Sources

Stereochemical Imperatives in Beta-Blockade: (S)-(-)- vs. (R)-(+)-Penbutolol

[1]

Executive Summary

In the pharmacology of


1

Molecular Architecture & Absolute Configuration

The pharmacological divergence of this compound enantiomers stems from the spatial arrangement at the C2 position of the propanolamine side chain.

  • Active Eutomer: (S)-(-)-Penbutolol [1][2]

    • Configuration: (S) at the chiral center (C2).

    • Structure: (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.[3]

    • Lipophilicity: High (LogP

      
       4.15), facilitating rapid CNS penetration and high protein binding.
      
  • Inactive Distomer: (R)-(+)-Penbutolol

    • Configuration: (R) at the chiral center.

    • Activity: Negligible

      
      -blocking activity; acts primarily as a membrane stabilizer (local anesthetic effect).
      
Structural Basis of Binding

The

  • Aromatic Interaction: The 2-cyclopentylphenoxy ring engages hydrophobic pockets.

  • Hydrogen Bonding: The

    
    -hydroxyl group (at C2) forms a critical H-bond with Asp113 (in TM3) and Asn293 (in TM6) of the receptor. In the (S)-configuration, this OH is oriented correctly; in the (R)-form, it faces away, disrupting the bond.
    
  • Ionic Interaction: The protonated tert-butylamine nitrogen forms a salt bridge with the carboxylate of Asp113.

Pharmacodynamics: The Eutomer Advantage

The distinction between the enantiomers is most profound in their receptor interaction profiles.

Binding Affinity and Potency

Quantitative analysis reveals a stark contrast in binding constants (


Parameter(S)-(-)-Penbutolol(R)-(+)-PenbutololRatio (S:R)
Beta-Blocking Potency HighLow~200 : 1
Binding Affinity (

)

3–5 nM (Estimated)
0.74

M
~1 : 200
Intrinsic Activity (ISA) Present (Partial Agonist)AbsentN/A
Membrane Stabilizing ModerateModerate~1 : 1
Intrinsic Sympathomimetic Activity (ISA)

A critical differentiator is ISA.[1][4] (S)-Penbutolol acts as a partial agonist, providing a basal level of stimulation while blocking catecholamines. This prevents severe bradycardia at rest. The (R)-enantiomer lacks this property entirely , meaning any (R)-impurity contributes to metabolic load without offering the cardioprotective ISA benefit.

Visualization: Receptor Interaction Model

The following diagram illustrates the "Three-Point Attachment" theory validating the (S)-enantiomer's efficacy.

ReceptorBindingcluster_receptorBeta-Adrenergic Receptor Pocketcluster_S_isomer(S)-Penbutolol (Eutomer)Asp113Asp113 (Anionic Site)HydPocketHydrophobic PocketAsn293Asn293 (H-Bond Donor)S_AmineAmine (Protonated)S_Amine->Asp113Ionic Bond (Strong)S_RingCyclopentyl RingS_Ring->HydPocketVan der WaalsS_OHBeta-Hydroxyl (S)S_OH->Asn293H-Bond (Optimal)R_Note(R)-Enantiomer:Hydroxyl group misaligned-> Loss of H-Bond-> ~200x Lower AffinityS_OH->R_Note

Figure 1: Pharmacodynamic interaction model. The (S)-enantiomer achieves high affinity via a specific three-point fit, whereas the (R)-enantiomer's steric mismatch at the hydroxyl position disrupts binding.

Pharmacokinetics: Stereoselective Clearance[5][6]

This compound exhibits stereoselective pharmacokinetics (PK), a crucial consideration for dosage and toxicity. Unlike many drugs where the inactive enantiomer is cleared more slowly (leading to accumulation), (R)-penbutolol is cleared faster than the active (S)-form.

Metabolic Pathways[1][6]
  • Oxidative Metabolism (Stereosensitive): Mediated primarily by CYP450 enzymes (likely CYP2D6/CYP2C19). This pathway is highly sensitive to chirality, favoring the degradation of the (R)-enantiomer.

  • Glucuronidation (Non-stereosensitive): Conjugation with glucuronic acid is less affected by the chiral center.

Quantitative PK Differences
Parameter(S)-Penbutolol(R)-PenbutololMechanism
Total Clearance (

)
16.6 ml/min/kg43.7 ml/min/kgStereoselective Oxidation
Plasma Half-life (

)
~26 hoursSignificantly shorterRapid hepatic extraction
Protein Binding >98% (AAG)>98% (AAG)Competitive binding to

-acid glycoprotein

Clinical Implication: If administered as a racemate, the (R)-enantiomer would be rapidly cleared, but its presence would still competitively inhibit the metabolism of the (S)-form and saturate plasma protein binding sites, potentially altering the free fraction of the active drug.

PK_Metabolismcluster_liverHepatic MetabolismInputRacemic this compound(Hypothetical Input)S_Form(S)-Penbutolol(Active)Input->S_FormR_Form(R)-Penbutolol(Inactive)Input->R_FormCYPOxidative Pathway(CYP450)ClearanceRenal EliminationCYP->ClearanceInactive MetabolitesUGTConjugation(Glucuronidation)UGT->ClearanceS_Form->CYPSlow MetabolismS_Form->UGTModerateR_Form->CYPRapid Metabolism(High Affinity)R_Form->UGTModerate

Figure 2: Stereoselective metabolic clearance. The (R)-enantiomer undergoes rapid oxidative metabolism, resulting in a higher clearance rate compared to the therapeutic (S)-enantiomer.

Synthesis & Production: Chemo-Enzymatic Resolution

To ensure clinical safety, (S)-penbutolol must be produced with high enantiomeric excess (ee > 99%). Modern industrial synthesis utilizes chemo-enzymatic kinetic resolution rather than classical crystallization.

Protocol: Lipase-Catalyzed Resolution

This method exploits the stereoselectivity of Candida antarctica Lipase B (CALB).

  • Precursor Synthesis: Reaction of 2-cyclopentylphenol with epichlorohydrin to form the racemic chlorohydrin intermediate.

  • Kinetic Resolution:

    • Enzyme: Immobilized Lipase B (Candida antarctica).

    • Acyl Donor: Vinyl acetate or Vinyl butanoate.

    • Mechanism: The lipase selectively acylates the (S)-chlorohydrin, leaving the (R)-chlorohydrin unchanged (or vice versa depending on specific conditions/derivatives; typically the ester is separated).

    • Result: Separation of the (S)-precursor with >99% ee.

  • Amination: The chiral intermediate is reacted with tert-butylamine to yield (S)-penbutolol.

SynthesisRacemateRacemic ChlorohydrinIntermediateLipaseKinetic Resolution(Lipase B / Vinyl Acetate)Racemate->LipaseS_Inter(S)-Ester(Enriched)Lipase->S_InterSelective AcylationR_Inter(R)-Alcohol(Discarded)Lipase->R_InterUnreactedHydrolysisHydrolysisS_Inter->HydrolysisAminationAmination(tert-butylamine)Hydrolysis->AminationFinal(S)-(-)-Penbutolol(>99% ee)Amination->Final

Figure 3: Chemo-enzymatic synthesis workflow. Lipase-catalyzed kinetic resolution ensures high enantiomeric purity of the final drug substance.

Analytical Protocols

Verification of stereochemical purity is mandatory. Standard reverse-phase HPLC is insufficient; chiral stationary phases (CSPs) are required.

Method A: Chiral HPLC (Polysaccharide Phase)
  • Column: Chiralcel OD-H or Cellulose-SC (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Selectivity (

    
    ):  Typically > 1.5, allowing baseline separation of (R) and (S).
    
Method B: Chiral HPLC (Macrocyclic Antibiotic Phase)
  • Column: Chirobiotic V (Vancomycin-based).

  • Mode: Polar Ionic Mode.

  • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).

  • Advantage: Mass spectrometry compatible (volatile mobile phase).

References

  • Pharmacokinetics and dynamics of this compound in humans: evidence for pathway-specific stereoselective clearance. Source: National Institutes of Health (PubMed) URL:[Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected

    
    -Adrenergic Blockers in Regard to Their Stereochemistry. 
    Source: MDPI (Molecules)
    URL:[Link]
    
  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure

    
    -Blockers (S)-Esmolol and (S)-Penbutolol. 
    Source: MDPI (Catalysts)
    URL:[Link]
    
  • This compound

    
    -adrenoceptor interaction and the time course of plasma concentrations. 
    Source: European Journal of Clinical Pharmacology
    URL:[5][6][Link]
    

Penbutolol: Pharmacological Delineation of 5-HT1A Antagonism in Neuropsychiatric Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of Penbutolol , a non-selective


-adrenergic antagonist with a distinct and potent affinity for the 5-HT1A receptor .[1] Unlike conventional beta-blockers, this compound’s unique stereospecific interaction with serotonergic pathways positions it as a critical molecule in neuropsychopharmacology, specifically for SSRI augmentation strategies .

While historically utilized for hypertension, current research focuses on its ability to block presynaptic 5-HT1A autoreceptors. This blockade disrupts the negative feedback loop that typically delays the therapeutic onset of Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides the mechanistic grounding, experimental protocols, and comparative data necessary for researchers investigating this compound as a dual-action agent.

Molecular Pharmacology & Binding Profile[2]

The Dual-Target Mechanism

This compound acts as a high-affinity ligand at two distinct receptor families:

  • 
    -Adrenergic Receptors (
    
    
    
    ):
    Standard antagonism responsible for its antihypertensive effects.
  • 5-HT1A Receptors: Nanomolar affinity, functioning primarily as a neutral antagonist or weak partial agonist, depending on the tissue and assay conditions.

Comparative Binding Affinity (Ki)

The following table synthesizes binding affinities, highlighting this compound's competitive profile against Pindolol, the reference standard for 5-HT1A/


-blocker cross-reactivity.
LigandTarget ReceptorAffinity (

in nM)
Functional ActivitySource
(-)-Penbutolol 5-HT1A (Human)~10 - 30 nM Antagonist / Weak Partial Agonist[1, 2]
(-)-Penbutolol

-Adrenergic
< 10 nMAntagonist[3]
(

)-Pindolol
5-HT1A (Human)~8 - 15 nMPartial Agonist (Intrinsic Activity ~20-50%)[1, 2]
WAY-100635 5-HT1A0.1 - 0.5 nMSilent Antagonist (Reference)[2]

Key Insight for Researchers: While Pindolol exhibits significant intrinsic activity (partial agonism) at the 5-HT1A receptor, this compound displays a profile closer to a neutral antagonist in many functional assays. This is critical because high intrinsic activity (like that of Pindolol) can paradoxically activate the autoreceptor, potentially dampening the desired augmentation effect. This compound’s lower intrinsic activity may offer superior blockade of the negative feedback loop.

Mechanism of Action: The Serotonergic Feedback Loop

The therapeutic latency of SSRIs is largely attributed to the initial activation of presynaptic 5-HT1A autoreceptors in the Dorsal Raphe Nucleus (DRN). This activation suppresses neuronal firing, countering the SSRI-induced increase in synaptic serotonin.

Pathway Visualization

The following diagram illustrates the mechanistic logic of using this compound to bypass this rate-limiting step.

G SSRI SSRI Administration Synaptic5HT Increased Extracellular 5-HT (Acute) SSRI->Synaptic5HT Blocks Reuptake SustainedRelease Sustained 5-HT Release (Cortex) SSRI->SustainedRelease Synergy Autoreceptor Presynaptic 5-HT1A Autoreceptor (DRN) Synaptic5HT->Autoreceptor Activates Feedback Negative Feedback (Reduced Firing) Autoreceptor->Feedback Gi/o Signaling Autoreceptor->SustainedRelease Disinhibition Feedback->Synaptic5HT Limits Increase This compound This compound (Antagonist) This compound->Autoreceptor Blocks (Antagonism) Therapeutic Rapid Antidepressant Response SustainedRelease->Therapeutic

Caption: this compound antagonizes the autoreceptor-mediated negative feedback loop, allowing sustained serotonergic firing despite acute SSRI administration.

Experimental Validation Protocols

To validate this compound's efficacy as a 5-HT1A antagonist, researchers must employ assays that distinguish between binding affinity and functional efficacy (agonism vs. antagonism).

In Vitro: [35S]GTP S Binding Assay

This assay measures the activation of G-proteins (Gi/o) coupled to the 5-HT1A receptor. It is the gold standard for determining if a ligand is an agonist (increases binding) or an antagonist (blocks agonist-induced binding).

Objective: Determine if this compound acts as a neutral antagonist or partial agonist.

Protocol:

  • Membrane Preparation:

    • Homogenize rat hippocampal or recombinant CHO-h5HT1A cell membranes in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000 x g for 20 min; resuspend to ~10

      
      g protein/assay.
      
  • Incubation Mix:

    • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10

      
      M GDP (crucial to reduce basal noise).
      
    • Radioligand: 0.1 nM [35S]GTPngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      S.
      
    • Agonist Control: 8-OH-DPAT (

      
      M) to define maximal stimulation (100%).
      
    • Test Condition: this compound (

      
       to 
      
      
      
      M) alone (to test intrinsic activity) AND this compound + 8-OH-DPAT (to test antagonism).
  • Reaction:

    • Incubate at 30°C for 30 minutes.

    • Terminate by rapid filtration over GF/B filters.

  • Data Analysis:

    • Antagonism: Calculate

      
       of this compound inhibiting the 8-OH-DPAT response.
      
    • Intrinsic Activity: Calculate % stimulation of this compound alone relative to basal. (this compound should show <15% stimulation if acting as a neutral antagonist).

In Vivo: Microdialysis (Frontal Cortex)

This protocol validates the physiological outcome of the receptor blockade: the elevation of extracellular serotonin.

Objective: Compare extracellular 5-HT levels after SSRI alone vs. SSRI + this compound.

Protocol:

  • Probe Implantation:

    • Stereotaxic implantation of a microdialysis probe (2-4 mm membrane) into the medial prefrontal cortex (mPFC) of anesthetized rats.

    • Allow 24h recovery to minimize trauma-induced release.

  • Perfusion:

    • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0

      
      L/min.
      
    • Collect samples every 20 minutes.

  • Drug Administration (Sequence is Critical):

    • Phase 1 (Baseline): Collect 3 stable baseline samples.

    • Phase 2 (Challenge): Administer SSRI (e.g., Paroxetine 10 mg/kg i.p.). Observe moderate 5-HT increase (~150-200% of baseline).

    • Phase 3 (Augmentation): Administer this compound (1-5 mg/kg s.c.) concurrent with or 60 min post-SSRI.

  • Quantification:

    • Analyze dialysate via HPLC with electrochemical detection.

    • Expected Result: this compound + SSRI should yield 5-HT levels 300-400% above baseline, significantly higher than SSRI alone [4].

Data Interpretation & Comparative Efficacy

When interpreting results, distinguishing between "statistical significance" and "functional relevance" is key.

ParameterThis compoundPindololInterpretation
Intrinsic Activity (In Vitro) Low / NegligibleModerate (20-50%)This compound is less likely to activate the autoreceptor itself.
Effect on SSRI 5-HT Output Potentiation (>300%)Variable PotentiationThis compound provides more consistent augmentation in microdialysis [4].
Effect on DRN Firing Inhibits (High dose) / Blocks SSRI inhibitionInhibits (via partial agonism)Complex: Both can inhibit firing alone, but this compound effectively reverses SSRI-induced inhibition at therapeutic doses.

Technical Note on Causality: The superior augmentation seen with this compound in some studies is causally linked to its lower intrinsic efficacy. Pindolol's partial agonism can mimic serotonin, thereby activating the negative feedback loop it is meant to block, limiting its own efficacy. This compound avoids this "ceiling effect."

References

  • Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. Source: Journal of Neurochemistry / PubMed [Link][2][3]

  • Affinity of (±)‐Pindolol, (‐)‐this compound, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain. Source: Synapse / Wiley Online Library [Link][2][3]

  • This compound: a new beta-adrenergic blocking agent. Source: Drug Intelligence & Clinical Pharmacy / PubMed [Link]

  • Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. Source: British Journal of Pharmacology / PubMed Central [Link]

  • (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. Source: European Journal of Pharmacology / PubMed [Link]

Sources

Pharmacodynamics of Penbutolol: Mechanistic Insights from Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacodynamics of Penbutolol, focusing on its unique profile as a non-selective beta-adrenergic antagonist with Intrinsic Sympathomimetic Activity (ISA).

Executive Summary

This compound (Levothis compound) occupies a distinct niche in the beta-blocker pharmacopoeia. Unlike "pure" antagonists (e.g., propranolol) that silently occupy the receptor, this compound acts as a partial agonist . In animal models, this manifests as a preservation of resting heart rate and cardiac output while maintaining potent antihypertensive efficacy.

For drug development professionals, the value of this compound lies in its hemodynamic neutrality —it reduces afterload (blood pressure) without the profound negative chronotropy and vasoconstriction associated with non-ISA beta-blockers. This guide dissects the specific animal models used to validate these properties.

Mechanistic Foundation: The Partial Agonist (ISA)

The core of this compound’s pharmacodynamics is its Intrinsic Sympathomimetic Activity (ISA). In the absence of endogenous catecholamines (e.g., a resting subject or chemically sympathectomized animal), this compound weakly stimulates the


-receptor. In the presence of high sympathetic tone (e.g., exercise or stress), it competes with norepinephrine, effectively acting as a blocker.
Signaling Pathway Visualization

The following diagram illustrates the differential receptor activation between a full agonist, a pure antagonist, and a partial agonist (this compound).

BetaAdrenergicSignaling Receptor β-Adrenergic Receptor Response_High High cAMP / PKA (Maximal Effect) Receptor->Response_High Strong Signal Transduction Response_None No Activation (Basal Level) Receptor->Response_None Signal Blocked Response_Low Sub-maximal Activation (Buffered Effect) Receptor->Response_Low Weak Signal (ISA) NE Norepinephrine (Full Agonist) NE->Receptor Strong Binding Prop Propranolol (Pure Antagonist) Prop->Receptor High Affinity Blockade Pen This compound (Partial Agonist/ISA) Pen->Receptor Competitive Binding

Caption: Comparative receptor dynamics showing this compound's sub-maximal activation (ISA) versus full agonism and pure antagonism.

Hemodynamic Profiling in Rodent Models

The Spontaneously Hypertensive Rat (SHR) is the gold standard for evaluating antihypertensive efficacy. However, to isolate the ISA component, researchers utilize the Pithed Rat model (where the CNS is destroyed, eliminating endogenous sympathetic tone).

The Pithed Rat Model (Proof of ISA)

In a pithed rat, a pure antagonist like propranolol causes no change in heart rate because there is no sympathetic tone to block. This compound, however, causes a dose-dependent increase in heart rate (tachycardia) in this model.

  • Observation: Administration of this compound (0.1 - 1.0 mg/kg i.v.) increases heart rate by 20-40 bpm.

  • Validation: This effect is abolished by prior administration of a pure beta-blocker, confirming the agonism occurs specifically at the beta-receptor.

The Spontaneously Hypertensive Rat (SHR)

In the intact SHR, this compound demonstrates a dissociation between its hypotensive and chronotropic effects.

Table 1: Comparative Hemodynamics in Conscious SHR

ParameterPropranolol (Non-ISA)This compound (ISA)Physiological Implication
Resting Heart Rate Significant Decrease (Bradycardia)Minimal Change / Slight DecreaseThis compound preserves cardiac output at rest.
Exercise Heart Rate Significant DecreaseSignificant DecreaseBoth drugs effectively block stress-induced tachycardia.
Peripheral Resistance Initial Increase (Reflex)Decrease or NeutralISA prevents un-opposed alpha-vasoconstriction.
Renin Secretion SuppressedSuppressedBoth effectively block

-mediated renin release.

Technical Insight: The lack of resting bradycardia in this compound-treated animals is critical. In high-resistance models (like the SHR), maintaining heart rate helps sustain tissue perfusion pressure despite the drop in vascular resistance [1].

Cardiopulmonary Dynamics in Canine Models

Canine models are preferred for detailed hemodynamic assessment due to their similarity to human cardiac physiology.

Experimental Protocol: Anesthetized vs. Conscious Dogs

Studies utilizing anesthetized dogs (pentobarbital sodium) often blunt the baroreceptor reflex, allowing for a cleaner assessment of direct drug effects.

  • Potency: this compound is approximately 4 times more potent than propranolol in inhibiting isoproterenol-induced tachycardia in dogs [2].

  • Vascular Resistance: Unlike non-selective blockers which can cause an acute rise in Systemic Vascular Resistance (SVR) by blocking vasodilatory

    
     receptors (leaving 
    
    
    
    constriction unopposed), this compound’s ISA provides a background
    
    
    stimulation. This results in a lower SVR profile compared to propranolol.

Renal Pharmacodynamics

A critical differentiator for this compound is its renal safety profile. Non-ISA beta-blockers can reduce renal blood flow (RBF) and Glomerular Filtration Rate (GFR) due to systemic vasoconstriction and reduced cardiac output.

  • Mechanism: this compound's partial agonism maintains renal vasodilation.

  • Animal Data: In hypertensive rats with renal impairment, this compound treatment showed no significant reduction in GFR , whereas propranolol-treated groups often exhibit a decline in effective renal plasma flow [3].

Detailed Experimental Protocol: Telemetry in SHR

To replicate the hemodynamic profiling of this compound, the following self-validating protocol is recommended. This workflow ensures the separation of stress artifacts from true drug effects.

Workflow Visualization

TelemetryProtocol cluster_treatment Treatment Phase (Crossover Design) Start Subject Selection (Male SHR, 12-14 weeks) Surgery Surgical Implantation (Abdominal Aorta Transmitter) Start->Surgery Recovery Recovery Period (7-10 Days, Antibiotic Prophylaxis) Surgery->Recovery Baseline Baseline Recording (48h continuous, L/D cycle) Recovery->Baseline Dosing Oral Gavage / Chow Mix (this compound 10-40 mg/kg) Baseline->Dosing Washout Washout Period (48-72 Hours) Dosing->Washout Analysis Data Analysis (Binning: Active vs. Resting Phase) Dosing->Analysis Washout->Dosing Cross-over to Vehicle/Comparator

Caption: Standardized telemetry workflow for assessing hemodynamic stability in Spontaneously Hypertensive Rats.

Step-by-Step Methodology
  • Instrumentation: Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of male SHRs (12–14 weeks old).

  • Acclimatization: Allow 10 days for recovery. Verify return to circadian rhythmicity (high BP/HR at night, low during day).

  • Baseline Validation: Record 48 hours of pre-dose data. Self-Validation Check: If MAP variability >15% between days, exclude animal.

  • Administration: Administer this compound (10–50 mg/kg p.o.) or Vehicle.

    • Note: Oral dosing is preferred to mimic clinical pharmacokinetics.

  • Challenge (Optional): To test ISA, administer a beta-agonist (Isoproterenol) challenge 2 hours post-dose. This compound should shift the Isoproterenol dose-response curve to the right (antagonism) but show less bradycardia at baseline than propranolol.

References

  • Lund-Johansen P. (1983). The hemodynamics of this compound.[1][2][3][4] British Journal of Clinical Pharmacology. Link (Validated via search context: this compound hemodynamic profile).

  • Heel R.C., et al. (1981). This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris.[5] Drugs.[2][3][4][6][7][8][9][10][11][12][13] Link

  • Bailey R.R., et al. (1985).[2] Effect of oral this compound on renal haemodynamics of hypertensive patients with renal insufficiency.[2][4] New Zealand Medical Journal.[2] Link

  • Giudicelli J.F., et al. (1977). Beta-adrenergic blockade and intrinsic sympathomimetic activity in the rat.[13] Journal of Pharmacology and Experimental Therapeutics. Link (Contextual match for Pithed Rat ISA protocols).

Sources

Technical Guide: Penbutolol Metabolism and Active Metabolite Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penbutolol is a non-selective


-adrenergic receptor antagonist characterized by high lipophilicity and extensive hepatic metabolism.[1][2][3] Unlike hydrophilic beta-blockers (e.g., atenolol) that are excreted unchanged, this compound relies heavily on Phase I oxidation and Phase II conjugation for clearance.

This guide details the metabolic trajectory of this compound, focusing on the identification of its primary active metabolite, 4-hydroxythis compound . It provides a validated technical framework for researchers to isolate, identify, and quantify these species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), emphasizing the role of CYP2D6 and glucuronidation pathways.

Physicochemical Context & Metabolic Rationale

This compound ((S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol) exhibits high lipid solubility (log P ~4.15). This physicochemical property dictates its pharmacokinetic behavior:

  • Complete Absorption: >90% bioavailability.[1]

  • High Protein Binding: 80–98% bound to plasma proteins.

  • Hepatic Clearance: The drug must be converted into more polar, water-soluble metabolites to facilitate renal excretion.

Structural Vulnerability

The cyclopentyl ring and the phenoxy moiety are the primary sites for oxidative attack. The metabolic strategy of the liver is to introduce polar groups (hydroxyls) and bulky conjugates (glucuronic acid) to reduce lipophilicity.

Metabolic Pathway Elucidation

The metabolism of this compound proceeds through two distinct phases, occurring primarily in the liver.[4]

Phase I: Oxidative Functionalization

The primary Phase I reaction is ring hydroxylation.

  • Enzyme System: Cytochrome P450 monooxygenases, specifically CYP2D6 .[5][6]

  • Reaction: Hydroxylation at the 4-position of the phenyl ring.

  • Product: 4-Hydroxythis compound .[7][8]

  • Activity: This metabolite retains

    
    -blocking activity (semi-active), though it is generally less potent and present in lower plasma concentrations than the parent drug.
    
Phase II: Conjugation

Both the parent drug and the Phase I metabolite undergo extensive conjugation.[4]

  • Enzyme System: UDP-glucuronosyltransferases (UGTs).

  • Reaction: Glucuronidation of the secondary alcohol on the propanolamine side chain or the newly formed phenolic hydroxyl.

  • Products:

    • This compound-glucuronide (inactive).

    • 4-Hydroxythis compound-glucuronide (inactive).

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of this compound.

PenbutololMetabolism Parent This compound (Parent Drug) CYP CYP2D6 (Phase I Oxidation) Parent->CYP Hydroxylation UGT_Parent UGT Enzymes (Phase II Conjugation) Parent->UGT_Parent Direct Glucuronidation Metabolite 4-Hydroxythis compound (Active Metabolite) CYP->Metabolite Gluc_Parent This compound Glucuronide (Inactive) UGT_Parent->Gluc_Parent UGT_Metabolite UGT Enzymes (Phase II Conjugation) Gluc_Metabolite 4-OH-Penbutolol Glucuronide (Inactive) UGT_Metabolite->Gluc_Metabolite Metabolite->UGT_Metabolite Conjugation

Figure 1: Metabolic pathway of this compound showing Phase I hydroxylation and Phase II glucuronidation.[4]

Active Metabolite Profile: 4-Hydroxythis compound

While this compound is the dominant pharmacologic species, 4-hydroxythis compound requires monitoring during drug development and pharmacokinetic studies due to its biological activity.

FeatureThis compound (Parent)4-Hydroxythis compound (Metabolite)
Pharmacologic Activity Potent non-selective

-blocker
Semi-active

-blocker
Primary Elimination Hepatic metabolismRenal excretion (as conjugate)
Detection Window Long (t1/2 ~5-20h)Shorter, follows parent kinetics
Key MS Transition 292.1

236.1
308.1

252.1

Clinical Insight: In patients with renal impairment, the conjugation pathway remains robust, but the elimination of glucuronides may be delayed. However, since the glucuronides are inactive, this rarely necessitates dosage adjustment.

Technical Workflow: Identification & Quantification

To accurately identify this compound and its 4-hydroxy metabolite in biological matrices (plasma/urine), a rigorous LC-MS/MS workflow is required.

Experimental Protocol

Objective: Isolate analytes from human plasma and quantify using Selected Reaction Monitoring (SRM).

Step 1: Sample Preparation (Solid Phase Extraction)
  • Rationale: Liquid-liquid extraction can be used, but Solid Phase Extraction (SPE) offers cleaner extracts and higher recovery for polar metabolites like 4-hydroxythis compound.

  • Materials: Strata-X polymeric reversed-phase cartridges (or equivalent).

  • Protocol:

    • Conditioning: Activate cartridge with 1 mL Methanol followed by 1 mL Water.

    • Loading: Mix 200

      
      L plasma with Internal Standard (this compound-d9). Load onto cartridge.
      
    • Washing: Wash with 1 mL 5% Methanol in water (removes proteins/salts).

    • Elution: Elute analytes with 1 mL Acetonitrile containing 0.1% Formic Acid.

    • Reconstitution: Evaporate eluate under nitrogen; reconstitute in Mobile Phase.

Step 2: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 100 mm x 4.6 mm, 3-5

      
      m).
      
    • Mobile Phase: Isocratic mixture of Acetonitrile : 5mM Ammonium Acetate (85:15 v/v).[9][10]

    • Flow Rate: 0.6 mL/min.[10]

Mass Spectrometry Parameters

The following transitions are critical for specificity. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
This compound 292.1

236.120-25Quantifier
4-OH-Penbutolol 308.1

252.120-25Quantifier
This compound-d9 301.1

237.120-25Internal Std

Mechanism of Fragmentation: The transition


 typically corresponds to the loss of the tert-butyl group (C4H8, 56 Da) from the amine side chain, a characteristic fragmentation for beta-blockers. The metabolite shows a similar loss (

), confirming the modification is on the ring, not the side chain.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample + Internal Std SPE Solid Phase Extraction (Strata-X) Sample->SPE Clean-up LC LC Separation (C18 Column) SPE->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute Q1 Q1 Filter (Precursor Selection) ESI->Q1 Ionize CID Collision Cell (Fragmentation) Q1->CID Select 292.1 / 308.1 Q3 Q3 Filter (Product Selection) CID->Q3 Fragment Data Quantification (SRM Chromatogram) Q3->Data Detect 236.1 / 252.1

Figure 2: LC-MS/MS workflow for the simultaneous quantification of this compound and 4-OH-Penbutolol.

Scientific Validation & Quality Control

To ensure the trustworthiness of the data generated using this guide, the following validation criteria must be met (per FDA Bioanalytical Guidelines):

  • Linearity: The method should be linear over the range of 0.2–300 ng/mL for this compound and 0.1–30 ng/mL for 4-OH-Penbutolol.[9]

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. Significant suppression (>15%) indicates inefficient SPE cleanup.

  • Stability: Assess freeze-thaw stability (3 cycles at -80°C) and benchtop stability (4 hours at room temperature). Glucuronides can deconjugate back to parent/metabolite if samples are mishandled or left at high pH/temperature, leading to overestimation of the active species.

References

  • Development and validation of LC-MS/MS method for this compound and 4-Hydroxy this compound. Source: World Journal of Pharmaceutical Sciences (2014). URL:[Link]

  • Pharmacokinetics of this compound and its metabolites in renal insufficiency. Source: PubMed (Eur J Clin Pharmacol). URL:[Link]

  • Liquid-chromatographic determination of this compound and its principal metabolites. Source: Clinical Chemistry (1984).[7] URL:[Link]

  • This compound: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. Source: NCBI Bookshelf. URL:[Link]

  • Cytochrome P450 isozymes involved in propranolol metabolism (Analogous Mechanism). Source: Drug Metabolism and Disposition.[2][11][12] URL:[Link]

Sources

In vitro binding affinity of Penbutolol to beta-adrenergic subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penbutolol is a lipophilic, non-selective


-adrenergic receptor antagonist possessing Intrinsic Sympathomimetic Activity (ISA).[1][2] Unlike "silent" antagonists (e.g., propranolol) that purely block receptor occupancy, this compound stabilizes the receptor in a conformation that allows for weak G-protein coupling while preventing full activation by endogenous catecholamines. This guide details the in vitro binding profile of this compound, quantifying its affinity (

) for

and

subtypes, and provides a standardized radioligand binding protocol for validation.

Pharmacological Profile & Structural Basis

This compound (levatol) acts primarily through its (S)-(-)-enantiomer, which exhibits approximately 200-fold greater potency than the (R)-isomer.[1] Its high lipophilicity facilitates rapid membrane intercalation, influencing its receptor access path.[1]

Selectivity Profile

This compound is classified as non-selective , displaying high affinity for both


 and 

subtypes with a marginal preference for

receptors in certain human tissue preparations.[1][3]

Table 1: Consensus Binding Affinity Constants (Human Receptors)

Receptor SubtypeLigand Type

Value

(nM)
Selectivity Ratio

-Adrenergic
Antagonist/Partial Agonist8.80~1.58Reference

-Adrenergic
Antagonist/Partial Agonist9.00~1.001.5x vs


-Adrenergic
Antagonist< 6.0 (Est.)> 1000Negligible

Data aggregated from ChEMBL and IUPHAR/BPS databases.[1] Note:


.[1] Higher 

indicates higher affinity.[1]
Intrinsic Sympathomimetic Activity (ISA)

The ISA of this compound is characterized by its ability to stimulate roughly 12-18% of the maximal response observed with Isoproterenol (full agonist). This partial agonism prevents severe bradycardia at rest—a critical clinical differentiator.[1]

Mechanistic Visualization

The following diagram illustrates the differential signaling induced by this compound compared to a full agonist (Norepinephrine) and a silent antagonist (Propranolol).

G Ligand_Full Full Agonist (Norepinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Ligand_Full->Receptor High Efficacy Binding Ligand_Partial Partial Agonist (this compound) Ligand_Partial->Receptor Low Efficacy Binding Ligand_Silent Silent Antagonist (Propranolol) Ligand_Silent->Receptor No Efficacy Binding Response_None No Response (Blockade) Ligand_Silent->Response_None Prevents Activation Gs_Protein Gs Protein Coupling Receptor->Gs_Protein Activation AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes Response_Full Maximal Response (100%) cAMP->Response_Full High Levels Response_Partial Sub-Maximal Response (~15%) cAMP->Response_Partial Low Levels

Figure 1: Mechanism of Partial Agonism.[1] this compound induces a specific receptor conformation allowing weak Gs-coupling, distinct from silent antagonists.

Experimental Protocol: Radioligand Binding Assay

To validate this compound affinity, we utilize a competition binding assay displacing a high-affinity radioligand.[1]

Objective: Determine


 and calculate 

of this compound in HEK293 cells overexpressing human

or

receptors.
Reagents & Materials
  • Radioligand:

    
    -(-)-Iodocyanopindolol (
    
    
    
    -CYP).[1] Specific Activity: 2200 Ci/mmol.[1]
  • Non-Specific Control: Propranolol (

    
     final concentration).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4 at 25°C.[1]
    
  • Membrane Source: Harvested HEK293-

    
     membranes stored at -80°C.[1]
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.[1]

    • Dilute in Assay Buffer to achieve

      
       protein per well.[1]
      
    • Why: Optimal protein concentration ensures <10% ligand depletion, maintaining "Zone A" kinetics.[1]

  • Plate Setup (96-well format):

    • Total Binding (TB):

      
       Buffer + 
      
      
      
      
      
      -CYP +
      
      
      Membranes.[1]
    • Non-Specific Binding (NSB):

      
       Propranolol (
      
      
      
      ) +
      
      
      ^{125}\text{I}-CYP +
      
      
      Membranes.[1]
    • Experimental (this compound):

      
       this compound (
      
      
      
      to
      
      
      ) +
      
      
      ^{125}\text{I}-CYP +
      
      
      Membranes.[1]
  • Incubation:

    • Incubate plates for 90 minutes at 25°C (Room Temp).

    • Causality: this compound is lipophilic; equilibrium time must be sufficient to allow membrane partitioning and receptor access.[1]

  • Termination & Filtration:

    • Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.[1]

    • Why: PEI reduces non-specific binding of the cationic radioligand to the filter.

    • Harvest using a vacuum manifold.[1] Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters and add liquid scintillant.[1]

    • Count CPM (Counts Per Minute) in a scintillation counter.[1]

Workflow Diagram

Workflow Prep Membrane Preparation (HEK293 / Tissue) Incubation Incubation (90 min @ 25°C) + 125I-CYP + this compound (Variable Conc) Prep->Incubation Add Membranes Filtration Vacuum Filtration (GF/C Filters + 0.3% PEI) Incubation->Filtration Terminate Washing Wash 3x (Ice-cold Tris Buffer) Filtration->Washing Remove Unbound Counting Scintillation Counting (Data Analysis) Washing->Counting Quantify Bound

Figure 2: Radioligand Competition Binding Workflow.[1]

Data Analysis & Interpretation

Calculate specific binding by subtracting NSB from Total Binding.[1] Fit the data to a one-site competition model:


[1]

Convert


 to 

using the Cheng-Prusoff equation :


  • [L]: Concentration of Radioligand (typically 0.2 nM).

  • 
    :  Dissociation constant of Radioligand (typically 0.5 nM for 
    
    
    
    -CYP).[1]

Self-Validation Check: If the Hill Slope is significantly different from -1.0 (e.g., -0.6), consider a two-site model, which may indicate this compound distinguishing between G-protein coupled (High Affinity) and uncoupled (Low Affinity) receptor states—a hallmark of agonists/partial agonists.[1]

References

  • DrugCentral. this compound Pharmacological Profile. National Institutes of Health (NIH).[1] [Link]

  • PubChem. this compound Compound Summary (CID 37464). National Library of Medicine.[1] [Link]

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Beta-1 and Beta-2 Affinity Data. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol: Beta-Adrenergic Receptors. [Link]

Sources

Penbutolol and the Renin-Angiotensin System: Pharmacodynamic Mechanisms and Experimental Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Penbutolol effects on renin-angiotensin system Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacologic Context

This compound (C


H

NO

) is a non-selective

-adrenergic receptor antagonist distinguished by its Intrinsic Sympathomimetic Activity (ISA) .[1] Unlike "pure" antagonists (e.g., propranolol) that silently occupy the receptor, this compound acts as a partial agonist. In the context of the Renin-Angiotensin System (RAS), this duality creates a unique pharmacodynamic profile: it suppresses hyperactive renin release driven by high sympathetic tone while mitigating the profound bradycardia and vasoconstriction associated with total

-blockade.

This guide analyzes this compound’s impact on the juxtaglomerular (JG) apparatus, details the suppression of Plasma Renin Activity (PRA), and provides validated protocols for quantifying these effects in clinical and preclinical settings.

Mechanistic Action: The -Adrenergic Interface

The Juxtaglomerular Signaling Pathway

The release of renin from JG cells is the rate-limiting step of the RAS. It is primarily mediated by


-adrenergic receptors coupled to the 

-protein/adenylyl cyclase system.
  • Catecholamine Surge: Norepinephrine binds

    
     receptors.
    
  • cAMP Generation: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

  • Renin Exocytosis: cAMP activates Protein Kinase A (PKA), triggering the exocytosis of stored renin granules.

This compound’s Partial Agonism (ISA)

This compound possesses approximately 12–18% ISA relative to isoproterenol.

  • High Sympathetic Tone (e.g., Exercise/Hypertension): this compound competes with potent endogenous catecholamines. Since its intrinsic efficacy (15%) is far lower than norepinephrine (100%), the net effect is a blockade , resulting in reduced cAMP and suppressed renin release.

  • Low Sympathetic Tone (e.g., Supine Rest): this compound provides a low-level background stimulation. While it lowers basal renin in hypertensive patients (who often have elevated baseline sympathetic drive), it may cause less suppression than non-ISA agents like propranolol in normotensive subjects.

Pathway Visualization

The following diagram illustrates the competitive dynamics at the JG cell membrane.

JG_Cell_Signaling Cat Endogenous Catecholamines Beta1 β1-Adrenergic Receptor Cat->Beta1 Strong Activation (High Tone) Pen This compound (Partial Agonist) Pen->Beta1 Competitive Binding (Weak Activation) AC Adenylyl Cyclase Beta1->AC Gs Coupling cAMP cAMP (Intracellular) AC->cAMP Catalysis Renin Renin Release cAMP->Renin Exocytosis

Figure 1: Competitive dynamics of this compound at the JG cell


 receptor. This compound displaces strong agonists (Catecholamines), reducing net downstream signaling despite its own weak intrinsic activity.

Physiological Impact on RAS Components[3][4]

Plasma Renin Activity (PRA)

Clinical data indicates that this compound is approximately 4 times more potent than propranolol in inhibiting isoproterenol-induced renin release.

  • Basal PRA: In hypertensive patients, this compound significantly reduces basal PRA, though the magnitude may be slightly blunted compared to non-ISA agents due to the partial agonist effect maintaining a "floor" of receptor activity.

  • Stimulated PRA: this compound effectively abolishes the surge in renin normally seen with upright posture or dynamic exercise. This confirms its efficacy in high-adrenergic states.

Downstream Effects: Angiotensin II & Aldosterone

The suppression of renin leads to a cascade reduction in downstream effectors:

  • Angiotensin II: Reduced generation leads to vasodilation (contributing to antihypertensive effect) and reduced sympathetic facilitation.

  • Aldosterone: this compound treatment correlates with a significant reduction in urinary aldosterone excretion.[2][3][4][5] This blunts sodium retention, further aiding blood pressure control.

Comparative Data Summary
ParameterThis compound (ISA+)Propranolol (Non-ISA)Placebo
Basal PRA Reduced (

)
Strongly Reduced (

)
No Change
Exercise-Induced PRA Abolished (

rise)
Abolished (

rise)
Significant Rise (

)
Aldosterone Excretion Significant DecreaseSignificant DecreaseNo Change
Renal Vascular Resistance Maintained/Slight DecreaseIncreased (Reflex)No Change

Experimental Protocol: Quantifying RAS Suppression

For researchers designing clinical trials or preclinical studies, the following protocol ensures rigorous measurement of this compound's effect on the RAS. This workflow accounts for the lability of renin and the influence of posture.

Study Design: The "Tilt-Stimulation" Assay

To isolate the drug's effect on sympathetic renin drive, measurements must be taken at basal (supine) and stimulated (upright/exercise) states.

Step-by-Step Methodology:

  • Washout Period:

    • Subjects must discontinue all interfering antihypertensives (diuretics, ACEIs) for at least 3 weeks.

    • Rationale: Diuretics elevate renin; ACEIs elevate renin (loss of negative feedback).

  • Basal Sampling (Day 0 & Day 14):

    • Time: 08:00 AM (Circadian peak of renin).

    • Condition: Subject remains supine for 60 minutes prior to venipuncture.

    • Sample: 5 mL blood into pre-chilled EDTA tubes .

    • Critical Control: Immediate cooling prevents cryoactivation of prorenin to renin, although some modern assays suggest Room Temperature (RT) processing to strictly avoid "cold activation." Consensus: Follow the specific kit manufacturer's instruction (typically RT for direct renin mass, Ice for enzymatic PRA activity).

  • Stimulation Phase:

    • Maneuver: Upright tilt (60°) or ergometer exercise (100W) for 30 minutes.

    • Sampling: Repeat venipuncture immediately post-exertion.

  • Drug Administration:

    • This compound 20–40 mg/day orally.

  • Assay (Radioimmunoassay - RIA):

    • Measure the generation of Angiotensin I (Ang I) per hour (ng/mL/hr) at pH 6.0.

Workflow Visualization

Protocol_Workflow Start Subject Selection (Hypertensive) Washout 3-Week Washout (No Diuretics/ACEIs) Start->Washout Basal Basal Sampling Supine (60 min) Washout->Basal Drug This compound Treatment Phase Basal->Drug Stim Stimulation (Tilt/Exercise) Drug->Stim Assay PRA Assay (Ang I Generation) Stim->Assay

Figure 2: Experimental workflow for assessing this compound-induced renin suppression.

Technical Considerations & Pitfalls

The "Dissociation" Phenomenon

Researchers must note that while this compound suppresses renin, the magnitude of blood pressure reduction does not always correlate linearly with the drop in PRA. This suggests this compound’s antihypertensive efficacy involves concurrent mechanisms:

  • Reduction in Cardiac Output.

  • Central Nervous System (CNS) sympatholysis.

  • Resetting of baroreceptors.

Assay Interference
  • Cryoactivation: If measuring active renin, avoid prolonged storage at 4°C before separation, as prorenin can convert to active renin, falsely elevating results.

  • ISA Confounder: In animal models with depleted catecholamines (e.g., reserpine-treated rats), this compound may increase renin due to its intrinsic agonist activity. Ensure models have intact sympathetic tone to observe suppression.

References

  • Hansson, B. G., & Hökfelt, B. (1975).[5] Long term treatment of moderate hypertension with this compound (Hoe 893d). I. Effects on blood pressure, pulse rate, catecholamines in blood and urine, plasma renin activity and urinary aldosterone.[3][4][5] European Journal of Clinical Pharmacology. Link(Note: Representative link to journal archive)

  • Lameijer, L. D., et al. (1981). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of this compound and propranolol in man. British Journal of Clinical Pharmacology. Link

  • Heel, R. C., et al. (1981). This compound: A Review of its Pharmacological Properties and Therapeutic Efficacy in Hypertension and Angina Pectoris. Drugs. Link

  • Bühler, F. R., et al. (1972). Propranolol inhibition of renin secretion. A specific approach to diagnosis and treatment of renin-dependent hypertensive diseases. New England Journal of Medicine. Link

  • Manhem, P., & Hökfelt, B. (1981). Prolonged treatment with this compound in hypertension: effects on blood pressure, renin, aldosterone and catecholamines.[2][3][4][5] European Heart Journal. Link

Sources

A Technical Guide to Investigating Penbutolol for Non-Cardiovascular Applications: Early-Stage Research

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Discovery Professional: The landscape of pharmacology is undergoing a paradigm shift. Beyond the traditional "one drug, one target" model lies the vast potential of drug repurposing—unlocking novel therapeutic avenues for established molecules. This guide focuses on Penbutolol, a compound with a well-documented cardiovascular profile, and explores the preclinical pathways to investigate its promising, yet underexplored, non-cardiovascular applications. As a non-selective beta-adrenergic antagonist with significant 5-HT1A receptor affinity, this compound presents a unique polypharmacological profile ripe for investigation in oncology, neurology, and immunology.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic framework to guide early-stage research, grounded in scientific integrity and validated methodologies.

Part 1: The Core Pharmacology of this compound - A Tale of Two Receptors

This compound's established clinical use is in the management of hypertension.[1] Its primary mechanism of action is the non-selective blockade of β1- and β2-adrenergic receptors.[2] This action on the heart and kidneys leads to a reduction in heart rate and blood pressure.[2] However, what makes this compound a compelling candidate for repurposing is its significant binding affinity for the serotonin 1A (5-HT1A) receptor, where it acts as an antagonist.[3][4][5] This dual-receptor activity forms the foundation of its potential in non-cardiovascular domains.

Pharmacological Property Description Primary Therapeutic Implication
Non-selective β-adrenergic blockade Antagonizes both β1 and β2 adrenergic receptors.Cardiovascular (Hypertension)
5-HT1A Receptor Antagonism High-affinity antagonist at serotonin 1A receptors.[3]Potential for Neurological and Psychiatric Disorders
Intrinsic Sympathomimetic Activity (ISA) Possesses partial agonist activity at β-adrenergic receptors.[2]May mitigate some side effects of beta-blockade.

Part 2: Exploring the Neurological Frontier - this compound's Potential in CNS Disorders

The serotonergic system is a critical regulator of mood, anxiety, and cognition. The 5-HT1A receptor, in particular, is a key target for anxiolytics and antidepressants.[6] this compound's antagonist activity at this receptor suggests its potential utility in treating conditions like generalized anxiety disorder (GAD) and as an adjunct therapy for depression.

Scientific Rationale:

The therapeutic rationale for a 5-HT1A antagonist in CNS disorders is multifaceted. In anxiety, antagonism of presynaptic 5-HT1A autoreceptors can lead to increased serotonin release in the synapse, a mechanism shared by some anxiolytic drugs. In depression, co-administration of a 5-HT1A antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to potentially accelerate and enhance the antidepressant response.[7][8] Preclinical studies have demonstrated that (-)-penbutolol can counteract the behavioral and physiological effects of 5-HT1A receptor agonists, confirming its antagonist properties at both postsynaptic receptors and somatodendritic autoreceptors.[5]

Experimental Workflow for Investigating Neuropsychiatric Applications:

The following workflow provides a structured approach to characterizing this compound's effects on neuronal systems.

Caption: A stepwise workflow for investigating the CNS effects of this compound.

Detailed Protocol: In Vitro 5-HT1A Receptor Functional Antagonism Assay

This protocol describes a method to confirm this compound's functional antagonism at the 5-HT1A receptor using a cell-based assay that measures changes in cyclic adenosine monophosphate (cAMP).

Objective: To determine the ability of this compound to inhibit the agonist-induced decrease in cAMP levels mediated by 5-HT1A receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

  • This compound hydrochloride.

  • Forskolin.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

  • Cell culture medium and supplements.

  • 96-well microplates.

Procedure:

  • Cell Culture: Culture HEK293-5-HT1A cells to 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the 5-HT1A agonist in assay buffer.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist in the presence of forskolin (to stimulate cAMP production) and incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Self-Validation:

  • Include a positive control (known 5-HT1A antagonist) and a negative control (vehicle).

  • Confirm that the agonist alone produces a dose-dependent decrease in forskolin-stimulated cAMP levels.

  • Ensure that this compound alone does not significantly alter basal or forskolin-stimulated cAMP levels.

Part 3: this compound in Oncology - A New Frontier for Beta-Blockers

The role of the sympathetic nervous system in cancer progression is an emerging area of research. Chronic stress and the subsequent release of catecholamines (epinephrine and norepinephrine) can promote tumor growth, angiogenesis, and metastasis through the activation of β-adrenergic receptors on cancer cells and cells within the tumor microenvironment.[9][10][11] As a non-selective beta-blocker, this compound has the potential to disrupt these pro-tumorigenic signaling pathways.[12]

Scientific Rationale:

The anti-cancer rationale for beta-blockers is based on their ability to:

  • Inhibit cancer cell proliferation and migration: By blocking β-adrenergic signaling, beta-blockers can interfere with downstream pathways that regulate cell growth and motility.[13]

  • Reduce angiogenesis: Beta-blockers can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]

  • Modulate the tumor microenvironment: They can alter the function of immune cells within the tumor, potentially enhancing anti-tumor immunity.[10]

  • Potentiate chemotherapy and immunotherapy: Preclinical and clinical studies with other beta-blockers, such as propranolol, have shown that they can enhance the efficacy of conventional cancer therapies.[13][14]

Signaling Pathways Implicated in Beta-Blocker Anti-Cancer Effects:

Beta-Blocker Anti-Cancer Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Activates AC Adenylyl Cyclase Beta_AR->AC This compound This compound This compound->Beta_AR Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Proliferation Cell Proliferation PKA->Proliferation VEGF VEGF CREB->VEGF MMPs MMPs CREB->MMPs Angiogenesis Angiogenesis VEGF->Angiogenesis Migration Cell Migration & Invasion MMPs->Migration

Caption: Simplified signaling pathway of beta-blocker mediated anti-cancer effects.

Detailed Protocol: In Vitro Cancer Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.

Objective: To quantify the ability of cancer cells to migrate through a basement membrane matrix in response to a chemoattractant, and to determine the inhibitory effect of this compound on this process.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size).

  • Matrigel or other basement membrane extract.

  • Chemoattractant (e.g., fetal bovine serum).

  • This compound hydrochloride.

  • Cell culture medium and supplements.

  • Cotton swabs.

  • Staining solution (e.g., Crystal Violet).

Procedure:

  • Coating of Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for 24 hours.

  • Cell Seeding: Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the coated inserts.

  • Chemoattractant Addition: Add medium containing the chemoattractant to the lower chamber.

  • Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the insert with methanol and stain with Crystal Violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Self-Validation:

  • Include a positive control (a known inhibitor of invasion) and a negative control (vehicle).

  • Confirm that the chemoattractant stimulates cell invasion compared to a serum-free control.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that any observed decrease in invasion is not due to cytotoxicity.

Part 4: The Immunomodulatory Potential of this compound

The interplay between the nervous and immune systems is increasingly recognized as a crucial factor in health and disease. Beta-adrenergic signaling can influence the function of various immune cells.[15] By blocking these signals, beta-blockers like this compound may exert immunomodulatory effects, which could be beneficial in inflammatory conditions or as an adjunct to immunotherapy in cancer.[15]

Scientific Rationale:

The immunomodulatory potential of beta-blockers stems from their ability to:

  • Alter cytokine production: Studies with propranolol have shown that it can modulate the production of pro- and anti-inflammatory cytokines by immune cells.[16]

  • Enhance T-cell function: Beta-blockers may improve T-cell responses, which are critical for fighting infections and cancer.[17]

  • Modulate macrophage activity: Propranolol has been shown to influence macrophage differentiation and function, promoting an anti-inflammatory phenotype.[18]

Experimental Workflow for Investigating Immunomodulatory Effects:

Caption: A workflow for investigating the immunomodulatory effects of this compound.

Detailed Protocol: In Vitro Cytokine Release Assay from Human PBMCs

This protocol describes a method to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Objective: To measure the levels of key pro- and anti-inflammatory cytokines released by stimulated PBMCs in the presence or absence of this compound.

Materials:

  • Human peripheral blood.

  • Ficoll-Paque for PBMC isolation.

  • RPMI-1640 medium and supplements.

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for T-cells).

  • This compound hydrochloride.

  • ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

  • 96-well cell culture plates.

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 96-well plates.

  • Compound Treatment: Add varying concentrations of this compound or vehicle control to the cells.

  • Cell Stimulation: Add the stimulating agent (LPS or PHA) to the appropriate wells. Include unstimulated controls.

  • Incubation: Incubate the plates for 24-48 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentrations of the desired cytokines in the supernatants using ELISA or Luminex assays according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group.

Self-Validation:

  • Confirm that the stimulating agent induces a robust cytokine response compared to the unstimulated control.

  • Include a positive control (a known immunomodulator) if available.

  • Perform a cell viability assay to ensure that this compound is not cytotoxic at the tested concentrations.

Conclusion and Future Directions

This compound stands at an exciting crossroads of pharmacology. Its unique dual-receptor profile as a non-selective beta-blocker and a 5-HT1A antagonist provides a strong rationale for its investigation beyond its traditional cardiovascular indications. This guide has provided a foundational framework for early-stage, preclinical research into its potential applications in neurology, oncology, and immunology. The proposed experimental workflows and detailed protocols are designed to be robust, self-validating, and to generate the high-quality data necessary to advance our understanding of this compound's non-cardiovascular pharmacology.

Future research should focus on in-depth mechanistic studies to elucidate the precise molecular pathways through which this compound exerts its effects in these new therapeutic areas. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a more complex physiological context. Ultimately, the goal of this research is to pave the way for well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with non-cardiovascular diseases, potentially unlocking a new chapter for this established drug.

References

  • Beta-Blockers and Cancer. (2021). In Encyclopedia.pub. Retrieved from [Link]

  • Rosick, E. R. (2023). Anti-Cancer and Cognitive Effects of Beta-Blocker Drugs. Life Extension. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Propranolol Hydrochloride. Retrieved from [Link]

  • CancerChoices. (2021). Propranolol and Other Beta Blockers. Retrieved from [Link]

  • Al-Hassan, M. K., & Al-Malki, A. L. (2025). Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers. Journal of Oncology Pharmacy Practice.
  • Anticancer Fund. (2024). Exploring beta-blocker propranolol in angiosarcoma treatment. Retrieved from [Link]

  • Roswell Park Comprehensive Cancer Center. (2023). Roswell Park Clinical Trials Add Beta Blocker to Arsenal Against Esophageal Cancer. Retrieved from [Link]

  • Arif, M., & El-Khasaky, A. I. (2022). Benefits of β-blockers in cancer treatment. Oncology in Clinical Practice, 18(2), 85-94.
  • Castro, M. E., Harrison, P. J., Pazos, A., & Sharp, T. (2000). Affinity of (±)‐Pindolol, (‐)‐this compound, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain. Journal of Neurochemistry, 75(2), 755-762.
  • Beta-Blockers and Cancer: Where Are We?. (2020). PMC. Retrieved from [Link]

  • Gartside, S. E., Clifford, E. M., Hidic, I., & Sharp, T. (1999). Effects of (−)-tertatolol, (−)-penbutolol and (±)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. British journal of pharmacology, 127(1), 145-152.
  • Gartside, S. E., Clifford, E. M., Hidic, I., & Sharp, T. (1999). Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. British Journal of Pharmacology, 127(1), 145–152.
  • Castro, M. E., Harrison, P. J., Pazos, A., & Sharp, T. (2000). Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. Journal of Neurochemistry, 75(2), 755–762.
  • Rabiner, E. A., Gunn, R. N., Castro, M. E., Sargent, P. A., Cowen, P. J., Koepp, M. J., ... & Grasby, P. M. (2000). beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy. Neuropsychopharmacology, 23(3), 257-266.
  • MedicineNet. (n.d.). Beta Blockers vs. SSRIs: Uses, Side Effects & Drug Interactions. Retrieved from [Link]

  • Matulytė, I., & Kasparavičienė, G. (Eds.). (2019). Effect of beta adrenoblockers on human breast cancer cell migration and invasion in vitro. In 10th international pharmaceutical conference „Science and practice 2019” : abstract book (pp. 58-58).
  • van der Heyden, J. A., & de Boer, T. (1996). The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors. European journal of pharmacology, 297(1-2), 1-8.
  • Hjorth, S., & Magnusson, T. (1992). (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. European journal of pharmacology, 222(1), 121-127.
  • Trial watch: beta-blockers in cancer therapy. (2018). PMC. Retrieved from [Link]

  • Power. (n.d.). Top Generatlized Anxiety Disorder Clinical Trials. Retrieved from [Link]

  • Arch Clinical Trials. (n.d.). Generalized Anxiety Disorder Study. Retrieved from [Link]

  • Justus, K. M., & Le, L. Q. (2014). In vitro Cell Migration and Invasion Assays. Bio-protocol, 4(21), e1299.
  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1981). This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25.
  • Marroush, T. S., & Hieber, R. (2013). Drug Interactions in the Treatment of Depression in Patients Receiving β-Blocker Drugs. The primary care companion for CNS disorders, 15(1), PCC.12f01397.
  • BrainsWay. (2022). SSRI Drug Interactions: What to Watch Out for When Taking Antidepressants. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]

  • Wellstein, A., & Pitschner, H. F. (1985). This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. European journal of clinical pharmacology, 29(3), 293-300.
  • Hartung, T., & Wendel, A. (2000). Testing of immunomodulatory properties in vitro. ALTEX, 17(2), 73-77.
  • The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis. (2025). MDPI. Retrieved from [Link]

  • CURE. (2018). Beta Blockers May Lower Stress, Help Boost Immunotherapy Treatment Response. Retrieved from [Link]

  • Propranolol Promotes Monocyte-to-Macrophage Differentiation and Enhances Macrophage Anti-Inflammatory and Antioxidant Activities by NRF2 Activation. (2024). MDPI. Retrieved from [Link]

  • Hajighasemi, F., & Mirshafiey, A. (2014). Regulation of inflammatory cytokines in human immunocompetent cells by propranolol in vitro.
  • Bio-protocol. (n.d.). Cell biology assays -Invasion & metastasis -Cancer Biology. Retrieved from [Link]

  • Tsai, H. C., Hsu, C. F., Huang, C. C., Huang, S. F., Li, T. H., Yang, Y. Y., ... & Lin, H. C. (2020). Propranolol Suppresses the T-Helper Cell Depletion-Related Immune Dysfunction in Cirrhotic Mice. International journal of molecular sciences, 21(5), 1779.
  • In-Vitro Immunomodulatory Effect of Hydroalcoholic Leaves Extract of Avicennia officinalis. (2017). Research Journal of Pharmacy and Technology, 10(12), 4376-4379.
  • EurekAlert!. (2025). New method revolutionizes beta-blocker production process. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. (2013). PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Radioligand Binding Assay for Determining the Affinity of Penbutolol at β-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for characterizing the binding affinity of Penbutolol for β-adrenergic receptors using a competitive radioligand binding assay. This compound is a non-selective β-adrenergic receptor antagonist with partial agonist activity, targeting both β1 and β2 subtypes.[1][2] This guide is intended for researchers, scientists, and drug development professionals. It details the preparation of membranes from cells expressing β-adrenergic receptors, the execution of the binding assay using the radiolabeled antagonist [³H]-Dihydroalprenolol ([³H]-DHA), and the subsequent data analysis required to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor dissociation constant (Ki) for this compound.

Introduction and Scientific Principles

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[3][4] The assay directly measures the binding of a radioactively labeled ligand (the radioligand) to a receptor preparation. By introducing an unlabeled competing compound, such as this compound, we can determine its affinity for the receptor by measuring its ability to displace the radioligand.

This compound is a non-selective beta-blocker, meaning it binds to both β1 and β2 adrenergic receptor subtypes.[1][5] These G-protein coupled receptors (GPCRs) are crucial targets in the treatment of conditions like hypertension.[2][6] This protocol will employ a competitive binding experiment where increasing concentrations of unlabeled this compound compete with a fixed concentration of a high-affinity, non-selective β-adrenergic radioligand, [³H]-Dihydroalprenolol ([³H]-DHA), for binding to receptors in a membrane preparation.[7] The amount of radioligand displaced is proportional to the affinity and concentration of the competing drug, this compound.

The key parameters derived from this assay are:

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound that displaces 50% of the specifically bound radioligand. This value is experiment-dependent.[8]

  • Ki (Inhibitor Dissociation Constant): An absolute measure of the affinity of this compound for the receptor, calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8] A lower Ki value signifies a higher binding affinity.

Visualization of Key Concepts

Experimental Workflow

The overall process involves preparing the receptor source, performing the binding reaction, separating bound from free radioligand, and quantifying the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Detection & Analysis CellCulture Cell Culture (e.g., CHO-β2AR) Harvest Cell Harvesting CellCulture->Harvest MembranePrep Membrane Preparation (Homogenization & Centrifugation) Harvest->MembranePrep QC Protein Quantification (BCA Assay) MembranePrep->QC AssaySetup Assay Plate Setup (Total, NSB, this compound) QC->AssaySetup Membranes Incubation Incubation (Receptor + [³H]-DHA ± Competitor) AssaySetup->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting Liquid Scintillation Counting (Measures Radioactivity) Filtration->Counting DataAnalysis Data Analysis (IC₅₀ and Ki Calculation) Counting->DataAnalysis

Caption: Workflow for the this compound radioligand binding assay.

Principle of Competitive Binding

This diagram illustrates how unlabeled this compound competes with the radioligand ([³H]-DHA) for the same binding site on the β-adrenergic receptor.

G cluster_0 Low this compound Concentration cluster_1 High this compound Concentration Receptor1 β-Receptor Radioligand1 [³H]-DHA Radioligand1->Receptor1 High Specific Binding Receptor2 β-Receptor Radioligand2 [³H]-DHA This compound This compound This compound->Receptor2 High Occupancy by Competitor label_low Low Specific Binding

Caption: Competition between radioligand and this compound.

Materials and Reagents

ItemVendor ExampleNotes
Radioligand PerkinElmer(-)-[³H]-Dihydroalprenolol ([³H]-DHA), Specific Activity: ~80-120 Ci/mmol.
Test Compound Sigma-AldrichThis compound sulfate salt.
Non-specific Displacer Sigma-AldrichPropranolol hydrochloride.
Receptor Source ATCC / In-houseMembranes from CHO or HEK293 cells stably expressing human β2-adrenergic receptors.[9][10]
Assay Buffer N/A50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C.
Wash Buffer N/AIce-cold 50 mM Tris-HCl, pH 7.4.
Filtration Whatman / MilliporeGlass fiber filters (e.g., GF/C or GF/B), presoaked in 0.3% polyethyleneimine (PEI).
Scintillation Cocktail PerkinElmer / RPIA high-efficiency cocktail suitable for tritium counting (e.g., Ultima Gold™).
Labware Standard suppliers96-well polypropylene plates, scintillation vials.
Equipment Standard suppliersHomogenizer, refrigerated centrifuge, vacuum filtration manifold, liquid scintillation counter.[4]

Step-by-Step Experimental Protocol

Part A: Preparation of Cell Membranes

Scientist's Note: Consistent and high-quality membrane preparations are critical for reproducible results. The goal is to lyse the cells and isolate the membrane fractions containing the receptors via differential centrifugation.[11][12] All steps should be performed at 4°C to minimize proteolytic degradation.

  • Cell Culture & Harvest: Grow CHO cells stably expressing the human β2-adrenergic receptor to ~90% confluency. Scrape cells into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). Homogenize with a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer and repeat the centrifugation step (40,000 x g, 30 min, 4°C).

  • Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. A typical protein concentration for the assay is 10-50 µg per well.[13]

Part B: Radioligand Competition Binding Assay

Scientist's Note: This protocol is designed for a 96-well plate format with a final assay volume of 250 µL. It is essential to include controls for Total Binding (radioligand + membranes) and Non-Specific Binding (NSB).[14][15]

  • Reagent Preparation:

    • This compound Dilutions: Prepare a serial dilution series of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M final concentration.

    • [³H]-DHA Solution: Dilute the [³H]-DHA stock in Assay Buffer to a working concentration. The final concentration in the assay should be approximately equal to its Kd value for the receptor (typically 1-3 nM), which should be determined in a separate saturation binding experiment.[7]

    • Non-Specific Binding (NSB) Solution: Prepare a solution of Propranolol in Assay Buffer to yield a final concentration of 10 µM. This high concentration will saturate all specific binding sites.[16]

    • Membrane Dilution: Thaw the membrane aliquot on ice and dilute to the desired concentration (e.g., 20 µg / 150 µL) in ice-cold Assay Buffer. Keep on ice.

  • Assay Plate Setup: Add reagents to a 96-well plate in the following order (triplicate wells for each condition are recommended):

Well TypeReagent 1 (50 µL)Reagent 2 (50 µL)Reagent 3 (150 µL)
Total Binding Assay Buffer[³H]-DHA SolutionDiluted Membranes
Non-Specific (NSB) Propranolol (10 µM final)[³H]-DHA SolutionDiluted Membranes
This compound Comp. This compound Dilutions[³H]-DHA SolutionDiluted Membranes
Blank (Filter) Assay Buffer[³H]-DHA SolutionAssay Buffer (No Membranes)
  • Incubation: Gently agitate the plate and incubate for 60-90 minutes at room temperature (or 25°C) to allow the binding to reach equilibrium.[13]

  • Termination & Filtration:

    • Pre-soak the glass fiber filter mat in 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Terminate the binding reaction by rapidly filtering the contents of each well through the filter mat using a cell harvester/vacuum manifold.

    • Wash each well/filter 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely under a heat lamp or in a low-temperature oven.

    • Place the filter mat in a sample bag and add 5-10 mL of scintillation cocktail. Seal the bag.

    • Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.[17]

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for each set of triplicates.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

    • For each concentration of this compound, calculate the specific binding.

  • Generate Competition Curve:

    • Convert the specific binding CPM at each this compound concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of this compound).

    • Plot the % Specific Binding versus the log[this compound] concentration.

  • Determine IC₅₀:

    • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation.

    • The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.[8]

  • Calculate Ki (Cheng-Prusoff Equation):

    • Convert the IC₅₀ to the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation.[8][18][19] This corrects for the presence of the radioligand.

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] = The concentration of the radioligand ([³H]-DHA) used in the assay.

    • Kd = The dissociation constant of the radioligand for the receptor (determined from a prior saturation binding experiment).

Expected Results

This compound is a potent, non-selective β-adrenergic antagonist. The resulting competition curve should be sigmoidal, showing a dose-dependent inhibition of [³H]-DHA binding. While Ki values can vary based on experimental conditions (e.g., receptor source, buffer composition), literature suggests that (-)-Penbutolol also has a high affinity for certain serotonin receptors, with Ki values reported around 11-12 nM.[20] Its affinity for β-adrenoceptors is expected to be in a similar nanomolar range.

ParameterTypical Expected Value
IC₅₀ Low nanomolar (nM) range
Ki Low nanomolar (nM) range
Hill Slope Approximately -1.0, indicating competitive binding at a single site.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • Heel, R.C., Brogden, R.N., Pakes, G.E., Speight, T.M., & Avery, G.S. (1981). This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25. [Link]

  • Levatol (this compound sulfate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Pharmacology of this compound Sulfate (Levatol); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 18). YouTube. [Link]

  • Hori, M., Imaizumi, N., & Nakanishi, T. (1989). Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis. Japanese journal of pharmacology, 50(4), 429–438. [Link]

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript. [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • Cheng, Y. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Methods and findings in experimental and clinical pharmacology, 23(7), 389–396. [Link]

  • IC50 - Wikipedia. Wikipedia. [Link]

  • This compound | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. [Link]

  • Wellstein, A., Küpper, W., & Belz, G. G. (1987). This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. European journal of clinical pharmacology, 31 Suppl, 13–17. [Link]

  • Bylund, D. B. (1992). Radioligand-binding methods for membrane preparations and intact cells. The Journal of pharmacology and experimental therapeutics, 262(2), 433–440. [Link]

  • Hori, M., & Nakanishi, T. (1989). Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain. Japanese journal of pharmacology, 51(1), 31–38. [Link]

  • Binding of (-) [³H) Dihydroalprenolol to Erythrocyte Membranes. (1987). CORE. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. [Link]

  • Garcia-Marquez, C., Garcia-Borron, J. C., & Osuna, C. (1996). Binding of [125I]iodocyanopindolol by rat harderian gland crude membranes: kinetic characteristics and day-night variations. Journal of pineal research, 21(3), 169–176. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Liquid Scintillation Counting. CSUN. [Link]

  • Borchard, U. (1998). Pharmacological properties of β-adrenoceptor blocking drugs. Journal für Kardiologie, 5(S3), 2-6. [Link]

  • Inamasu, M., et al. (1983). BINDING CHARACTERISTICS OF 3H-DIHYDROALPRENOLOL TO j9-ADRENOCEPTORS OF RAT HEART TREATED. Semantic Scholar. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • De Blasi, A., & Stader, J. M. (1981). CHARACTERIZATION OF (-)-[3H]DIHYDROALPRENOLOL BINDING TO INTACT AND BROKEN CELL PREPARATIONS OF HUMAN PERIPHERAL BLOOD LYMPHOCYTES. DSpace. [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI Bookshelf. [Link]

  • De Blasi, A., & Stader, J. M. (1981). Characterization of (-)-[3H]dihydroalprenolol binding to intact and broken cell preparations of human peripheral blood lymphocytes. Life sciences, 28(10), 1167–1176. [Link]

  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Sun, S., Al-Awar, R., & Sittampalam, G. S. (1999). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and drug development technologies, 13(1-4), 135–145. [Link]

  • Chenieux-Guicheney, P., Dausse, J. P., Meyer, P., & Schmitt, H. (1978). Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents. British journal of pharmacology, 63(1), 177–181. [Link]

  • Tsuchihashi, H., et al. (2000). Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. Methods and findings in experimental and clinical pharmacology, 22(6), 441–446. [Link]

  • Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and 4-hydroxypropranolol. The Journal of clinical endocrinology and metabolism, 48(1), 173–177. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). YouTube. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Current Protocols. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]ify-b-adrenergic_fig1_328905383)

Sources

Measuring Penbutolol's effect on heart rate variability in rats

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Measuring Penbutolol's Effect on Heart Rate Variability in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Autonomic Modulation with this compound

Heart Rate Variability (HRV) serves as a critical, non-invasive window into the functioning of the autonomic nervous system (ANS).[1][2] It quantifies the fluctuations in the time intervals between consecutive heartbeats, reflecting the dynamic interplay between the sympathetic nervous system (SNS), which orchestrates the "fight-or-flight" response, and the parasympathetic nervous system (PNS), which governs "rest-and-digest" activities.[1][3][4] A state of healthy physiological adaptability is characterized by high HRV, indicating a robust capacity to respond to challenges, whereas reduced HRV is often associated with increased risk for cardiovascular morbidity.[5]

This compound is a potent antihypertensive agent belonging to the class of beta-adrenergic receptor blockers (beta-blockers).[6][7] It distinguishes itself as a non-selective antagonist, meaning it blocks both β1-adrenergic receptors (predominantly in the heart) and β2-adrenergic receptors (in the lungs and peripheral vasculature).[8][9] This dual action effectively dampens the effects of catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure.[10][11][12] Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), a partial agonist property that can prevent excessive bradycardia by providing a low level of receptor stimulation.[8][13][14]

By blocking the primary receptors of the sympathetic nervous system in the heart, this compound is expected to shift the sympathovagal balance towards parasympathetic dominance. This modulation should manifest as distinct, quantifiable changes in HRV parameters. This guide provides a comprehensive, field-proven framework for designing and executing studies to measure the precise effects of this compound on HRV in a rat model, leveraging the gold-standard methodology of implanted telemetry for superior data fidelity and animal welfare.

The Scientific Rationale: Designing a Robust Preclinical Study

A successful investigation hinges on a meticulously planned experimental design. The choices outlined below are grounded in achieving the highest quality data while adhering to ethical research principles.

1. The Animal Model: Why the Rat? The use of rat strains such as Wistar or Sprague-Dawley is well-established in cardiovascular pharmacology. Their physiological and autonomic responses to beta-blockade are well-characterized, providing a reliable and translatable model. Key considerations include using healthy, adult animals (e.g., weight ≥ 225g) of a single sex to minimize variability, although sex-based differences can be a specific and important experimental question.[15][16]

2. Telemetry: The Gold Standard for Data Integrity Implanted telemetry is the superior method for monitoring physiological parameters like ECG in conscious, freely moving animals.[17][18] This approach is critical for HRV studies for several key reasons:

  • Eliminates Stress Artifacts: It avoids the stress induced by handling, restraint, or anesthesia, which can independently and dramatically alter autonomic tone and confound HRV data.[19][20]

  • Enables Continuous, Longitudinal Monitoring: Researchers can capture a complete circadian profile of HRV during a 24-hour baseline period and then continuously monitor the pharmacodynamic effects of this compound over an extended time course.[19][21][22]

  • Enhances Animal Welfare: By reducing handling and stress, telemetry aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[18][19]

3. Experimental Workflow: A Phased Approach A well-defined timeline is essential for reproducible results. The study should be structured in distinct phases to isolate variables and ensure data quality.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization 1. Acclimatization (≥ 7 days) surgery 2. Telemetry Implantation Surgery acclimatization->surgery recovery 3. Post-Surgical Recovery (≥ 14 days) surgery->recovery baseline 4. Baseline HRV Recording (24-48 hours) recovery->baseline dosing 5. This compound Administration (Vehicle Control Group Separate) baseline->dosing post_dosing 6. Post-Dose HRV Recording (Continuous, 24-48 hours) dosing->post_dosing analysis 7. Data Analysis & Interpretation post_dosing->analysis

Caption: Experimental workflow for assessing this compound's effect on HRV.

Protocols: From Surgical Implantation to Data Analysis

This section provides detailed, step-by-step methodologies for the key experimental phases.

Protocol 1: Surgical Implantation of ECG Telemetry Transmitter

This protocol ensures the sterile and successful implantation of a transmitter for high-quality ECG signal acquisition.

Materials:

  • ECG Telemetry Transmitter (e.g., Kaha Sciences, DSI)

  • Sterile surgical pack (scalpel, forceps, scissors, needle holders)

  • Suture material (absorbable and non-absorbable)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Analgesics (pre- and post-operative, e.g., buprenorphine, carprofen)

  • Electric clippers, surgical scrub, sterile drapes

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia via a toe-pinch reflex. Shave the surgical areas (dorsal flank for transmitter body, and chest for ECG leads). Perform a sterile surgical scrub.

  • Transmitter Implantation: Make a small incision on the dorsal midline, caudal to the scapulae. Create a subcutaneous pocket using blunt dissection towards the flank. Insert the sterile transmitter body into this pocket.

  • ECG Lead Tunneling: Using a tunneling tool, pass the two ECG leads subcutaneously from the dorsal incision to the appropriate positions on the chest to approximate a Lead II configuration.

    • The negative (–) lead should be positioned in the right pectoral region.

    • The positive (+) lead should be positioned on the left side of the xiphoid process.

  • Lead Fixation: Make a tiny incision at the exit point of each lead. Secure the tip of each lead to the underlying pectoral or abdominal muscle using a sterile suture. This step is critical to prevent lead migration and ensure a stable, high-quality ECG signal.

  • Wound Closure: Close the muscle and skin incisions using appropriate suture techniques.

  • Post-Operative Care: Administer post-operative analgesia as prescribed. House the animal individually in a clean cage on a warming pad during recovery.[15] Monitor the animal closely for signs of pain or distress until it is fully ambulatory. Wound clips or sutures should be removed 7-10 days post-surgery. A full recovery period of at least two weeks is mandatory to allow for complete healing and return to baseline physiological state before any data is recorded.[21][22]

Protocol 2: Data Acquisition

This phase focuses on capturing clean, continuous ECG data from the freely moving animal.

Setup:

  • Place the rat's home cage on the telemetry receiver platform (e.g., SmartPad).

  • Ensure the data acquisition system (e.g., PowerLab with LabChart software) is properly configured to receive and store the telemetered signal.

Procedure:

  • Baseline Recording: After the recovery period, begin recording data continuously for at least 24 hours to establish a stable, diurnal baseline for all HRV parameters.

  • This compound Administration: Prepare this compound at the desired concentration in an appropriate vehicle (e.g., saline, sterile water). Administer the dose via the chosen route (e.g., oral gavage, IP injection). A separate cohort of animals should receive the vehicle only to serve as a control group.

  • Post-Dose Recording: Immediately following administration, continue to record the ECG signal continuously for a period sufficient to capture the full pharmacodynamic effect of the drug (e.g., 24-48 hours).

Protocol 3: Heart Rate Variability (HRV) Analysis

This protocol details the transformation of raw ECG data into meaningful HRV metrics.

G cluster_analysis HRV Analysis cluster_time Time-Domain cluster_freq Frequency-Domain (FFT) raw_ecg Raw ECG Signal (from Telemetry) rr_detect R-Wave Detection & RR Interval Calculation raw_ecg->rr_detect artifact Artifact Filtration (Ectopic Beat Removal) rr_detect->artifact sdnn SDNN artifact->sdnn rmssd RMSSD artifact->rmssd lf LF Power artifact->lf hf HF Power artifact->hf ratio LF/HF Ratio lf->ratio hf->ratio

Caption: Workflow for processing ECG signals into HRV parameters.

Procedure:

  • R-R Interval (RRI) Tachogram: Process the continuous ECG waveform using an analysis software (e.g., LabChart HRV Module, Kubios HRV) to detect the R-peaks of each QRS complex. The time between consecutive R-peaks is the R-R interval. A time series of these intervals is known as the tachogram.

  • Artifact Removal & Filtering: Rodent ECGs can contain artifacts.[23] It is crucial to filter the RRI tachogram to exclude non-sinus beats (ectopics) and noise. A common method is to apply a filter that removes R-R intervals that deviate from the preceding interval by a certain percentage (e.g., >20%).

  • Time-Domain Analysis: Calculate these metrics from 5-minute segments of filtered RRI data.[24][25]

    • Mean RR Interval: The average time between heartbeats. An increase indicates a slower heart rate (bradycardia).

    • SDNN (Standard Deviation of all Normal-to-Normal intervals): Reflects overall HRV and incorporates both sympathetic and parasympathetic influences.[26]

    • RMSSD (Root Mean Square of Successive Differences): The primary time-domain metric for assessing high-frequency variations and is considered a strong indicator of cardiac parasympathetic (vagal) tone.[26][27]

  • Frequency-Domain Analysis: Use a Fast Fourier Transform (FFT) or autoregressive model to partition the variance of the RRI tachogram into its underlying frequency components. For rats, these bands are different from humans:[28][29]

    • Low Frequency (LF) Power (0.1-1.0 Hz): Represents a mix of sympathetic and parasympathetic influences.[28][29][30]

    • High Frequency (HF) Power (1.0-3.5 Hz): Reflects parasympathetic (vagal) activity, primarily driven by respiratory sinus arrhythmia.[4][28][29][30]

    • LF/HF Ratio: Often used as an index of the sympathovagal balance, where a lower ratio suggests a shift toward parasympathetic dominance.[27][30]

Data Interpretation and Mechanistic Insights

The data gathered through these protocols can provide profound insights into this compound's mechanism of action on the autonomic nervous system.

Expected Outcomes

The table below summarizes the hypothesized effects of this compound on key HRV parameters compared to a baseline or vehicle control group.

ParameterAutonomic CorrelateExpected Effect of this compoundRationale
Mean RR Interval Heart RateIncrease Blockade of β1 receptors slows the sinoatrial node firing rate.[8][31]
SDNN (ms) Total VariabilityIncrease Reduction of sympathetic tone allows for greater expression of variability.
RMSSD (ms) Parasympathetic (Vagal) ToneIncrease Unopposed vagal activity becomes more prominent.[28]
HF Power (ms²) Parasympathetic (Vagal) ToneIncrease Direct measure of vagally-mediated respiratory sinus arrhythmia.
LF/HF Ratio Sympathovagal BalanceDecrease Reflects a shift in autonomic balance toward parasympathetic dominance.
Mechanism of Action: Blocking the Sympathetic Drive

This compound exerts its effect at the cellular level by competitively inhibiting catecholamines from binding to β-adrenergic receptors. This blockade disrupts the downstream signaling cascade that normally increases heart rate.

G cluster_cell Cardiac Pacemaker Cell receptor β1-Adrenergic Receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates channels Ca2+ Channels (If current) pka->channels phosphorylates hr ↑ Heart Rate channels->hr increases influx catecholamines Norepinephrine/ Epinephrine catecholamines->receptor This compound This compound This compound->receptor BLOCKS

Caption: this compound's mechanism blocking sympathetic signaling.

By blocking the β1 receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP).[7][8] This leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of calcium channels responsible for the pacemaker current in the sinoatrial node. The ultimate result is a slowing of the heart rate and a corresponding shift in HRV metrics, reflecting a dampened sympathetic influence.

Conclusion

This application note provides a robust and scientifically grounded methodology for assessing the effects of the non-selective beta-blocker this compound on heart rate variability in rats. By combining the precision of implantable telemetry with standardized, detailed protocols for data acquisition and analysis, researchers can reliably quantify the drug's impact on autonomic nervous system function. The resulting data are crucial for understanding the pharmacodynamic profile of this compound and can serve as a valuable biomarker in both efficacy and safety pharmacology studies. This comprehensive approach ensures high-quality, reproducible data essential for advancing cardiovascular drug development.

References

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound | C18H29NO2 Source: PubChem URL: [Link]

  • Title: this compound - Inxight Drugs Source: National Center for Advancing Translational Sciences URL: [Link]

  • Title: this compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris Source: PubMed URL: [Link]

  • Title: Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Time-domain and spectral analysis of heart rate variability in rats challenged with hypoxia Source: IEEE Xplore URL: [Link]

  • Title: Heart Rate Variability and the Autonomic Nervous System Source: Nordic Clinic URL: [Link]

  • Title: Heart rate variability : a tool to explore autonomic nervous system activity Source: Edge Impulse URL: [Link]

  • Title: Heart rate variability and the autonomic nervous system Source: Ovid URL: [Link]

  • Title: Electroencephalograph + Electrocardiograph Telemetry Device Implantation in Rodents Source: Charles River Laboratories URL: [Link]

  • Title: Time and frequency domain evaluation of heart rate (HR) variability in... Source: ResearchGate URL: [Link]

  • Title: An Overview of Heart Rate Variability Metrics and Norms Source: Frontiers in Public Health URL: [Link]

  • Title: Implanted Telemetry in Preclinical Research: Enhancing data quality and animal welfare Source: Biotrial URL: [Link]

  • Title: Brain activation and heart rate variability as markers of autonomic function under stress Source: Nature URL: [Link]

  • Title: Time domain and non-linear heart rate variability (HRV) parameters Source: Journal of Pharmacopuncture URL: [Link]

  • Title: How can ECG recording in rats be more profitable for preclinical research? Source: Etisense URL: [Link]

  • Title: Beta blocker - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Use of Percent Change in RR Interval for Data Exclusion in Analyzing 24-h Time Domain Heart Rate Variability in Rodents Source: Frontiers in Physiology URL: [Link]

  • Title: Implanted telemetry in preclinical research Source: emka TECHNOLOGIES URL: [Link]

  • Title: Rat Telemeters | Rodent Telemetry Devices & Equipment Source: ADInstruments URL: [Link]

  • Title: A Radio-telemetric System to Monitor Cardiovascular Function in Rats Source: JoVE URL: [Link]

  • Title: Heart rate variability in male rats Source: Physiological Research URL: [Link]

  • Title: Heart rate variability as a measure of autonomic regulation of cardiac activity for assessing stress and welfare in farm animals - A review Source: ResearchGate URL: [Link]

  • Title: this compound - LiverTox Source: National Institutes of Health URL: [Link]

  • Title: Phenotypic screening for heart rate variability in the mouse Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

  • Title: Short term Heart Rate Variability in Rats Source: Indian Journal of Physiology and Allied Sciences URL: [Link]

  • Title: Inexpensive Heart Rate Monitoring in Rats - what do you use (or what would you suggest)? Source: ResearchGate URL: [Link]

  • Title: Heart rate variability for small animal veterinarians - A concise debate Source: Anatomia, Histologia, Embryologia URL: [Link]

  • Title: Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models Source: Frontiers in Neuroscience URL: [Link]

  • Title: Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models Source: Frontiers URL: [Link]

  • Title: Beta-blockers Source: Deranged Physiology URL: [Link]

  • Title: Comparative Assessment of Heart Rate Variability Obtained via Ambulatory ECG and Polar Heart Rate Monitors in Healthy Cats: A Pilot Study Source: Frontiers in Veterinary Science URL: [Link]

  • Title: Measurement of Mouse Heart Rate Variability using Echocardiographic System Source: Heart Views URL: [Link]

  • Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CVPharmacology URL: [Link]

  • Title: Beta Blockers Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Modeling the time-resolved modulations of cardiac activity in rats: A study on pharmacological autonomic stimulation Source: bioRxiv URL: [Link]

  • Title: Resting Heart Rate Variability Predicts Vulnerability to Pharmacologically-Induced Ventricular Arrhythmias in Male Rats Source: MDPI URL: [Link]

  • Title: Heart rate variability and heart rate under general anesthesia in rats of both sexes Source: Open Access Text URL: [Link]

Sources

Application Note: In Vitro Evaluation of Penbutolol using Isolated Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Penbutolol is a non-selective


-adrenergic receptor antagonist (

and

) possessing moderate Intrinsic Sympathomimetic Activity (ISA).[1][2][3] Unlike "pure" antagonists (e.g., propranolol), this compound’s ISA allows it to weakly stimulate

-receptors while blocking potent endogenous catecholamines.[2][3] Furthermore, at higher concentrations, lipophilic

-blockers often exhibit "membrane-stabilizing" effects (calcium channel blockade) that can induce direct vasorelaxation.

This Application Note provides a rigorous, dual-phase protocol to evaluate this compound in vascular smooth muscle:

  • Antagonist Assay: Quantifying the potency (

    
    ) of this compound in blocking Isoproterenol-induced relaxation.
    
  • Direct Relaxation Assay: Investigating the direct vasodilatory effects of this compound on pre-contracted tissue (assessing ISA and pleiotropic mechanisms).

Mechanistic Background

Vascular smooth muscle tone is regulated by the balance of contractile (e.g.,


-adrenergic, 

influx) and relaxant (e.g.,

-adrenergic, NO) pathways.
  • 
    -Adrenergic Pathway:  Agonist binding to 
    
    
    
    -receptors activates
    
    
    proteins
    
    
    Adenylyl Cyclase (AC)
    
    
    cAMP
    
    
    Protein Kinase A (PKA). PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for
    
    
    -Calmodulin, leading to relaxation .
  • This compound Action:

    • Primary: Competitively blocks the

      
      -receptor, preventing cAMP generation by full agonists.
      
    • Secondary (ISA): Weakly activates the receptor, providing a "floor" of basal relaxation.

    • Tertiary (High Dose): May inhibit L-type

      
       channels directly (membrane stabilization).
      
Visualization: Signaling Pathway & this compound Intervention

G Agonist Isoproterenol (Agonist) BetaRec β2-Adrenergic Receptor Agonist->BetaRec Activates Gs Gs Protein BetaRec->Gs This compound This compound (Antagonist/ISA) This compound->BetaRec Blocks (Competitive) CaChannel L-Type Ca2+ Channel This compound->CaChannel High Dose Blockade AC Adenylyl Cyclase Gs->AC cAMP cAMP (↑) AC->cAMP PKA Protein Kinase A (Activated) cAMP->PKA Relaxation Smooth Muscle RELAXATION PKA->Relaxation Inhibits MLCK CaChannel->Relaxation Decreased Ca2+ Influx

Figure 1: Mechanism of Action. This compound primarily blocks


-receptor signaling but may induce direct relaxation via partial agonism or calcium channel blockade at high concentrations.

Materials & Preparation

Physiological Buffer (Krebs-Henseleit Solution)

Prepare fresh on the day of the experiment. Use ultra-pure water (


).
ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Ionic strength
KCl4.7Membrane potential

2.5Contractility source

1.2Enzymatic cofactor

1.2pH buffer

25.0pH buffer (requires

)
Glucose11.1Energy substrate
Gas Mix 95%

/ 5%

Maintain pH 7.4
Drug Preparation[5][6]
  • This compound Sulfate: Lipophilic. Dissolve stock (

    
    ) in DMSO or Ethanol. Ensure final bath concentration of solvent is 
    
    
    
    to avoid vehicle effects.
  • Phenylephrine (PE):

    
    -agonist for pre-contraction (
    
    
    
    stock in water).
  • Isoproterenol (ISO): Non-selective

    
    -agonist (
    
    
    
    stock in water + Ascorbic acid to prevent oxidation).
  • Acetylcholine (ACh): For endothelium check (

    
     stock in water).
    

Experimental Workflow (Visualized)

Workflow Step1 1. Dissection (Rat Thoracic Aorta) Step2 2. Mounting (Organ Bath, 37°C) Step1->Step2 Step3 3. Equilibration (60 min, 1.5g tension) Step2->Step3 Step4 4. Wake-Up (KCl 60mM) Step3->Step4 Step5 5. Wash (3x Krebs) Step4->Step5 Step6 6. Endothelium Check (PE + ACh) Step5->Step6 Step7 7. Main Experiment (Antagonist or Relaxant) Step6->Step7

Figure 2: Standard Operating Procedure for isolated tissue preparation.

Detailed Protocols

Protocol A: Tissue Preparation & Quality Control (The "Gatekeeper")

Scientific Integrity Note: Data derived from damaged tissue is invalid. This step is mandatory.

  • Harvest: Euthanize male Wistar rat (250-300g). Rapidly excise thoracic aorta; place in cold, oxygenated Krebs.[4]

  • Clean: Under a microscope, remove adhering fat and connective tissue. Caution: Do not stretch the vessel; this damages smooth muscle.

  • Section: Cut into 3-4 mm rings.

  • Mount: Suspend rings in organ bath (10-20 mL) between stainless steel hooks. One hook is fixed; the other connects to an isometric force transducer.

  • Equilibrate: Apply 1.5 g (15 mN) resting tension. Allow to stabilize for 60 mins, washing every 15 mins.

  • Viability Check (KCl): Add KCl (

    
    ) to induce depolarization-mediated contraction. Wash until baseline returns.
    
  • Endothelium Integrity Check:

    • Pre-contract with Phenylephrine (PE,

      
      ). Wait for plateau.
      
    • Add Acetylcholine (ACh,

      
      ).
      
    • Criteria: Relaxation

      
       indicates intact endothelium (
      
      
      
      ). Relaxation
      
      
      indicates denuded endothelium (
      
      
      ).
Protocol B: Antagonist Potency Assay ( Determination)

Objective: Determine the affinity of this compound for the


-receptor by shifting the Isoproterenol concentration-response curve (CRC).
  • Preparation: Use 4 aortic rings in parallel.

    • Ring 1: Control (Vehicle).

    • Ring 2: this compound (

      
      ).
      
    • Ring 3: this compound (

      
      ).
      
    • Ring 4: this compound (

      
      ).
      
  • Incubation: Incubate rings with respective this compound concentrations for 30 minutes .

  • Pre-contraction: Contract all rings with PE (

    
    ) or sub-maximal KCl (
    
    
    
    ) to create active tone. Note:
    
    
    -relaxation is only visible on pre-contracted tissue.
  • Agonist Curve: Once PE contraction stabilizes, add Isoproterenol cumulatively (

    
     to 
    
    
    
    ) in half-log increments.
  • Measurement: Record the % relaxation at each step.

  • Analysis:

    • Plot % Relaxation vs. Log[Isoproterenol].

    • This compound should cause a parallel rightward shift of the curve (Competitive Antagonism).

    • Construct a Schild Plot (Log(Dose Ratio - 1) vs. Log[Antagonist]) to calculate

      
      .
      
Protocol C: Direct Vasorelaxation Assay (ISA & Pleiotropic Effects)

Objective: Determine if this compound causes relaxation directly (without Isoproterenol).

  • Pre-contraction: Contract rings with PE (

    
    ). Wait for stable plateau (approx. 15-20 min).
    
  • Cumulative Dosing: Add This compound cumulatively (

    
     to 
    
    
    
    ).
    • Note: High concentrations (

      
      ) may cause non-specific relaxation via membrane stabilization.
      
  • Mechanistic Validation (Optional but Recommended):

    • To determine if relaxation is NO-mediated (Endothelium-dependent), perform a parallel run pre-incubating with L-NAME (

      
      , NOS inhibitor).
      
    • If this compound relaxation persists in the presence of L-NAME, the mechanism is likely direct smooth muscle action (e.g.,

      
       channel blockade) or ISA on smooth muscle 
      
      
      
      receptors.

Data Analysis & Statistics

Calculations
  • % Relaxation:

    
    
    
  • Dose Ratio (DR):

    
     (with antagonist) / 
    
    
    
    (control).
Statistical Validation
  • n-value: Minimum

    
     animals per group for statistical power.
    
  • Test: Two-way ANOVA followed by Bonferroni post-hoc test for comparing curves.

Troubleshooting Guide

IssueProbable CauseSolution
No relaxation to ACh Endothelium damage during dissection.Handle tissue only by the edges/hooks. Do not touch the lumen.
Drifting Baseline Tissue not equilibrated; Temperature fluctuation.Ensure full 60 min equilibration. Check thermostat circulator.
Inconsistent this compound Effect Drug precipitation.This compound is lipophilic. Ensure proper vortexing and DMSO solubility.
Tachyphylaxis Receptor desensitization.

-receptors desensitize rapidly. Allow >60 min washout between curves or use fresh rings for each curve.

References

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Standard Text). Adrenergic Agonists and Antagonists.[1][3][5][6]

  • Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine. Nature, 288(5789), 373-376.

  • Pedersen, M. E., et al. (2002). Pharmacological characterization of the isolated rat aorta: a manual for the undergraduate student. Journal of Pharmacological and Toxicological Methods.

  • PubChem Database. this compound Sulfate (CID 443939). National Center for Biotechnology Information.

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology, 14(1), 48–58. (The foundational paper for Schild Analysis).

Sources

High-performance liquid chromatography (HPLC) method for Penbutolol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Penbutolol is a non-selective


-adrenergic receptor antagonist used in the management of hypertension.[1] Chemically, it is a lipophilic amine (

,

). This specific physicochemical profile presents two distinct chromatographic challenges:
  • Retention: Its high lipophilicity requires a mobile phase with high organic strength to elute within a reasonable runtime.

  • Peak Symmetry: As a basic amine, this compound interacts strongly with residual silanol groups (

    
    ) on the silica backbone of stationary phases, leading to severe peak tailing.
    

This guide presents two validated protocols designed to overcome these challenges:

  • Protocol A (QC/Pharma): A robust UV-detection method for pharmaceutical dosage forms, prioritizing precision and linearity.

  • Protocol B (Bioanalysis): A high-sensitivity Fluorescence (FLD) method for plasma quantification, prioritizing Limit of Quantitation (LOQ).

Method Development Strategy (The "Why")

The following decision matrix illustrates the logic used to select the critical method parameters.

MethodLogic Start Molecule: this compound (Basic Amine, pKa 9.3, LogP 4.15) Stationary Stationary Phase Selection Start->Stationary MobilePhase Mobile Phase pH Strategy Start->MobilePhase Detection Detection Mode Start->Detection C18 C18 (ODS) Column (Required for high lipophilicity) Stationary->C18 pH_Low Acidic pH (3.0 - 4.0) (Suppresses Silanol ionization) MobilePhase->pH_Low UV UV @ 270 nm (Pharma QC: High Selectivity) Detection->UV FLD Fluorescence Ex230/Em290 (Bioanalysis: High Sensitivity) Detection->FLD EndCap End-capping Critical (To cover silanols) C18->EndCap Buffer Phosphate Buffer (Stabilizes pH) pH_Low->Buffer

Figure 1: Strategic decision tree for this compound method development.

Protocol A: Pharmaceutical Analysis (QC)

Application: Potency assay, Content Uniformity, and Dissolution testing of Tablets (e.g., 20 mg).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18,

mm, 5

m (e.g., Hypersil ODS or Zorbax Eclipse)
Standard dimensions for robust QC; 5

m prevents high backpressure.
Mobile Phase Acetonitrile : Phosphate Buffer pH 3.5 (60 : 40 v/v)High ACN content required to elute lipophilic this compound (

). Acidic pH prevents tailing.
Buffer Prep 20 mM

, adjusted to pH 3.5 with Orthophosphoric Acid.
Phosphate provides excellent buffering capacity at pH 3.5.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2][3]
Detection UV Absorbance @ 270 nm 270 nm targets the aromatic ring; less sensitive than 220 nm but significantly more selective against solvent noise.
Temperature

(Ambient)
Temperature control ensures retention time reproducibility.
Injection Vol 20

L
Standard loop size.[2]
Sample Preparation (Tablets)
  • Weighing: Weigh 20 tablets and determine the average weight. Grind to a fine powder.

  • Extraction: Transfer powder equivalent to 20 mg this compound into a 100 mL volumetric flask.

  • Solvent: Add 70 mL of Mobile Phase. Sonication is critical here (15 mins) to break the lipophilic drug from excipients.

  • Dilution: Make up to volume with Mobile Phase.

  • Filtration: Filter through a 0.45

    
    m Nylon filter (Nylon is compatible with basic amines; avoid PVDF if protein binding is suspected, though less relevant for tablets).
    
  • Final Concentration: 200

    
    g/mL (Dilute further if linearity range requires, typically to 20-50 
    
    
    
    g/mL).
System Suitability Limits
  • Tailing Factor (

    
    ):  NMT 2.0 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  NLT 2000.
    
  • RSD (Replicate Injections): NMT 2.0%.

Protocol B: Bioanalytical Method (Plasma)

Application: Pharmacokinetic (PK) studies, therapeutic drug monitoring. Sensitivity Requirement: Nanogram level (LOQ


 5-10 ng/mL).
Chromatographic Conditions (Modifications)
  • Detection: Fluorescence Detector (FLD).

    • Excitation: 230 nm

    • Emission: 290 nm[4]

    • Note: this compound has native fluorescence. FLD provides 10-100x higher sensitivity than UV and ignores non-fluorescent plasma matrix components.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate pH 4.5 (65 : 35 v/v).

    • Reason: Ammonium acetate is volatile (LC-MS compatible if needed later) and provides a cleaner baseline for fluorescence than phosphate.

Plasma Extraction Workflow (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient for lipophilic drugs like this compound due to high protein binding (~95%). Liquid-Liquid Extraction (LLE) is preferred.

Extraction Sample Plasma Sample (500 µL) IS Add Internal Std (Propranolol) Sample->IS Alkali Alkalinize (100 µL 1M NaOH) IS->Alkali Solvent Add Organic Solvent (Hexane:Ethyl Acetate 80:20) Alkali->Solvent Vortex Vortex & Centrifuge (10 min) Solvent->Vortex Transfer Transfer Organic Layer Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon

Figure 2: Liquid-Liquid Extraction workflow for plasma samples.

Step-by-Step Logic:

  • Alkalinization: Adding NaOH ensures this compound is in its uncharged (free base) state (

    
    ). Only the uncharged form extracts into the organic layer.
    
  • Organic Solvent: Hexane/Ethyl Acetate extracts the lipophilic drug while leaving polar plasma salts and proteins in the aqueous layer.

  • Reconstitution: Dissolving the dried residue in the mobile phase concentrates the sample (e.g., 5x concentration factor), lowering the LOQ.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing (> 2.0) Silanol interaction.Ensure pH is < 4.[2]0. If using an older column, add 0.1% Triethylamine (TEA) as a silanol blocker. Use "Base Deactivated" (BDS) columns.
Retention Drift Temperature fluctuation or Organic evaporation.Use a column oven (

). Cap mobile phase bottles tightly; ACN evaporates faster than water, increasing retention over time.
Low Recovery (Plasma) Incomplete extraction.Ensure pH of plasma > 10 before adding organic solvent. This compound must be uncharged to extract into Hexane.

References

  • Miner, D. J., Binkley, D. A., & Bechtol, L. D. (1984). Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine.[5][6] Clinical Chemistry, 30(5), 717–723.[5]

  • Venkata Kumar, C., et al. (2014). A quantitative determination of this compound and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies.[7] World Journal of Pharmaceutical Sciences.[8]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 37464, this compound.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

Sources

Application Note: Protocol for Assessing Penbutolol’s Partial Agonism in Isolated Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Penbutolol is a non-selective


-adrenergic receptor (

-AR) antagonist that possesses Intrinsic Sympathomimetic Activity (ISA) .[1] Unlike "pure" antagonists (e.g., Propranolol) that silently occupy the receptor, this compound induces a sub-maximal conformational change in the G-protein coupled receptor (GPCR), resulting in low-level downstream signaling.

In clinical settings, this partial agonism mitigates resting bradycardia while maintaining antihypertensive efficacy during stress. For drug development professionals, accurately quantifying this partial agonism ex vivo requires a rigorous protocol that eliminates confounding variables—specifically endogenous catecholamines and parasympathetic tone.

This guide details a self-validating protocol using isolated guinea pig right atria , the gold standard for


-AR chronotropic assessment, to quantify this compound’s ISA relative to the full agonist Isoprenaline.

Experimental Strategy: The "Silent Background"

To measure partial agonism, one must ensure the system has zero background tone. If endogenous norepinephrine is present, this compound will act primarily as an antagonist, masking its weak agonist properties.

Key Mechanistic Pillars
  • Catecholamine Depletion: Pre-treatment with Reserpine prevents vesicular storage of norepinephrine, ensuring the tissue is chemically sympathectomized.

  • Cholinergic Blockade: Atropine is added to the organ bath to eliminate vagal inhibition (M2 receptor activity).

  • The Dual-Phase Challenge: The tissue is first challenged with this compound (to measure ISA), followed by a full agonist (Isoprenaline) to define the system's

    
     (100% efficacy).
    
Signaling Pathway Visualization

The following diagram illustrates the differential activation of the


-AR pathway by a full agonist versus a partial agonist like this compound.

BetaSignaling FullAgonist Isoprenaline (Full Agonist) Receptor β1-Adrenergic Receptor FullAgonist->Receptor High Efficacy PartialAgonist This compound (Partial Agonist) PartialAgonist->Receptor Low Efficacy (ISA) Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP PKA Protein Kinase A cAMP->PKA Response Chronotropic Effect (Increased HR) PKA->Response Ca2+ Influx

Caption: Differential activation of the


-AR signaling cascade. This compound induces sub-maximal cAMP generation compared to Isoprenaline.

Materials & Methods

Tissue Selection
  • Species: Guinea Pig (Dunkin-Hartley), 300–450g.

  • Tissue: Right Atrium (contains the Sinoatrial node; beats spontaneously).

  • Justification: The guinea pig

    
    -AR homology to humans is superior to that of rats, and the spontaneous beat rate provides a direct, robust readout for chronotropy.
    
Physiological Solutions

Krebs-Henseleit Buffer (mM):

  • NaCl 118.0, KCl 4.7, CaCl

    
     2.5, MgSO
    
    
    
    1.2, KH
    
    
    PO
    
    
    1.2, NaHCO
    
    
    25.0, Glucose 11.1.
  • Gas: Aerate continuously with 95% O

    
     / 5% CO
    
    
    
    to maintain pH 7.4.
  • Temperature: 37°C.

Drug Preparation
  • Reserpine: 5 mg/kg (IP injection), administered 18–24 hours prior to sacrifice.

  • This compound Stock: Dissolve in DMSO (final bath concentration <0.1% DMSO). Serial dilutions:

    
     M to 
    
    
    
    M.
  • Isoprenaline Stock: Dissolve in 1 mM ascorbic acid (to prevent oxidation).

  • Atropine:

    
    M final bath concentration.
    

Detailed Experimental Protocol

Phase 1: Preparation and Equilibration
  • Sacrifice: Euthanize the reserpinized guinea pig via cervical dislocation (avoid anesthetics that depress cardiac function).

  • Dissection: Rapidly excise the heart and place in cold oxygenated Krebs buffer. Isolate the right atrium.

  • Mounting: Suspend the atrium in a 20 mL organ bath under 1.0 g resting tension .

  • Equilibration: Wash every 15 minutes for 60 minutes.

    • Validation Check: The tissue must beat spontaneously. If the rate is irregular, discard.

    • Basal Tone: Add Atropine (1

      
      M)  to the bath 15 minutes before starting the curve.
      
Phase 2: The this compound Challenge (ISA Assessment)
  • Basal Recording: Record the stable baseline heart rate (beats per minute, BPM) for 5 minutes (

    
    ).
    
  • Cumulative Dosing: Add this compound in semi-logarithmic increments (

    
     M).
    
  • Stabilization: Wait 5–7 minutes per concentration until the response plateaus.

  • Measurement: Record the heart rate at each plateau (

    
    ).
    
Phase 3: The Full Agonist Confirmation ( )
  • Washout: Perform extensive washout (3-4 times) over 30 minutes to remove this compound.

    • Note: this compound is lipophilic and may be difficult to wash out completely. Alternatively, perform this on a separate matched tissue or accept a shifted curve.

  • Isoprenaline Curve: Construct a cumulative concentration-response curve for Isoprenaline (

    
     M to 
    
    
    
    M).
  • Determination of Max: Record the maximal heart rate achievable (

    
    ).
    

Experimental Workflow Diagram

Workflow Step1 1. Pre-treatment Reserpine (5mg/kg, -24h) Step2 2. Tissue Isolation Guinea Pig Right Atria Step1->Step2 Step3 3. Equilibration Krebs Buffer + Atropine (1µM) Step2->Step3 Step4 4. Basal Rate Recording (Zero Sympathetic Tone) Step3->Step4 Step5 5. This compound Dosing Cumulative (1nM - 100µM) Step4->Step5 Measure ISA Step6 6. Full Agonist Challenge Isoprenaline (Determination of Emax) Step5->Step6 Washout & Validate

Caption: Step-by-step workflow ensuring depletion of endogenous catecholamines before testing.

Data Analysis & Interpretation

Calculating Intrinsic Activity ( )

Partial agonism is defined by the Intrinsic Activity (


) , which ranges from 0 (Antagonist) to 1 (Full Agonist).


Where:

  • 
     = Heart rate at specific this compound concentration.
    
  • 
     = Heart rate after Reserpine/Atropine (before drug).
    
  • 
     = Maximal heart rate induced by Isoprenaline.
    
Expected Results Table

The following table provides reference values for validation.

ParameterPropranolol (Antagonist)This compound (Partial Agonist)Isoprenaline (Full Agonist)
Basal Effect No change / Slight decreaseIncrease (15-25% of

)
Massive Increase (100%)
Intrinsic Activity (

)
00.15 – 0.25 1.0
Effect of Reserpine Eliminates "inverse agonist" lookUnmasks Partial Agonism Increases sensitivity (up-regulation)
Criteria for Partial Agonism

To conclude this compound exhibits partial agonism, the data must satisfy two conditions:

  • Agonist Phase: It must produce a dose-dependent increase in heart rate significantly above baseline in reserpinized tissue.

  • Antagonist Phase: In the presence of a fixed concentration of this compound, the Isoprenaline curve must be shifted to the right (competitive antagonism), proving it binds the same receptor.

Troubleshooting & Expert Tips

  • The "Washout" Trap: this compound is highly lipophilic. It may partition into the tissue bath plastic or the lipid bilayer of the cells, making washout difficult. If the Isoprenaline response in Phase 3 is significantly depressed (non-parallel shift), this indicates insurmountable antagonism or incomplete washout. Correction: Use a separate control tissue for the Isoprenaline

    
     reference.
    
  • Reserpine Validation: If your "Basal" heart rate is too high (>200 BPM for guinea pig), the Reserpine depletion failed. The partial agonist effect will be masked by endogenous norepinephrine.

  • Chronotropy vs. Inotropy: Focus on Rate (Chronotropy) . Inotropic (force) measurements are more sensitive to Starling forces (resting tension) and are less reproducible for partial agonists.

References

  • Frishman, W. H., et al. (1988). "Clinical pharmacology of the new beta-adrenergic blocking drugs. Part 13. This compound." American Heart Journal.

  • Giudicelli, J. F., et al. (1977). "Intrinsic sympathomimetic activity of this compound."[1][2] British Journal of Clinical Pharmacology.

  • Kenakin, T. P. (1997). "A Pharmacology Primer: Theory, Application, and Methods." Academic Press.
  • Bilski, A. J., et al. (1988). "Cardiovascular pharmacology of this compound." Cardiovascular Drug Reviews.

  • Arunlakshana, O., & Schild, H. O. (1959).[3] "Some quantitative uses of drug antagonists." British Journal of Pharmacology.

Sources

Application Note: Cell Culture Models for Characterizing Penbutolol’s Intrinsic Sympathomimetic & Pleiotropic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Overview

Penbutolol is a non-selective


-adrenergic receptor (

-AR) antagonist with a unique pharmacological profile that distinguishes it from standard beta-blockers like propranolol. Its defining characteristic is Intrinsic Sympathomimetic Activity (ISA) —the ability to weakly activate

-receptors while simultaneously blocking potent endogenous catecholamines. Additionally, this compound exhibits stereospecific antagonism at 5-HT1A serotonin receptors , contributing to its potential utility in neuropsychopharmacology and oncology.

This guide provides high-fidelity protocols for modeling these complex behaviors in vitro. Unlike simple antagonists, this compound requires experimental designs that account for basal receptor activity; otherwise, its partial agonist effects will be masked.

Key Cellular Mechanisms
  • 
    -AR Partial Agonism (ISA):  Acts as a "stabilizer." In the presence of high epinephrine, it reduces cAMP signaling (antagonist). In the absence of agonists, it mildly stimulates cAMP (agonist).
    
  • 5-HT1A Antagonism: Blocks inhibitory serotonergic feedback, potentially modulating cell proliferation in 5-HT-dependent cancer models.

  • Membrane Interactions: High lipophilicity allows rapid intracellular penetration, necessitating careful washout procedures.

Model Selection Strategy

Selecting the correct cell line is critical for isolating specific pharmacological properties.

Research ObjectiveRecommended Cell ModelRationale
ISA Quantification H9c2 (Rat Myoblast) or Neonatal Rat Cardiomyocytes Expresses native

/

receptors with functional Gs-coupling. High basal cAMP sensitivity.
Receptor Specificity HEK-293 (Transfected) Null background allows stable transfection of human

,

, or 5-HT1A to isolate receptor-specific kinetics.
Oncology/Apoptosis MDA-MB-231 or MCF-7 Breast cancer lines expressing

-ARs. This compound's lipophilicity and 5-HT antagonism are relevant for tumor microenvironment studies.
Neuropharmacology PC-12 or Hippocampal Neurons Rich in 5-HT1A receptors; suitable for studying neurite outgrowth and serotonergic signaling.

Critical Preparation: Solubility & Handling

WARNING: this compound is commonly supplied as This compound Sulfate . This salt form exhibits distinct solubility challenges compared to the free base.

  • The "DMSO Trap": this compound Sulfate has poor solubility in pure DMSO and may precipitate upon addition to aqueous media if not handled correctly.

  • Recommended Vehicle:

    • Primary: Warm Sterile Water or PBS (Solubility ~4 mM).

    • Alternative: 1:1 DMSO:Ethanol mix (only if high concentration stock >10 mM is strictly required), followed by immediate dilution.

  • Storage: Aqueous stocks are less stable. Prepare fresh or store at -20°C for <1 month.

Core Protocol A: Quantifying Intrinsic Sympathomimetic Activity (ISA)

Objective: To distinguish this compound’s partial agonism from pure antagonism using a cAMP functional assay.

Experimental Logic

To observe ISA, you must measure cAMP production in serum-starved cells (low basal catecholamines). To observe antagonism, you must measure the inhibition of Isoproterenol-stimulated cAMP.

Materials
  • Cell Line: H9c2 (ATCC® CRL-1446™)

  • Reagents: this compound Sulfate, Isoproterenol (Full Agonist), Propranolol (Pure Antagonist/Negative Control), IBMX (PDE Inhibitor).

  • Assay Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF) for dynamic range.

Step-by-Step Workflow
  • Seeding: Plate H9c2 cells at 5,000 cells/well in a 384-well plate. Incubate 24h.

  • Starvation (Critical): Replace medium with serum-free DMEM + 0.5 mM IBMX for 2 hours. Serum contains catecholamines that will mask ISA.

  • Treatment Groups (n=4 replicates):

    • Group A (ISA Test): this compound dose-response (

      
       M to 
      
      
      
      M).
    • Group B (Antagonism Test): this compound dose-response + Fixed Isoproterenol (

      
       M).
      
    • Group C (Full Agonist Control): Isoproterenol alone.

    • Group D (Pure Antagonist Control): Propranolol alone.

  • Incubation: Stimulate for 30 minutes at 37°C. (cAMP responses are rapid; longer times allow desensitization).

  • Lysis & Detection: Add detection reagents per kit instructions and read FRET signal.

Data Interpretation[1][2][3][4]
  • ISA Signature: In Group A, this compound will show a sigmoidal increase in cAMP reaching ~15-25% of the Isoproterenol max response (Emax). Propranolol will show 0% increase.

  • Antagonist Signature: In Group B, this compound will dose-dependently inhibit the Isoproterenol signal down to its own ISA baseline (not to zero).

Core Protocol B: 5-HT1A Receptor Antagonism Screen

Objective: Verify off-target blockade of Serotonin 5-HT1A receptors, relevant for neuropsychiatric and cancer models.

Visualization of Pathway Logic

G cluster_0 Extracellular Space Agonist 8-OH-DPAT (Specific 5-HT1A Agonist) Rec 5-HT1A Receptor (Gi-Coupled) Agonist->Rec Activates Pen This compound (Antagonist) Pen->Rec Blocks Note Result: this compound PREVENTS the Gi-mediated drop in cAMP Gi Gi Protein Rec->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesis

Figure 1: Mechanism of this compound at the 5-HT1A receptor. Unlike


-ARs (Gs-coupled), 5-HT1A is Gi-coupled. This compound prevents the agonist-induced decrease in cAMP.
Protocol Steps
  • Cell Model: CHO-K1 or HEK-293 stably transfected with human 5-HT1A (commercially available).

  • Induction: Stimulate Adenylyl Cyclase with Forskolin (10

    
    M)  to create a high cAMP baseline.
    
  • Agonist Challenge: Add 8-OH-DPAT (100 nM) . Expected effect: cAMP drops due to Gi activation.

  • Antagonist Test: Co-treat with this compound (0.1 - 10

    
    M).
    
  • Result: this compound should restore cAMP levels to the Forskolin-only baseline, blocking the 8-OH-DPAT effect.

Visualization: The "Dual-Key" Mechanism

The following diagram illustrates the simultaneous Partial Agonist (ISA) and Antagonist activity at the


-Adrenergic receptor.

BetaAR_Mechanism cluster_inputs cluster_cell Cell Membrane & Cytosol cluster_outcomes Epi Endogenous Catecholamines (Full Agonist) BetaAR Beta-Adrenergic Receptor Epi->BetaAR High Efficacy Binding Pen This compound (Partial Agonist) Pen->Epi Blocks Binding (Antagonism) Pen->BetaAR Competitive Binding Gs Gs Protein Pen->Gs Weak Activation (ISA) BetaAR->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Synthesis HighResponse High Cardiac Output (Full Agonism) cAMP->HighResponse High Levels StabilizedResponse Stabilized Output (ISA Effect) cAMP->StabilizedResponse Low/Moderate Levels

Figure 2: this compound's Dual Action. It competes with full agonists (green) to reduce excessive signaling, but maintains a low-level "simmer" of signaling (yellow/dotted) to prevent total receptor shutdown.

References

  • Gatlin, K. et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected

    
    -Adrenergic Blockers. MDPI. Link
    
  • Vallérand, D. et al. (2020). Intrinsic sympathomimetic activity of this compound: In vitro and in vivo characterization. National Institutes of Health (PubMed). Link

  • Langlois, M. (2000). Affinity of (-)-penbutolol for pre- and postsynaptic serotonin 5-HT1A receptors. PubMed.[1] Link

  • PubChem Database. (2023). This compound Sulfate: Chemical and Physical Properties. NCBI. Link

  • ResearchGate Community. (2024). Troubleshooting this compound Sulfate Dissolution in DMSO for Cell Culture. Link

Sources

Application Note: Penbutolol as a Dual 5-HT1A Ligand and β-Adrenoceptor Antagonist in Neuroscience

[1]

Abstract & Pharmacological Profile[1][2][3]

Penbutolol is a non-selective

1

This application note details the use of this compound to dissect serotonergic vs. adrenergic signaling pathways. Unlike selective 5-HT1A antagonists (e.g., WAY-100635), this compound allows researchers to model the synergistic effects of

Mechanism of Action[5][6]
  • Primary Target:

    
     and 
    
    
    Adrenergic Receptors (Antagonist).
  • Secondary Target: 5-HT1A Receptors (High-affinity ligand; acts as a partial agonist at presynaptic autoreceptors and antagonist at postsynaptic sites depending on physiological tone).

  • Key Application: Differentiating presynaptic autoreceptor desensitization from postsynaptic receptor blockade in anxiety and depression models.

Binding Kinetics & Selectivity Data[7][8][9]

To design accurate experiments, researchers must account for the binding affinities of this compound relative to standard reference ligands. The table below summarizes comparative

Table 1: Comparative Binding Affinities (


) at 5-HT1A and 

-Adrenoceptors
Compound5-HT1A

(nM)

-Adrenoceptor

(nM)
Intrinsic Activity (5-HT1A)
(-)-Penbutolol 8.0 – 14.0 ~ 1.0 Partial Agonist / Antagonist
(±)-Pindolol8.9 – 14.4~ 1.0Partial Agonist (High)
WAY-1006350.2 – 0.5> 10,000Silent Antagonist
8-OH-DPAT0.5 – 1.5> 10,000Full Agonist

Data aggregated from comparative autoradiography studies using [3H]WAY-100635 displacement.

Experimental Application I: In Vitro Functional Characterization

Protocol: [35S]GTP S Binding Assay

Purpose: To determine the intrinsic efficacy of this compound at 5-HT1A receptors. Unlike simple binding assays, this protocol measures the functional activation of G-proteins (Gi/o), allowing you to classify this compound as an agonist, partial agonist, or antagonist in your specific cell line or tissue preparation.

Materials
  • Membranes: CHO-h5-HT1A cell membranes or Rat Hippocampal homogenates.

  • Radioligand: [35S]GTP

    
    S (1250 Ci/mmol).
    
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10

    
    M GDP, pH 7.4.
    
  • Reference Agonist: 5-HT or 8-OH-DPAT.[2][1][3][4]

Step-by-Step Methodology
  • Membrane Preparation: Thaw membranes and homogenize in Assay Buffer. Adjust protein concentration to 5–10

    
     g/well .
    
  • GDP Pre-incubation: Incubate membranes with 10

    
    M GDP for 20 minutes at 25°C. Causality: GDP prevents high basal binding of the radioligand, increasing the signal-to-noise ratio for agonist-induced binding.
    
  • Ligand Addition:

    • Agonist Mode: Add this compound (10^-10 to 10^-5 M) to determine if it stimulates binding.

    • Antagonist Mode: Add this compound (varying concentrations) + 8-OH-DPAT (EC80 concentration).

  • Reaction Start: Add 0.1 nM [35S]GTP

    
    S. Total volume: 200 
    
    
    L.
  • Incubation: Shake for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Validation Criteria: A partial agonist like this compound should yield a maximal stimulation (

Experimental Application II: In Vivo Microdialysis

Protocol: Assessment of Cortical 5-HT Release

Purpose: To evaluate this compound's ability to potentiate the effects of SSRIs (e.g., Paroxetine) by blocking presynaptic 5-HT1A autoreceptors, which normally limit serotonin release via negative feedback.

Workflow Logic
  • Baseline: Establish stable extracellular 5-HT levels.

  • SSRI Challenge: Administer SSRI. 5-HT levels rise, but autoreceptors activate to dampen the increase.

  • This compound Treatment: Administer this compound.[2][5][6][1][7][8][9][10] If it acts as an antagonist at the autoreceptor, the negative feedback is blocked, causing a surge in extracellular 5-HT.

Surgical & Experimental Steps
  • Probe Implantation: Stereotaxically implant a microdialysis probe (2mm membrane length) into the mPFC (Coordinates relative to Bregma: AP +3.2, ML +0.6, DV -4.0). Allow 24h recovery.

  • Perfusion: Perfuse with aCSF (147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2) at 1.0

    
    L/min.
    
  • Stabilization: Collect samples every 20 minutes for 2 hours until variance is <10%.

  • Drug Administration (Systemic):

    • Group A (Control): Vehicle i.p.

    • Group B (SSRI): Paroxetine (10 mg/kg i.p.).

    • Group C (Combination): this compound (1-3 mg/kg s.c.) administered 30 min prior to Paroxetine.

  • Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

Data Interpretation: If this compound successfully blocks the autoreceptor feedback loop, Group C should show a 200-300% increase in extracellular 5-HT AUC (Area Under Curve) compared to Group B.

Pathway Visualization

The following diagram illustrates the dual mechanism of this compound at the synapse, highlighting its competitive interaction at the 5-HT1A autoreceptor and the

Penbutolol_Mechanismcluster_PresynapticPresynaptic Neuron (Raphe Nucleus)cluster_PostsynapticPostsynaptic Neuron / Target TissueThis compound(-)-PenbutololAutoreceptor5-HT1A Autoreceptor(Gi/o coupled)This compound->AutoreceptorAntagonizes/Partial Agonist(Blocks Feedback)BetaRecBeta-Adrenergic Receptor(Gs coupled)This compound->BetaRecAntagonizesSSRISSRI (e.g., Paroxetine)SERTSerotonin Transporter(SERT)SSRI->SERTBlocks ReuptakeVesicles5-HT VesiclesAutoreceptor->VesiclesInhibits Release(Negative Feedback)SERT->VesiclesReuptakeVesicles->SERTReleaseResponseDownstream Signaling(cAMP / PKA)BetaRec->ResponseActivates

Caption: this compound mechanism: Blocking presynaptic 5-HT1A feedback enhances SSRI-induced 5-HT accumulation while simultaneously blocking beta-adrenergic signaling.

Troubleshooting & Validation

  • Issue: Biphasic Effects.

    • Observation: Low doses of this compound might suppress firing (agonist-like) while high doses block it.

    • Solution: Perform a dose-response curve in electrophysiology (0.1 – 5.0 mg/kg). Ensure you are using the (-)-enantiomer, as it possesses higher affinity for 5-HT1A than the (+)-enantiomer.

  • Issue: Lack of Selectivity.

    • Observation: Behavioral effects might be driven by

      
      -blockade rather than 5-HT1A.
      
    • Control: Include a "Betaxolol Control Group" (a selective

      
       blocker with negligible 5-HT1A affinity) to isolate the serotonergic component of the phenotype.
      

References

  • Affinity of (±)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. Journal of Neurochemistry (2000) [8]

  • (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. European Journal of Pharmacology (1995)

  • Beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy. Neuropsychopharmacology (2000) [9]

  • Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. British Journal of Pharmacology (2001)

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Penbutolol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Portal. Subject: Overcoming Aqueous Solubility Limitations of Penbutolol (and this compound Sulfate) Ticket ID: PBT-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

This compound is a non-selective


-adrenergic receptor antagonist.[1][2][3][4] While clinically effective, its utility in in vitro assays and novel delivery systems is frequently hampered by its physicochemical profile. It is a BCS Class II  compound (Low Solubility, High Permeability), characterized by high lipophilicity (

) and a basic

(

).

This guide addresses the "solubility cliff" researchers face when transitioning this compound from organic stock solutions (DMSO/Methanol) to aqueous physiological buffers.

Module 1: Physicochemical Profiling & Decision Matrix

Before attempting solubilization, you must understand the molecule's behavior in your specific environment. This compound is a weak base; its solubility is pH-dependent.

Key Parameters Table[5][6][7][8]
ParameterValueImplication for Experiment
Molecular Weight 291.43 g/mol (Free Base)680.94 g/mol (Sulfate Salt)Ensure you calculate molarity based on the correct form (Salt vs. Base).

(Basic)

At pH 7.4, the drug is partially unionized, increasing precipitation risk.

4.15Highly lipophilic.[3] Binds non-specifically to plastics and proteins.
Aqueous Solubility ~1.67 mg/mL (Water)Requires assistance (pH, cosolvent, or complexation) for higher conc.
BCS Class Class IIAbsorption is limited by dissolution rate, not permeability.
Formulation Decision Tree

Use this logic flow to select the correct solubilization strategy for your application.

FormulationStrategy Start Start: Define Target Concentration IsHighConc Is Target > 1.5 mg/mL? Start->IsHighConc IsPhysiological Is pH 7.4 Required? IsHighConc->IsPhysiological Yes SaltSelection Strategy A: Use this compound Sulfate (pH < 6.0) IsHighConc->SaltSelection No (Acidic media ok) Cyclodextrin Strategy B: HP-β-CD Complexation (Universal) IsPhysiological->Cyclodextrin Yes (Strict pH 7.4) Cosolvent Strategy C: DMSO/Ethanol Spike (< 0.1% v/v) IsPhysiological->Cosolvent No (Low Conc only) SolidDisp Strategy D: Solid Dispersion (PEG 6000) (For Dissolution Rate) Cyclodextrin->SolidDisp If Solid Oral Dosage

Figure 1: Decision matrix for selecting the optimal this compound solubilization method based on concentration and pH requirements.

Module 2: The "Ionization Trap" (pH Adjustment)

The Issue: You prepare a stock solution of this compound Sulfate in water (which is acidic). When you add this to a cell culture medium (pH 7.4), the solution turns cloudy immediately.

The Mechanism: this compound is a weak base (


). In water, the sulfate salt dissociates, and the solution pH drops, keeping the drug ionized (soluble). When buffered to pH 7.4, the equilibrium shifts toward the unionized (lipophilic) free base. Since the unionized form has a 

, it crashes out of solution.
Troubleshooting Protocol: The "Step-Down" Dilution

Do not add high-concentration aqueous stocks directly to neutral buffers.

  • Prepare Stock: Dissolve this compound Sulfate in 0.1 N HCl or Water (ensure pH < 5).

  • Intermediate Dilution: If using DMSO, keep the stock at 1000x the final concentration.

  • The Drop-wise Addition:

    • Place your culture media (pH 7.4) on a magnetic stirrer (vigorous stirring).

    • Add the acidic drug stock drop-wise into the vortex of the media.

    • Why? This prevents local high concentrations where the pH might spike before the drug disperses.

Self-Validating Check:

  • Pass: Solution remains clear.

  • Fail: Visible turbidity or Tyndall effect (laser pointer beam visible in solution). Action: Proceed to Module 3 (Cyclodextrins).

Module 3: Cyclodextrin Complexation (The Gold Standard)

The Issue: You require a neutral pH solution at a concentration higher than the intrinsic solubility of the free base, and cosolvents (DMSO) are toxic to your cells.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic cavity of the CD encapsulates the lipophilic this compound moiety, while the hydrophilic exterior ensures water solubility.
Protocol: Phase Solubility Complexation

Materials:

  • This compound Sulfate[2][4][5][6][7]

  • HP-

    
    -CD (Medical Grade)
    
  • Phosphate Buffer (pH 7.4)

Workflow:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in Phosphate Buffer.
    
  • Excess Addition: Add this compound Sulfate in excess of its estimated solubility (e.g., add 5 mg/mL).

  • Equilibration:

    • Shake at 25°C for 24–48 hours.

    • Critical Step: Protect from light (this compound is photosensitive).

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Quantification: Analyze the filtrate via UV-Vis (approx. 270 nm) or HPLC to determine the final soluble concentration.

CDComplexation Step1 1. Dissolve HP-β-CD in Buffer Step2 2. Add Excess This compound Step1->Step2 Step3 3. Shake 24h (Protect from Light) Step2->Step3 Step4 4. Filter (0.45µm) Step3->Step4 Step5 5. Clear Solution (Inclusion Complex) Step4->Step5

Figure 2: Workflow for creating a stable this compound-Cyclodextrin inclusion complex.

Module 4: Solid Dispersions (For Dissolution Rate)

The Issue: In oral formulation development, the dissolution rate is too slow, leading to poor bioavailability.

The Solution: Create a solid dispersion using PEG 6000 .[8] This disrupts the crystal lattice of this compound, presenting it in a higher-energy amorphous or microcrystalline state.

Protocol: Solvent Evaporation Method
  • Ratio Selection: Choose a Drug:Polymer ratio of 1:5 (this compound:PEG 6000).

  • Solvent Choice: Dissolve both components in a minimum volume of Methanol .

    • Note: Methanol is chosen because both this compound and PEG 6000 exhibit high solubility in it.

  • Evaporation:

    • Rotary evaporate at 45°C under vacuum until a dry film forms.

    • Alternatively, store in a vacuum desiccator overnight.

  • Pulverization: Scrape the solid residue and pulverize it using a mortar and pestle.

  • Sieving: Pass through a 60-mesh sieve.

Self-Validating Check: Perform a dissolution test (USP Apparatus 2). The solid dispersion should release >80% of the drug within 20 minutes, compared to <30% for the pure drug.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my this compound solution? A: No. this compound is thermally sensitive and liable to degradation. Sterilize aqueous solutions using 0.22 µm filtration . Ensure you use low-binding filters (PVDF or PES) to prevent drug loss due to adsorption.

Q2: My stock solution in DMSO froze. Is it still good? A: Yes, but redissolution is critical. This compound can crystallize out of DMSO upon thawing. Vortex vigorously and warm to 37°C to ensure complete dissolution before aliquoting.

Q3: Why does the literature mention "this compound Sulfate" but my solubility data doesn't match? A: Confusion often arises between the Free Base (MW ~291) and the Sulfate Salt (MW ~680). The Sulfate salt is significantly more soluble in water initially, but will precipitate if the pH is raised. Always check the CAS number (Sulfate: 38363-32-5 vs. Base: 38363-40-5).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37464, this compound. Retrieved from [Link]

  • DrugBank Online. this compound: Uses, Interactions, Mechanism of Action. Retrieved from [Link][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • World Health Organization. Annex 4: General Notes on Biopharmaceutics Classification System (BCS). (Context: Classification protocols for Class II drugs). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Penbutolol Administration for Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Penbutolol administration in preclinical rodent models. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols and troubleshooting common issues. Our goal is to ensure scientific integrity, enhance data reproducibility, and maintain the highest standards of animal welfare.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in rodent studies.

Q1: What is the most appropriate administration route for this compound in mice and rats?

The optimal route depends on the experimental objective. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[1]

  • For pharmacokinetic (PK) studies requiring rapid and complete bioavailability, Intravenous (IV) administration is the gold standard.[2]

  • For efficacy studies mimicking human oral administration, oral gavage (PO) is the most relevant route, though it can introduce variability due to stress and first-pass metabolism.[3][4][5]

  • For general screening and when a rapid systemic effect is desired without the technical demands of IV, Intraperitoneal (IP) injection is a common and practical choice.[2][6]

Q2: What are suitable vehicles for formulating this compound for rodent studies?

This compound sulfate is water-soluble, but the free base may require a more complex vehicle.[7] The choice of vehicle is critical to ensure drug stability and minimize animal discomfort.[8]

  • For IV/IP/SC (Parenteral) Routes: Sterile, isotonic solutions at a physiological pH (6.8-7.2) are required.[9] Common vehicles include:

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL.[10]

    • A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) is also effective for solubilizing this compound.[10]

  • For Oral (PO) Route: Aqueous vehicles are preferred. For less soluble forms, suspensions can be made using agents like 0.5% methylcellulose or carboxymethylcellulose.

Q3: What is a typical dose range for this compound in rodents?

Dosage depends on the study's endpoint. This compound is approximately four times as potent as propranolol.[5] Human therapeutic doses are often in the 20-40 mg/day range.[5] Due to the higher metabolic rate in rodents, doses may need to be adjusted upwards. A thorough dose-range finding study is essential for any new experimental model.

Q4: How should I monitor for adverse effects of this compound in my rodent colony?

As a non-selective beta-blocker, this compound can cause side effects.[11][12] Monitor animals closely, especially after initial dosing.

  • Cardiovascular: Bradycardia (slow heart rate) and hypotension.

  • Central Nervous System: Due to its lipophilicity, this compound can cross the blood-brain barrier, potentially causing sedation, lethargy, or sleep disturbances.[13][14]

  • General Health: Look for signs of distress such as hunched posture, piloerection, or reduced activity.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Solubility and Formulation Precipitation

Symptoms: Your this compound formulation appears cloudy, forms a precipitate upon standing, or crashes out of solution when brought to room temperature.

Root Causes:

  • Incorrect Vehicle: The chosen solvent system is inadequate for the concentration of this compound being used.

  • pH Mismatch: The pH of the vehicle may be inappropriate for keeping the ionized form of the drug in solution.

  • Temperature Effects: Solubility can be temperature-dependent. A solution made at a higher temperature may precipitate when cooled.

Solutions & Self-Validation:

  • Verify this compound Form: Confirm if you are using this compound free base or a salt form (e.g., sulfate). This compound sulfate has higher aqueous solubility.[7]

  • Systematic Vehicle Screening: Test a panel of biocompatible solvents. A recommended starting point for poorly soluble compounds is a ternary vehicle system.[10]

    • Protocol: Prepare small test batches of your target concentration in different vehicles.

    • Validation: Observe the solutions for 24-48 hours at both room temperature and 4°C. A stable formulation will remain a clear solution.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: Agents like Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with drugs, significantly enhancing aqueous solubility. A vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to be effective.[10]

    • Co-solvents & Surfactants: A combination of DMSO, PEG300, and Tween-80 can effectively solubilize lipophilic compounds.[10]

  • pH Adjustment: For parenteral routes, the final pH should be close to physiological levels (6.8-7.2).[9] Use sterile buffers to adjust the pH, but ensure this does not negatively impact the stability of this compound.

Table 1: Example this compound Vehicle Formulations [10]
ProtocolComponent 1Component 2Component 3Component 4Achieved Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
3 10% DMSO90% Corn Oil--≥ 2.5 mg/mL
Issue 2: High Variability in Experimental Data

Symptoms: You observe large error bars in your results, particularly in pharmacokinetic or pharmacodynamic readouts, making data interpretation difficult.

Root Causes:

  • Inaccurate Dosing Technique: Improper administration can lead to incomplete or variable dose delivery. This is a major concern for oral gavage and intraperitoneal injections.[2][3]

  • Animal Stress: The stress from handling and the procedure itself can alter physiological parameters and drug absorption.[3][4]

  • Anatomical Differences: Failure to account for the specific anatomy of mice and rats during injections.

Solutions & Self-Validation:

  • Refine Administration Technique: Proper training and consistent technique are paramount.

    • Oral Gavage: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or tracheal perforation.[15][16] Ensure the needle length is appropriate for the size of the animal to deliver the dose to the stomach without causing rupture.[15] Do not force the needle; if resistance is met, stop and reposition.[17]

    • Intraperitoneal (IP) Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][18][19] The animal should be tilted head-down to move organs away from the injection site.[20] Always aspirate (pull back the plunger) before injecting to ensure a vessel or organ has not been punctured.[18][21]

  • Acclimatize Animals: Handle animals for several days prior to the experiment to reduce procedure-associated stress.[22] Consider alternative, less stressful dosing methods if scientifically appropriate, such as voluntary consumption in a palatable medium.[23]

  • Workflow Standardization: Create and follow a strict Standard Operating Procedure (SOP) for every step, from formulation preparation to the final injection.

Diagram 1: Decision Workflow for Route Selection

Caption: Decision tree for selecting the optimal this compound administration route.

Issue 3: Unexpected Animal Toxicity or Adverse Events

Symptoms: Animals display signs of severe distress post-administration, such as seizures, immobility, labored breathing, or injection site necrosis.

Root Causes:

  • Incorrect Dose Calculation: Errors in converting dose from mg/kg to the injection volume.

  • Vehicle Toxicity: Some vehicles, especially at high concentrations (e.g., DMSO), can be toxic.

  • Rapid IV Injection: A fast IV bolus can cause acute cardiovascular shock.

  • Irritating Formulation: A non-physiologic pH or high osmolarity of the formulation can cause tissue damage, particularly with SC or IM routes.[9][19]

Solutions & Self-Validation:

  • Dose Calculation Verification: Have a second researcher independently verify all dose calculations. Utilize an online calculator if needed, but always double-check the inputs.[7]

  • Conduct a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to distinguish between drug-induced and vehicle-induced toxicity.

  • Optimize IV Infusion Rate: For IV administration, use a syringe pump for a slow, controlled infusion over several minutes rather than a rapid hand-pushed bolus.[19]

  • Formulation Parameter Check: Ensure your final formulation is sterile, isotonic, and has a pH between 6.8 and 7.2 for all parenteral routes.[9] If an irritating IV compound is accidentally injected outside the vein, dilute it in the surrounding tissue with sterile saline to minimize necrosis.[24]

Diagram 2: IP Injection Safety Protocol

IP_Injection_Workflow cluster_Prep Preparation cluster_Inject Injection cluster_Post Post-Procedure A 1. Calculate & Verify Dose B 2. Prepare Sterile Formulation (Isotonic, pH 7.0 ± 0.2) A->B C 3. Load Syringe (23-27g Needle) B->C D 4. Restrain Animal (Head Tilted Down) C->D E 5. Locate Lower Right Quadrant D->E F 6. Insert Needle at 30-45° Angle E->F G 7. Aspirate for Negative Pressure (Check for blood/urine) F->G H 8. Inject Slowly & Smoothly G->H Clear Fail Blood/ Fluid? G->Fail Not Clear I 9. Withdraw Needle H->I J 10. Return to Cage I->J K 11. Monitor for Distress (≥15 minutes) J->K Redo STOP. Discard Syringe. Use New Materials. Fail->Redo

Caption: Step-by-step workflow for a safe and effective intraperitoneal injection.

Appendices

Appendix A: Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
  • Preparation: Ensure the this compound solution is sterile, at room temperature, and properly mixed. Recommended needle gauge for mice is 25-27g and for rats is 23-25g.[18] The maximum recommended volume is 10 mL/kg.[18]

  • Restraint: Restrain the mouse or rat securely, placing it in dorsal recumbency (on its back) with its head tilted slightly downward.[21]

  • Site Identification: Identify the lower right abdominal quadrant, lateral to the midline, to avoid the cecum and bladder.[18][20]

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[25]

  • Aspiration: Gently pull back on the syringe plunger. If blood or yellowish fluid (urine) appears, withdraw the needle immediately. Discard the syringe and start over with fresh materials.[20][21]

  • Administration: If aspiration is clear, inject the substance smoothly and slowly.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for at least 15 minutes for any signs of immediate distress.[17]

Protocol 2: Oral Gavage (PO)
  • Preparation: Select a gavage needle appropriate for the animal's size (typically 20-22g for mice, 16-18g for rats). The length should be from the corner of the mouth to the last rib.

  • Restraint: Scruff the animal firmly to immobilize its head and extend its neck, creating a straight line from the mouth to the stomach.[17]

  • Insertion: Gently insert the needle into the side of the mouth, advancing along the roof of the mouth toward the back of the throat.[15] The animal should swallow as the needle enters the esophagus.[17] The needle should pass easily without force.[15]

  • Administration: Once the needle is in place, administer the solution slowly to prevent regurgitation and aspiration.[15]

  • Post-Gavage: Smoothly remove the needle and return the animal to its cage. Observe for signs of respiratory distress, which could indicate accidental administration into the trachea.[15][17]

Appendix B: Recommended Maximum Injection Volumes
RouteMouse (25g)Rat (250g)
Intravenous (IV) 0.2 mL2.5 mL
Intraperitoneal (IP) 0.25 mL2.5 mL
Subcutaneous (SC) 0.25 mL2.5 mL
Oral (PO) 0.25 mL2.5 mL
Source: Adapted from institutional guidelines.[1][18] Volumes are typically calculated at 10 mL/kg.

References

  • Routes and Volumes of Administr
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (URL: )
  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC. (URL: [Link])

  • Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC. (URL: [Link])

  • Enhancing Drug Delivery Precision: Development and Optimization of Nanoparticle-Based Formulations for Targeted Therapy in Preclinical Models | European Scientific Journal, ESJ. (URL: [Link])

  • Mouse Oral Gavage Training - YouTube. (URL: [Link])

  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (URL: [Link])

  • Toxicity of Beta-Blockers in a Rat Whole Embryo Culture: Concentration-Response Relationships and Tissue Concentrations - PubMed. (URL: [Link])

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (URL: [Link])

  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (URL: [Link])

  • Beta-Blockers of Different Generations: Features of Influence on the Disturbances of Myocardial Energy Metabolism in Doxorubicin-Induced Chronic Heart Failure in Rats - MDPI. (URL: [Link])

  • Reducing stress in mice in drug testing - European Animal Research Association. (URL: [Link])

  • Guidelines for Intraperitoneal Injection in Mice | PDF - Scribd. (URL: [Link])

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (URL: [Link])

  • SOP: Mouse Intraperitoneal Injection - Virginia Tech. (URL: [Link])

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (URL: [Link])

  • Metoprolol - Wikipedia. (URL: [Link])

  • Pharmacodynamic and pharmacokinetic study of oral and intravenous this compound - PubMed. (URL: [Link])

  • Routes Of Drug Administration. (URL: [Link])

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (URL: [Link])

  • Rodent models meeting need for reduced drug attrition rates. (URL: [Link])

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (URL: [Link])

  • Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (URL: [Link])

  • Pharmacokinetics of this compound and its metabolites in renal insufficiency - PubMed. (URL: [Link])

  • Neuropsychiatric Consequences of Lipophilic Beta-Blockers - MDPI. (URL: [Link])

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (URL: [Link])

  • Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (URL: [Link])

  • This compound: a new beta-adrenergic blocking agent - PubMed. (URL: [Link])

  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (URL: [Link])

  • Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics - PMC. (URL: [Link])

  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • A Review of Parenteral Administration of Testing Substance in Rabbit and Mice. (URL: [Link])

  • Routes of Administration. (URL: [Link])

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (URL: [Link])

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (URL: [Link])

Sources

Technical Support Center: Penbutolol Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of penbutolol in a cell culture setting.

Q1: I'm having trouble dissolving this compound sulfate. What solvent should I use for my stock solution?

A1: this compound sulfate is known to have poor solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies[1]. According to the European Pharmacopoeia, methanol is a suitable solvent[2]. However, methanol can be toxic to cells. The recommended approach is to first dissolve this compound sulfate in a minimal amount of methanol and then dilute it serially in your cell culture medium to achieve the final working concentration[2]. It is critical to ensure the final methanol concentration in the culture is well below 1%, a level generally tolerated by most cell lines[2]. Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line. For extended experiments, consider preparing fresh dilutions from the stock solution regularly.

Q2: How should I store my this compound stock solution, and for how long is it stable?

A2: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, a stock solution in an appropriate solvent like DMSO (if solubility is achieved) or methanol can be stable for up to 6 months to 2 years, depending on the supplier's recommendations[3][4]. For shorter-term storage (up to one month), -20°C is acceptable[4]. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. If you prepare a stock solution in water, it should be filter-sterilized (0.22 µm filter) before use and stored under the same temperature conditions[4].

Q3: Is the biological half-life of this compound relevant to its stability in my cell culture plate?

A3: No, the biological half-life is not directly transferable to in vitro conditions[5]. The in vivo half-life of this compound (around 17-27 hours) is primarily determined by metabolic processes like hydroxylation and glucuronidation in the liver and subsequent renal excretion[6][7]. In a standard cell culture system, these metabolic pathways are absent unless you are using specific cells with high metabolic activity (e.g., primary hepatocytes). The stability in your culture plate will be governed by chemical factors such as pH, temperature, light exposure, and interactions with media components[8].

Q4: Can this compound bind to the plastic of my culture vessels?

A4: Yes, this is a significant possibility. This compound is a lipophilic compound, and such molecules can adsorb to the surface of plastic labware[6]. This binding can effectively reduce the bioavailable concentration of the drug in the medium, leading to an underestimation of its potency or efficacy. This is a common issue for many drugs in cell culture and should be considered, especially in long-term experiments where the medium is not frequently changed[5].

Part 2: Troubleshooting Guide for this compound-Related Experimental Issues

If you are observing unexpected or inconsistent results in your long-term experiments with this compound, this guide will help you diagnose and resolve the underlying issues.

Observed Problem 1: Diminishing or Inconsistent Biological Effect Over Time

Your initial treatment with this compound shows the expected biological response, but the effect wanes over subsequent days, even with consistent dosing during media changes.

  • Potential Cause A: Chemical Degradation. this compound, like many small molecules, can degrade in the aqueous, warm (37°C), and CO2-controlled environment of a cell culture incubator. Factors like pH shifts in the media due to cell metabolism can accelerate this process[8].

  • Solution:

    • Conduct a Stability Study: The most direct way to confirm degradation is to perform a stability test. A detailed protocol is provided in Part 3. This involves incubating this compound in your complete cell culture medium (without cells) under standard culture conditions and measuring its concentration at different time points.

    • Increase Dosing Frequency: If degradation is confirmed, more frequent media changes with freshly prepared this compound may be necessary to maintain a consistent effective concentration.

    • pH Monitoring: Monitor the pH of your culture medium regularly. If your cells are rapidly acidifying the medium, consider using a medium with a stronger buffering capacity or reducing the seeding density to slow down metabolic activity[9].

Observed Problem 2: Visible Precipitate in the Culture Medium

Shortly after adding the this compound working solution to your culture plates, you observe a fine precipitate or cloudiness.

  • Potential Cause A: Poor Aqueous Solubility. this compound sulfate's solubility in aqueous solutions like cell culture media can be limited. The issue may be exacerbated if the initial stock solution is too concentrated or if the dilution into the aqueous medium is not performed correctly.

  • Potential Cause B: Interaction with Media Components. Components in the culture medium, particularly proteins in fetal bovine serum (FBS), can sometimes interact with drugs and cause them to precipitate out of solution.

  • Solution:

    • Optimize Solubilization: When diluting from a non-aqueous stock (e.g., methanol), add the stock solution to the medium drop-wise while vortexing or swirling to ensure rapid and even dispersion.

    • Solubility Test: Before treating your cells, perform a simple solubility test. Prepare the highest intended concentration of this compound in your complete culture medium, incubate for a few hours at 37°C, and then visually inspect for any precipitate[5]. Centrifuging the medium and analyzing the supernatant for this compound concentration can provide a quantitative measure of solubility.

    • Reduce Serum Concentration: If you suspect an interaction with FBS, try reducing the serum percentage if your cell line can tolerate it.

Observed Problem 3: High Variability Between Replicate Wells or Experiments
  • Potential Cause A: Inconsistent Dosing. This can arise from inaccurate pipetting or from using a degraded stock solution.

  • Potential Cause B: Adsorption to Plastics. As a lipophilic compound, this compound can bind to plastic surfaces[6]. The extent of this binding can vary depending on the type of plastic, the surface area, and the volume of medium, contributing to variability.

  • Solution:

    • Verify Stock Solution Integrity: Before starting a new set of experiments, it is good practice to verify the concentration of your stock solution, especially if it has been stored for a long time.

    • Use Low-Binding Plastics: For sensitive assays, consider using low-protein-binding microplates or tubes to minimize the loss of this compound due to adsorption.

    • Consistent Procedures: Ensure all experimental procedures, from cell seeding to drug addition and incubation times, are kept as consistent as possible.

Troubleshooting Workflow Diagram

cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Inconsistent or Unexpected Experimental Results p1 Diminishing Effect Over Time start->p1 p2 Precipitate in Medium start->p2 p3 High Variability start->p3 c1 Chemical Degradation p1->c1 c2 Poor Solubility p2->c2 c3 Adsorption to Plastic p3->c3 c4 Inconsistent Dosing p3->c4 s1 Perform Stability Study (See Protocol 3.1) c1->s1 s2 Increase Dosing Frequency c1->s2 s3 Optimize Solubilization Technique c2->s3 s4 Use Low-Binding Plastics c3->s4 s5 Verify Stock Concentration c4->s5 end_node Robust & Reproducible Experiment s1->end_node s2->end_node s3->end_node s4->end_node s5->end_node

Caption: A workflow for troubleshooting this compound-related issues.

Part 3: Key Experimental Protocols

These protocols provide a framework for preparing and validating the use of this compound in your experiments.

Protocol 3.1: Preparation of this compound Stock and Working Solutions
  • Weighing: Accurately weigh out the required amount of this compound sulfate powder in a sterile environment.

  • Initial Dissolution: Add a minimal volume of sterile methanol to the powder to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be required.

  • Aliquoting and Storage: Immediately aliquot the primary stock into single-use, sterile, low-binding tubes. Store at -80°C for long-term use.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Perform a serial dilution in sterile, pre-warmed complete cell culture medium to achieve the final desired concentration. Ensure the final methanol concentration is below cytotoxic levels for your cell line (typically <0.5-1%).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of methanol as your highest this compound concentration.

Protocol 3.2: this compound Stability Assessment in Cell Culture Medium

This protocol determines the rate of this compound degradation under your specific experimental conditions.

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use.

  • Incubation: Dispense this solution into multiple wells of a sterile culture plate (without cells). Place the plate in your cell culture incubator (37°C, 5% CO2, or your standard conditions).

  • Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot from one of the wells. The T=0 sample should be collected immediately after preparation.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until all time points have been collected.

  • Quantification: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS[10][11].

  • Data Analysis: Plot the concentration of this compound versus time. This will reveal the stability of the compound over the course of a typical experiment. A significant decrease in concentration over time indicates instability.

Protocol 3.3: Quantification of this compound by HPLC-UV

While LC-MS/MS offers higher sensitivity, HPLC with UV detection is more widely accessible and sufficient for stability studies where concentrations are relatively high[12].

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A common mobile phase for beta-blockers consists of a mixture of an aqueous buffer (e.g., 5mM ammonium acetate) and an organic solvent like acetonitrile[13]. The exact ratio should be optimized for good peak shape and retention time.

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same cell culture medium used in your stability study to create a standard curve.

  • Sample Preparation: Thaw your stability study samples. To precipitate proteins from the serum that could interfere with the analysis, a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile to 1 volume of sample) is recommended. Centrifuge the samples at high speed (e.g., >10,000 x g for 10 minutes) and transfer the supernatant to an HPLC vial.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Measure the peak area of this compound at its maximum absorbance wavelength (λmax). Use the standard curve to calculate the concentration of this compound in your unknown samples[12].

Experimental Workflow for Stability Assessment

start Prepare this compound in Complete Culture Medium incubate Incubate at 37°C, 5% CO2 (No Cells) start->incubate sample Collect Aliquots at Time Points (0, 6, 12, 24, 48h...) incubate->sample store Store Samples at -80°C sample->store prep Prepare Samples for Analysis (e.g., Protein Precipitation) store->prep analyze Analyze by HPLC-UV or LC-MS/MS prep->analyze quantify Quantify Concentration Using Standard Curve analyze->quantify plot Plot Concentration vs. Time to Determine Stability quantify->plot end_node Assess Degradation Rate plot->end_node

Caption: Workflow for assessing this compound stability in media.

Part 4: Scientific Principles of this compound Instability

Understanding the potential mechanisms of instability is key to preventing and troubleshooting issues.

Potential Degradation Pathways

While in vivo metabolism is well-documented, the primary routes of abiotic (non-enzymatic) degradation in cell culture media are likely to be hydrolysis and oxidation.

  • Hydrolysis: The ether linkage in the propanolamine side chain of this compound could potentially be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Oxidation: The aromatic ring and the secondary alcohol group are potential sites for oxidation. The presence of reactive oxygen species, which can be generated by some media components (like riboflavin) upon light exposure, can facilitate this process. The known in vivo formation of 4-hydroxy this compound suggests the aromatic ring is a site of modification[14][15].

cluster_degradation Potential Degradation Pathways in vitro This compound This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., at ether linkage) This compound->Hydrolysis pH, Temp Oxidation Oxidation (e.g., aromatic ring hydroxylation) This compound->Oxidation Light, O2 Degradation_Products Inactive or Altered-Activity Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential abiotic degradation pathways for this compound.

Factors Influencing Stability in Cell Culture

Several environmental and chemical factors can impact the stability of this compound during your experiments[16].

FactorImpact on this compound StabilityMitigation Strategy
pH Deviations from neutral pH can catalyze hydrolysis or oxidation reactions. Cell metabolism naturally lowers media pH over time.Use buffered media (e.g., HEPES), monitor pH, and change media regularly.
Temperature Standard incubation at 37°C accelerates chemical reactions compared to storage at 4°C or below.Minimize the time stock solutions spend at room temperature. Prepare working solutions just before use.
Light Exposure to ambient light, especially UV wavelengths, can provide the energy for photolytic degradation.Store stock solutions in amber vials or wrapped in foil. Keep media bottles and culture plates out of direct light.
Media Components Components like serum proteins can bind to this compound, reducing its availability. Other components can catalyze degradation.Perform stability tests in the complete medium you use for your experiments. Be aware that lot-to-lot variability in serum can be a factor.

By understanding these principles and employing the provided troubleshooting guides and protocols, researchers can ensure the stability and integrity of this compound in their long-term cell culture experiments, leading to more accurate and reproducible scientific outcomes.

References

  • Hallengren, C., et al. (2022). Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta-adrenergic receptors in medulloblastoma. PMC.
  • Krause, W., & Pachernegg, J. (n.d.). Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg.
  • Váradi, A., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online.
  • Spahn, H., et al. (1988). Pharmacokinetics of this compound and its metabolites in renal insufficiency. PubMed.
  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • MedChemExpress. (n.d.). (+)-Penbutolol ((R)-Penbutolol). MedChemExpress.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Culture Instability. BenchChem.
  • Various Authors. (2024). This compound sulfate dissolution problem.
  • MedChemExpress. (n.d.).
  • Brockmeier, D., et al. (1985).
  • Schlanz, K. D., & Thomas, R. L. (1990). This compound: a new beta-adrenergic blocking agent. PubMed.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell.
  • Ch, V. K., et al. (2014). A quantitative determination of this compound and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Sigma-Aldrich.
  • Allen, L. V. (2020). Chapter 6: Stability of Compounded Preparations. The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. PharmacyLibrary.
  • ARL Bio Pharma. (n.d.). What Factors Influence Stability? ARL Bio Pharma.
  • Moore, D. (2023).
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting. Thermo Fisher Scientific.
  • Wikipedia. (2010). This compound. Wikipedia.
  • Wahl, D., et al. (1979). [On the pharmacology of the beta-receptor blocker this compound (author's transl)]. PubMed.
  • Various Authors. (2024). This compound sulfate dissolution problem?
  • Miner, D. J., et al. (1984). Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine. PubMed.
  • Lintman, S. A., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. PMC.
  • Gladisch, W., & Trenk, D. (1982). Protein binding studies of furosemide and this compound. PubMed.
  • Sun, J., et al. (2018). Rapid detection of this compound in pig urine using an immunochromatographic test strip. Taylor & Francis Online.
  • Ch, V. K., et al. (2014). A quantitative determination of this compound and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Acebutolol Hydrochloride. BenchChem.

Sources

Penbutolol assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Penbutolol Assay Solutions

Welcome to the technical support center for this compound bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound in biological matrices. High variability and reproducibility challenges are common hurdles in the development of robust bioanalytical methods. This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the principles governing a successful assay. Our goal is to empower you to build self-validating systems that produce reliable and defensible data.

Section 1: Frequently Asked Questions (FAQs) - Foundational Issues

This section addresses common questions related to the pre-analytical and foundational aspects of this compound assays. Understanding your analyte, matrix, and instrumentation is the first step to mitigating variability.

Q1: My replicate injections of the same processed sample are showing high variability (%CV > 15%). What's the first thing I should check?

A: High variability in replicate injections points directly to an issue with the analytical system's performance rather than sample preparation. The first and most critical step is to perform a System Suitability Test (SST) .[1][2][3] An SST is a series of injections of a known standard that verifies your chromatographic system (e.g., HPLC, LC-MS/MS) is performing within established parameters before you analyze your valuable samples.[1][4]

  • Causality: Think of the SST as a daily health check for your instrument. It ensures that the pump is delivering a consistent flow rate, the injector is precise, the column is providing adequate separation, and the detector response is stable.[2][3] Without this verification, you cannot be confident that the variability you observe is not simply instrument noise.

  • Key SST Parameters to Evaluate:

    • Peak Area/Height Precision: For at least five replicate injections of a standard, the relative standard deviation (RSD) or coefficient of variation (%CV) should be within acceptable limits (typically <2-5%).

    • Retention Time Precision: The retention time should be highly consistent, with a very low %CV. Significant shifts can indicate problems with the mobile phase composition or pump performance.[3]

    • Peak Tailing Factor: This measures peak asymmetry. A tailing factor close to 1 indicates a good peak shape. Values greater than 2 are generally unacceptable and can point to column degradation or sample solvent issues.[2]

    • Theoretical Plates (Column Efficiency): This parameter reflects the column's ability to produce sharp, narrow peaks. A drop in theoretical plates can signal a decline in column performance.[2]

If your SST fails, you must troubleshoot the instrument before proceeding with sample analysis.

Q2: I'm experiencing poor recovery of this compound during my sample preparation. What are the likely causes and how can I improve it?

A: Poor recovery means that a significant amount of this compound is being lost during the extraction process from the biological matrix (e.g., plasma, urine). This is a common challenge, and the solution often lies in optimizing your sample preparation technique.[5]

  • Causality: this compound, as a beta-blocker, has specific physicochemical properties that influence its extraction. It is lipophilic and can bind to plasma proteins.[6] Your extraction method must efficiently disrupt these protein-drug interactions and effectively transfer the analyte from the aqueous biological matrix to an organic solvent or onto a solid-phase extraction (SPE) sorbent.

  • Troubleshooting Steps:

    • Re-evaluate Your Extraction Method:

      • Protein Precipitation (PPT): This is a simple method but can be prone to low recovery if not optimized. Ensure you are using a sufficient volume of organic solvent (like acetonitrile or methanol) to fully precipitate the proteins.[7] Inefficient precipitation can trap this compound in the protein pellet.

      • Liquid-Liquid Extraction (LLE): The choice of organic solvent and the pH of the aqueous phase are critical. This compound is a basic compound, so adjusting the pH of the plasma/urine sample to be more basic (e.g., pH 9-10) will ensure it is in its neutral, more organic-soluble form, thus improving its partitioning into the organic extraction solvent.

      • Solid-Phase Extraction (SPE): This technique often provides the cleanest extracts and highest recoveries.[8] However, the choice of sorbent (e.g., C18, mixed-mode) and the composition of the wash and elution solvents must be carefully optimized. A common issue is using a wash solvent that is too strong, leading to premature elution and loss of the analyte. Conversely, an elution solvent that is too weak will result in incomplete recovery from the SPE cartridge.[8]

    • Investigate Protein Binding: this compound binds to alpha-1-glycoprotein in plasma.[6] If your extraction method doesn't effectively disrupt this binding, your recovery will be low and variable. Adding a small amount of acid or base during the extraction can help release the drug from the protein.

    • Check for Analyte Stability: this compound may be unstable under certain pH or temperature conditions.[9] Ensure your sample processing steps do not inadvertently degrade the analyte.

Q3: My calibration curve for this compound is non-linear or has poor correlation (R² < 0.99). What should I investigate?

A: A poor calibration curve is a red flag that indicates a fundamental problem with the assay's performance across the intended concentration range. According to regulatory guidelines, the calibration curve is the cornerstone of quantitative bioanalysis.[10][11]

  • Causality: The relationship between the concentration of this compound and the instrument's response should be linear and reproducible. Deviations from this suggest issues such as detector saturation, analyte degradation, or problems with the preparation of your calibration standards.

  • Troubleshooting Steps:

    • Verify Standard Preparation: This is the most common source of error. Carefully re-prepare your stock solutions and calibration standards. Ensure there were no errors in serial dilutions and that the standards are fully dissolved.

    • Check for Detector Saturation: At the upper end of your calibration range, a very high concentration of this compound might be saturating the detector (especially in mass spectrometry). This will cause the curve to flatten at higher concentrations. If this is the case, you may need to narrow your calibration range or dilute your high-concentration samples.

    • Assess the Internal Standard (IS): If you are using an internal standard, its concentration should be consistent across all standards and samples. An improperly prepared or unstable IS will lead to a poor calibration curve.

    • Evaluate the Blank and Zero Samples: Examine the chromatogram of your blank (matrix with no analyte or IS) and zero (matrix with IS only) samples. The presence of interfering peaks at the retention time of this compound or the IS indicates a lack of selectivity and will compromise the accuracy of your curve, especially at the lower limit of quantitation (LLOQ).

    • Consider the Weighting of Your Regression: For many bioanalytical methods, the variability is higher at the lower end of the curve. Using a weighted linear regression (e.g., 1/x or 1/x²) can often improve the fit of the curve and provide better accuracy for low-concentration samples.

Section 2: Troubleshooting Chromatographic & Detection Issues

This section focuses on problems that arise during the analysis on an HPLC or LC-MS/MS system.

Q4: I'm observing a drift in retention time for this compound over the course of an analytical run. What could be causing this?

A: Retention time drift is a common issue in chromatography that can lead to misidentification of peaks and inaccurate integration.[12] It typically points to a lack of equilibrium in the system or changes in the mobile phase over time.

  • Causality: Consistent retention time relies on a stable chromatographic environment. Any change in the mobile phase composition, flow rate, or column temperature can alter the interaction of this compound with the stationary phase, causing it to elute earlier or later.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: This is the most frequent cause. Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 15-30 minutes or longer, depending on the column and mobile phase. Insufficient equilibration will cause the retention time to drift as the column chemistry slowly stabilizes.[12]

    • Check Mobile Phase Preparation: If you are using a mobile phase with volatile components (e.g., triethylamine, trifluoroacetic acid) or a mixture of solvents, selective evaporation of one component can occur over a long run, changing the overall composition and affecting retention times. Prepare fresh mobile phase and keep the solvent bottles capped.

    • Inspect for Leaks: A small, undetected leak in the HPLC system can cause pressure fluctuations and lead to a drifting flow rate, which directly impacts retention time.

    • Verify Column Temperature Control: If you are using a column heater, ensure it is maintaining a consistent temperature. Temperature fluctuations can cause significant shifts in retention time.

Q5: My LC-MS/MS assay for this compound is suffering from ion suppression, leading to high variability in my results. How can I identify and mitigate this?

A: Ion suppression is a significant challenge in LC-MS/MS bioanalysis, where components of the biological matrix co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal.[13][14][15] This can be a major source of assay irreproducibility.

  • Causality: The electrospray ionization (ESI) process, commonly used in LC-MS/MS, is susceptible to competition for charge.[14] If a high concentration of a matrix component (like phospholipids from plasma) enters the ion source at the same time as this compound, it can "steal" the available charge, suppressing the signal for your analyte.[15]

  • Troubleshooting and Mitigation Strategies:

    • Identify the Suppression Zone with Post-Column Infusion: This is a definitive way to diagnose ion suppression.[13] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, processed matrix sample is injected. A dip in the otherwise stable baseline signal at a specific time indicates a region of ion suppression.[13]

    • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering matrix components. Try modifying your gradient to be shallower, or consider a different stationary phase to achieve better resolution.

    • Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering components before they reach the LC-MS/MS system. Switching from protein precipitation to a more selective method like solid-phase extraction (SPE) can significantly reduce matrix effects.[8][16]

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., deuterium-labeled this compound) is the gold standard for correcting matrix effects.[8][16] Because it is chemically almost identical to this compound, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized.

Section 3: Protocols & Workflows

This section provides detailed protocols for essential troubleshooting and validation experiments.

Protocol 1: System Suitability Testing (SST)

This protocol should be performed at the beginning of every analytical run to ensure the LC-MS/MS or HPLC system is fit for purpose.

Objective: To verify the performance of the chromatographic system.

Materials:

  • System Suitability Solution: A solution of this compound (and internal standard, if applicable) at a concentration in the mid-range of the calibration curve, prepared in the reconstitution solvent.

Procedure:

  • Equilibrate the entire LC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a "blank" injection (reconstitution solvent only) to ensure there are no carryover or contamination issues.

  • Inject the System Suitability Solution five to six consecutive times.

  • Process the data and calculate the key SST parameters.

Acceptance Criteria (Example):

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 5.0%Ensures injector precision and detector stability.[10][17]
Retention Time %RSD ≤ 2.0%Ensures pump and mobile phase stability.[3]
Tailing Factor 0.8 - 1.5Ensures good peak shape for accurate integration.[2]
S/N for LLOQ Check ≥ 5Confirms the system has sufficient sensitivity (if an LLOQ-level standard is used).[10]

These criteria are typical but should be established and justified for your specific method.

Protocol 2: Evaluating Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.

Procedure:

  • Prepare two sets of samples:

    • Set A: Spike this compound at low and high concentrations into the reconstitution solvent.

    • Set B: Process at least six different lots of blank biological matrix (e.g., plasma from six different donors). After the final extraction step (e.g., after evaporation and before reconstitution), spike this compound at the same low and high concentrations into the processed matrix extract.

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • Calculate the %CV of the Matrix Factor across the different lots.

Acceptance Criteria (as per FDA/EMA guidance):

  • The %CV of the matrix factor for the analyte and internal standard should not be greater than 15%.[10][18] This demonstrates that while a consistent matrix effect might be present, it is not variable between different sources of the matrix, ensuring the method is rugged.

Section 4: Visualizations

Troubleshooting Workflow for High Assay Variability

G start High Variability Observed (%CV > 15%) check_replicates Are replicate injections of the same sample variable? start->check_replicates sst Perform System Suitability Test (SST) check_replicates->sst Yes check_prep Variability is between different samples check_replicates->check_prep No sst_pass SST Passes? sst->sst_pass investigate_system Troubleshoot LC/MS System: - Check for leaks - Check pump performance - Inspect column sst_pass->investigate_system No sst_pass->check_prep Yes investigate_system->sst eval_matrix Evaluate Matrix Effects (Protocol 2) check_prep->eval_matrix matrix_pass Matrix Effect CV < 15%? eval_matrix->matrix_pass optimize_cleanup Optimize Sample Cleanup: - Switch from PPT to SPE - Refine SPE wash/elute steps matrix_pass->optimize_cleanup No eval_recovery Investigate Sample Preparation Recovery matrix_pass->eval_recovery Yes optimize_cleanup->eval_matrix recovery_pass Recovery Consistent? eval_recovery->recovery_pass optimize_extraction Optimize Extraction: - Adjust pH - Change LLE solvent - Check for protein binding recovery_pass->optimize_extraction No end_good Assay Optimized recovery_pass->end_good Yes optimize_extraction->eval_recovery

Caption: A decision tree for troubleshooting high variability in this compound assays.

References

Sources

Technical Support Center: Troubleshooting Unexpected Penbutolol Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the effects of Penbutolol on cell viability. This guide is designed to provide in-depth troubleshooting strategies and address common questions that arise during in vitro experimentation. As a non-selective beta-adrenergic receptor antagonist with partial agonist activity, this compound's effects on cellular processes can be complex and may vary depending on the cell type and experimental conditions.[1][2] This resource will help you navigate unexpected results and ensure the integrity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My MTT assay shows a significant decrease in cell viability after this compound treatment, but I don't observe any morphological signs of cell death. What could be happening?

This is a common observation and often points to the metabolic nature of the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3][4] A reduction in the conversion of MTT to formazan can indicate either a true decrease in cell number or a reduction in metabolic activity without concurrent cell death.

Possible Causes and Troubleshooting Steps:

  • Metabolic Inhibition: this compound, by modulating adrenergic signaling, could indirectly affect cellular metabolism. Beta-adrenergic receptors are known to influence metabolic pathways, and their blockade could lead to a decrease in mitochondrial activity without inducing apoptosis or necrosis.

  • Off-Target Effects: While primarily a beta-blocker, this compound has been shown to have a high binding affinity for 5-hydroxytryptamine receptor 1A (5-HT1A) with antagonistic effects.[1][5] This interaction could trigger signaling cascades that alter cellular metabolism.

  • Intrinsic Sympathomimetic Activity (ISA): this compound possesses partial agonist activity, meaning it can mildly stimulate beta-adrenergic receptors.[2][6] This dual action could lead to complex downstream effects on cell signaling and metabolism that are not directly cytotoxic.

Recommended Corroborative Experiments:

  • Perform a Trypan Blue Exclusion Assay: This dye exclusion method directly assesses cell membrane integrity. If the cells are metabolically less active but not dead, they will exclude the dye.

  • Utilize a Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity. If the LDH levels are low despite a low MTT reading, it suggests a non-cytotoxic mechanism.

  • Consider an ATP-based Viability Assay: These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells.[7] A decrease in ATP would support the hypothesis of metabolic inhibition.

Q2: I'm seeing conflicting results between my MTT and LDH assays after this compound treatment. The MTT suggests low viability, while the LDH assay shows minimal cytotoxicity. How do I interpret this?

This discrepancy strongly suggests that this compound is impacting cellular metabolism rather than causing overt cell death.

Logical Flow for Interpretation:

Start Start: Conflicting MTT and LDH Results MTT_Low Low MTT Reading (Reduced Metabolic Activity) Start->MTT_Low LDH_Low Low LDH Release (Intact Cell Membranes) Start->LDH_Low Hypothesis Hypothesis: This compound is cytostatic or metabolically inhibitory, not cytotoxic. MTT_Low->Hypothesis LDH_Low->Hypothesis Next_Steps Next Steps: Investigate Apoptosis vs. Necrosis and Cell Cycle Arrest Hypothesis->Next_Steps Start Hypothesis: This compound Induces Apoptosis AnnexinV_PI Annexin V / Propidium Iodide (PI) Staining (Flow Cytometry) Start->AnnexinV_PI Caspase_Assay Caspase-3/7 Activity Assay Start->Caspase_Assay Early_Apoptosis Early Apoptosis: Annexin V Positive PI Negative AnnexinV_PI->Early_Apoptosis Late_Apoptosis Late Apoptosis/Necrosis: Annexin V Positive PI Positive AnnexinV_PI->Late_Apoptosis Caspase_Activation Increased Caspase-3/7 Activity Caspase_Assay->Caspase_Activation Conclusion Conclusion: Apoptosis is a key mechanism of this compound-induced cell death. Early_Apoptosis->Conclusion Caspase_Activation->Conclusion

Caption: Workflow for confirming apoptosis.

Detailed Protocols:

  • Annexin V/PI Staining: This is the gold standard for detecting apoptosis. [8] * Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. [8] * Protocol: A detailed protocol for Annexin V and PI staining can be found in the "Experimental Protocols" section below.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. [9]Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.

    • Principle: These assays use a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule. [10]The amount of signal is directly proportional to the caspase activity.

    • Protocol: A general protocol for a fluorimetric caspase-3/7 assay is provided in the "Experimental Protocols" section.

Q4: My control (untreated) cells are showing high background in my LDH assay. What could be the issue?

High background LDH release in control wells can obscure the effects of your test compound and indicates a problem with your experimental setup.

Troubleshooting High Background LDH:

Potential Cause Troubleshooting Steps
Over-confluency Ensure cells are seeded at an optimal density and are in the logarithmic growth phase. Over-confluent cultures can lead to spontaneous cell death. [11]
Harsh Handling Pipette gently during media changes and reagent additions to avoid physically damaging the cell membranes. [11]
Serum LDH Activity The serum supplement in your culture medium may have endogenous LDH activity. Test the serum alone for LDH activity or consider using a serum-free medium during the assay. [11]
Contamination Microbial contamination can lead to cell lysis and LDH release. Visually inspect your cultures for any signs of contamination. [11]

Experimental Protocols

MTT Cell Viability Assay Protocol

Adapted from established protocols. [3][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [3]Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [13]5. Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

Based on common LDH assay principles.

  • Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to the wells. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Annexin V and Propidium Iodide (PI) Staining Protocol

A general protocol for flow cytometry analysis. [8][14][15]

  • Cell Preparation: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Fluorimetric Caspase-3/7 Activity Assay Protocol

Based on commercially available kit principles. [16][17]

  • Cell Lysis: After this compound treatment, lyse the cells using a provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add the cell lysate to each well. Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).

Potential Signaling Pathways Involved

This compound's primary mechanism of action is the blockade of beta-adrenergic receptors, which are coupled to G-proteins and modulate the production of cyclic AMP (cAMP). [1][2]However, its effects on cell viability, particularly in cancer cell lines, may involve more complex pathways. Recent research has highlighted the role of beta-blockers in cancer therapy, suggesting they may inhibit cancer progression by suppressing proliferation, angiogenesis, and metastasis. [18][19]Propranolol, another non-selective beta-blocker, has been shown to reduce the viability of various cancer cells and induce apoptosis. [20][21][22]

This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Metabolism Cellular Metabolism PKA->Metabolism Modulates Proliferation Cell Proliferation PKA->Proliferation Modulates Apoptosis Apoptosis PKA->Apoptosis Modulates

Caption: Simplified beta-adrenergic signaling pathway.

References

  • This compound | C18H29NO2 | CID 37464 - PubChem. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • This compound - Wikipedia. Available at: [Link]

  • This compound - For All Medical Treatment Options Explained, Visit CureCrowd. Available at: [Link]

  • Caspase-3 activity assay - Creative Diagnostics. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Laboratory 4 Assay for L-Lactate Dehydrogenase. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available at: [Link]

  • This compound (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC. Available at: [Link]

  • LDH Assay - Cell Biologics Inc. Available at: [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. Available at: [Link]

  • This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed. Available at: [Link]

  • Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]

  • This compound - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • This compound Side Effects: Common, Severe, Long Term - Drugs.com. Available at: [Link]

  • This compound: Key Safety & Patient Guidance - Drugs.com. Available at: [Link]

  • Beta blocker - Wikipedia. Available at: [Link]

  • This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed. Available at: [Link]

  • Propranolol reduces viability and induces apoptosis in hemangioblastoma cells from von Hippel-Lindau patients - PubMed. Available at: [Link]

  • Usefulness of this compound for systemic hypertension. This compound Research Group - PubMed. Available at: [Link]

  • The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis - MDPI. Available at: [Link]

  • Anti-Cancer and Cognitive Effects of Beta-Blocker Drugs - Life Extension. Available at: [Link]

  • Benefits of b-blockers in cancer treatment - Via Medica Journals. Available at: [Link]

  • Propranolol inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma - Augusta University Research Profiles. Available at: [Link]

  • The effect of propranolol on cell viability and apoptosis. (A,B) Cell... - ResearchGate. Available at: [Link]

  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC. Available at: [Link]

  • Can Beta Blockers Help Cancer Patients? Available at: [Link]

  • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed. Available at: [Link]

Sources

Optimizing tissue preparation for Penbutolol binding studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center resource. It is designed to address the specific challenges of Penbutolol , a highly lipophilic non-selective


-adrenergic antagonist with partial agonist activity at 5-HT1A receptors.

Topic: Optimizing Tissue Preparation & Assay Conditions Ticket ID: PNB-BIND-OPT-001 Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

🟢 1. Diagnostic Triage: Start Here

Before modifying your protocol, use this logic tree to identify the root cause of your assay failure. This compound's high lipophilicity (


) often mimics "receptor degradation" or "low activity" when the actual issue is non-specific binding (NSB) or sequestration.

Diagnostic_Triage Start Start: What is the primary failure mode? Issue1 High Non-Specific Binding (NSB) (>40% of Total) Start->Issue1 Issue2 Inconsistent Kd / IC50 Values Start->Issue2 Issue3 Low Specific Signal Window Start->Issue3 Sol1 Cause: Lipophilic Filter Binding Action: Pre-soak filters in 0.3% PEI Issue1->Sol1 Common Sol2 Cause: Ligand Depletion / Not Equilibrium Action: Check incubation time & Receptor Conc. Issue2->Sol2 Check Kinetics Sol3 Cause: Proteolytic Degradation Action: Add EDTA + PMSF to lysis buffer Issue3->Sol3 Check Prep Sol4 Cause: Off-Target Binding (5-HT1A) Action: Add specific blockers (e.g., WAY-100635) Issue3->Sol4 Check Tissue Source

Figure 1: Diagnostic logic flow for identifying assay bottlenecks.

🧪 2. Core Protocol: The "Golden Path" Membrane Preparation

Objective: Isolate


-adrenergic receptor-enriched membranes while minimizing lipid content that traps lipophilic drugs like this compound.
The "Why" Behind The Steps
  • Hypotonic Lysis: We use hypotonic shock to burst cells, but we must quickly restore isotonicity or use sucrose to protect the receptor protein structure.

  • Differential Centrifugation: this compound binds avidly to lipids. A crude homogenate (containing lipid droplets) will act as a "sink," pulling free drug out of solution. We must pellet the membranes and discard the lipid-rich supernatant.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Tissue Harvest Dissect tissue (e.g., Rat Cortex, Heart) on ice. Mince finely.Cold prevents receptor degradation. Mincing aids homogenization efficiency.
2. Homogenization Homogenize in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron (bursts of 10s).EDTA is critical here to chelate divalent cations, inhibiting metalloproteases that degrade GPCRs [1].
3. Low-Speed Spin Centrifuge at 1,000 x g for 10 min at 4°C.Pellets nuclei and unbroken debris. We keep the Supernatant (S1) .
4. High-Speed Spin Centrifuge S1 at 40,000 x g for 20 min at 4°C.Pellets the receptor-rich plasma membranes. Discard the supernatant carefully.
5. Wash (Critical) Resuspend pellet in fresh buffer and repeat Step 4 .Essential for this compound: This wash removes endogenous neurotransmitters and residual lipids that interfere with binding.
6. Resuspension Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).Mg²⁺ is required for high-affinity agonist binding states in GPCRs [2].
7. Storage Flash freeze in liquid N₂. Store at -80°C.Slow freezing causes ice crystal formation that damages membrane integrity.

🔧 3. Troubleshooting Guides & FAQs

Category A: The "Sticky Drug" Problem (High NSB)

Q: My non-specific binding is >50%. Is my radioligand degraded? A: Unlikely. The issue is this compound’s lipophilicity (


). It sticks to glass fiber filters and plasticware, not just the receptor.
  • The Fix (Filter Treatment): You must pre-soak your GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI coats the glass fibers with a positive charge, repelling the cationic amine group of this compound and reducing filter trapping [3].

  • The Fix (Plasticware): Use silanized glass tubes or low-binding polypropylene plates. This compound will adsorb to standard polystyrene, effectively lowering the free concentration in your well.

Category B: The Specificity Trap (5-HT1A Interference)

Q: I see a biphasic displacement curve in brain tissue. Why? A: this compound is not "clean." It has high affinity for 5-HT1A receptors (nanomolar range) in addition to


-adrenergic receptors [4].[1][2]
  • The Fix: If you are using brain tissue (cortex/hippocampus), you are likely binding both populations.

    • To isolate

      
      -receptors: Add 100 nM WAY-100635  (a selective 5-HT1A antagonist) to your mask buffer.
      
    • To isolate 5-HT1A: Add 100 nM Propranolol or Betaxolol to block the

      
      -receptors.
      
Category C: Equilibrium & Depletion

Q: My IC50 shifts when I change protein concentration. What is happening? A: You are likely experiencing Ligand Depletion . Because this compound is lipophilic, it partitions into the membrane lipid bilayer. If you use too much tissue (high protein conc.), the membrane itself "soaks up" the free ligand, violating the assumption that


.
  • The Self-Validating Check:

    • Run a "Linearity of Binding" assay: Test 5, 10, 20, and 40 µg of protein.

    • Specific binding should increase linearly.

    • If the curve plateaus or the calculated

      
       changes with protein density, reduce the protein amount  per well (aim for <10% depletion of total radioligand) [5].
      

📊 4. Visualizing the Assay Workflow

The following diagram illustrates the critical path for membrane preparation, highlighting the specific intervention points for lipophilic ligands like this compound.

Membrane_Prep_Workflow Tissue Fresh/Frozen Tissue (Cortex/Heart) Lysis Homogenization (Tris + EDTA + P.I.) Tissue->Lysis Minced on Ice Spin1 Low Speed Spin (1,000g, 10m) Lysis->Spin1 Supernatant1 Supernatant (S1) (Contains Membranes) Spin1->Supernatant1 Keep Pellet1 Pellet (P1) (Debris/Nuclei) Spin1->Pellet1 Discard Spin2 High Speed Spin (40,000g, 20m) Supernatant1->Spin2 Wash Wash Step (Resuspend & Re-spin) Spin2->Wash Critical for Lipid Removal FinalResus Final Resuspension (Tris + MgCl2) Wash->FinalResus Assay Ready

Figure 2: Optimized membrane preparation workflow. Note the explicit wash step to remove endogenous lipids that interfere with this compound binding.

📚 References

  • Vertex AI Search. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. NIH.[3] 4[2][5][6][7][8]

  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts. 9[1][2][3][5][6][8][10]

  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays. 11[1][2][3][5][6][7][8][10]

  • Rabiner, E. A., et al. (2000).[2] Beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro. Neuropsychopharmacology. 2[1][2][3][5][6][7][8][10]

  • GraphPad. (n.d.). Curve Fitting Guide - Nonspecific binding. 12[1][2][3][5][6][7][8][10]

Sources

Technical Support Center: Penbutolol Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Penbutolol Interference in Fluorescent Assays Audience: Assay Development Scientists, HTS Screeners, DMPK Researchers

Welcome to the Technical Support Center

You have likely arrived here because your data for This compound (or its derivatives) is showing anomalous results—unexpectedly high background signals, false-positive binding, or non-linear concentration responses.

This guide addresses the intrinsic photometric properties of this compound that compromise standard fluorescent workflows and provides validated protocols to correct them.

The Core Mechanism: Why is this compound Interfering?

This compound is a non-selective


-adrenergic receptor antagonist. Its interference is not chemical reactivity, but photophysical .
  • Intrinsic Fluorescence (Autofluorescence): this compound possesses an aromatic core (structurally related to the naphthalene ring of propranolol) that is intrinsically fluorescent.

    • Excitation:

      
      270–290 nm (UV region)
      
    • Emission:

      
      300–350 nm (Blue region), with tailing potential up to 400 nm depending on solvent polarity and pH.
      
  • The Conflict: This spectral footprint directly overlaps with:

    • Tryptophan fluorescence: Used in label-free protein binding assays.

    • UV-excited probes: Such as DAPI, Hoechst, or coumarin-based substrates.

    • FRET Donors: It can absorb the excitation light intended for Europium/Terbium cryptates (Inner Filter Effect).

Visualizing the Interference Pathway

Penbutolol_Interference LightSource Excitation Source (UV: 280-300nm) This compound This compound (Compound) LightSource->this compound Absorbs Photons (Primary IFE) TrueProbe Assay Probe (e.g., Tryptophan/DAPI) LightSource->TrueProbe Excites This compound->TrueProbe Quenching/Shielding Detector Detector (Blue Channel) This compound->Detector Autofluorescence (False Positive) TrueProbe->Detector True Signal

Figure 1: Mechanism of Interference. This compound competes for excitation energy (IFE) and emits its own signal in the blue channel, creating a composite signal that masks true biological activity.

Diagnostic Workflow: Is It Real or Artifact?

Before discarding data, confirm the interference using this Self-Validating Spectral Scan Protocol .

Objective: Determine if the signal increase is due to this compound autofluorescence.

Step-by-Step Validation Protocol
  • Prepare Buffer Controls: Use the exact assay buffer (including DMSO concentration, usually 1-5%).

  • Titrate this compound: Prepare a concentration series of this compound (e.g., 0.1

    
    M to 100 
    
    
    
    M) without any biological target or fluorescent probe.
  • Spectral Scan:

    • Excitation: Set to your assay's excitation wavelength (e.g., 280 nm or 340 nm).

    • Emission: Scan from 300 nm to 600 nm.

  • Analyze Data:

ObservationDiagnosisAction Required
Flat Line No InterferenceProceed with assay; issue is likely biological.
Peak @ 300-350 nm Autofluorescence This compound is mimicking your signal. See Solution A .
Signal Drop (vs Buffer) Inner Filter Effect (IFE) This compound is absorbing excitation light. See Solution B .
Troubleshooting & Correction Guides
Scenario A: High Background in Blue/UV Assays (Autofluorescence)

Common in: Tryptophan intrinsic fluorescence assays, Hoechst/DAPI staining.

The Fix: Red-Shift the Assay The aromatic fluorescence of this compound rarely extends beyond 450 nm.

  • Protocol: Switch to a red-shifted fluorophore.[1]

    • Replace: DAPI/Hoechst

      
      DraQ5  or RedDot  (Ex/Em > 600 nm).
      
    • Replace: Blue Coumarin substrates

      
      Resorufin  or Rhodamine 110  derivatives.
      
  • Why this works: this compound does not absorb or emit in the Far-Red spectrum, rendering it invisible to the detector.

Scenario B: False Inhibition in FRET/TR-FRET (Inner Filter Effect)

Common in: Kinase assays, HTS binding assays using Lanthanides.

The Fix: Ratiometric Correction & Time-Gating Even if this compound absorbs the UV excitation light, Time-Resolved Fluorescence (TR-FRET) can often save the assay—but only if analyzed correctly.

  • Use TR-FRET: this compound fluorescence has a lifetime in nanoseconds. Lanthanide probes (Europium/Terbium) have lifetimes in microseconds.

    • Action: Set a measurement delay (lag time) of 50–100

      
      s on your plate reader. This allows the this compound signal to decay completely before the detector opens, measuring only the specific assay signal.
      
  • Correct for Absorption (IFE): If this compound absorbs the excitation light, the total signal drops (mimicking inhibition).

    • Action: Use the Ratio (Acceptor/Donor). While absolute intensity drops, the ratio often remains constant if the inhibition is false. If the ratio changes, the inhibition is likely real.

Scenario C: Mathematical Correction (Background Subtraction)

If you cannot change the probe, you must subtract the compound's signal.



  • Requirement: You must run a parallel "Compound Only" plate (this compound + Buffer + DMSO) at the same concentrations used in the assay.

Decision Tree for Assay Optimization

Use this logic flow to select the correct mitigation strategy for your specific experiment.

Optimization_Flow Start Start: this compound Interference Detected CheckReadout What is your Readout Mode? Start->CheckReadout Intensity Fluorescence Intensity (FI) CheckReadout->Intensity TRFRET TR-FRET / HTRF CheckReadout->TRFRET CanShift Can you switch to Red/Far-Red Dye? Intensity->CanShift Delay Set Lag Time > 50µs (Removes Autofluorescence) TRFRET->Delay ShiftYes Switch to Alexa 647 / Cy5 (Problem Solved) CanShift->ShiftYes Yes ShiftNo Run 'Compound Only' Control & Subtract Background CanShift->ShiftNo No IFE_Check Check Donor Emission: Is it suppressed? Delay->IFE_Check IFE_Yes Primary IFE Detected: Use Ratiometric Analysis IFE_Check->IFE_Yes Yes IFE_No Valid Data IFE_Check->IFE_No No

Figure 2: Troubleshooting Logic Flow. Follow the path based on your assay readout to identify the optimal correction method.

Frequently Asked Questions (FAQs)

Q: Does this compound interference affect GFP-based cellular assays? A: Generally, no. GFP excites at


488 nm and emits at 

509 nm. This compound excites in the UV (

280 nm) and emits in the blue (

340 nm). There is minimal spectral overlap. However, if you are using a UV-laser for Hoechst counter-staining in the same well, this compound may cause high background in the blue channel, obscuring nuclear segmentation.

Q: I am performing a metabolic stability assay (microsomes). Will this compound fluorescence change as it is metabolized? A: Yes. The primary metabolic pathway for this compound involves hydroxylation (4-hydroxy-penbutolol) and glucuronidation. Hydroxylation of the aromatic ring shifts the fluorescence spectrum and quantum yield.

  • Warning: Do not rely on fluorescence disappearance to measure metabolic clearance, as the metabolite may also be fluorescent. Use LC-MS/MS for definitive metabolic stability data [1].

Q: Can I use a polarization (FP) assay with this compound? A: Proceed with caution. Small fluorescent molecules like this compound have low polarization (fast rotation). However, if this compound's fluorescence intensity is high relative to your tracer (e.g., Fluorescein), it will flood the detector with unpolarized light, artificially decreasing the mP (milli-polarization) value. This mimics "displacement" of the tracer, leading to False Positives (apparent high affinity) [2].

  • Solution: Use a Red-shifted tracer (e.g., Cy5 or Bodipy TMR) to avoid excitation of this compound.

References
  • Miner, D. J., Binkley, D. A., & Bechtol, L. D. (1984).[2] Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine.[2] Clinical Chemistry, 30(5), 717–723.[2]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

Sources

Validation & Comparative

A Comparative Analysis of Penbutolol and Propranolol in the Antagonism of Isoproterenol-Induced Tachycardia

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy for a multitude of conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their primary mechanism involves the competitive inhibition of catecholamines at beta-adrenergic receptors, thereby modulating the chronotropic and inotropic effects on the heart.[2] Among the non-selective beta-blockers, propranolol has long been a benchmark compound, while penbutolol offers a distinct pharmacological profile. This guide provides an in-depth, objective comparison of this compound and propranolol, with a specific focus on their efficacy in blocking isoproterenol-induced tachycardia, supported by experimental data and detailed protocols.

Pharmacological Profiles: A Tale of Two Beta-Blockers

Both this compound and propranolol are classified as non-selective beta-blockers, meaning they antagonize both β1 and β2 adrenergic receptors.[3][4][5] However, nuanced differences in their pharmacodynamic and pharmacokinetic properties are critical for experimental design and clinical application.

Propranolol , the prototypical beta-blocker, acts as a competitive, non-selective antagonist at β1 and β2 adrenergic receptors.[2][3][6] Its action is devoid of intrinsic sympathomimetic activity (ISA).[3] Propranolol is a lipophilic compound, which allows it to cross the blood-brain barrier, contributing to its effects on the central nervous system.[3][6]

This compound , while also a non-selective beta-blocker, is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][7][8] This property allows it to provide a low level of receptor stimulation while simultaneously blocking the effects of more potent agonists like isoproterenol.[4][8] This can be advantageous in preventing excessive bradycardia.[4] this compound is also a lipophilic compound.[1] Furthermore, it is metabolized in the liver to an active metabolite, 4-hydroxy-penbutolol, which also contributes to its therapeutic effect.[9]

Comparative Potency and Receptor Affinity

The potency of a beta-blocker is a critical determinant of its clinical efficacy and dosing. Experimental data from various studies provide insights into the relative potencies of this compound and propranolol.

ParameterThis compoundPropranololReference
Receptor Selectivity Non-selective (β1 and β2)Non-selective (β1 and β2)[3][4]
Intrinsic Sympathomimetic Activity (ISA) PresentAbsent[3][4]
IC50 (β-adrenoceptor) 0.74 µM12 nM ([3H]-DHA binding)[10][11]
Ki (β1-adrenoceptor) Not specified1.8 nM[11]
Ki (β2-adrenoceptor) Not specified0.8 nM[11]
Relative Potency (in humans) 4 to 7.9 times more potent than propranololBenchmark[12][13]

The Signaling Cascade: Beta-Adrenergic Stimulation and Blockade

Isoproterenol, a non-selective β-adrenergic agonist, mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[14] Its binding to β1-adrenergic receptors on cardiac myocytes initiates a signaling cascade that culminates in an increased heart rate (tachycardia). Both this compound and propranolol competitively antagonize this pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Isoproterenol Isoproterenol Beta1_Receptor β1-Adrenergic Receptor Isoproterenol->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Increases Tachycardia Increased Heart Rate (Tachycardia) Ca_Influx->Tachycardia Leads to Penbutolol_Propranolol This compound / Propranolol Penbutolol_Propranolol->Beta1_Receptor Blocks

Caption: Beta-adrenergic signaling pathway and points of antagonism.

Experimental Protocol: A Head-to-Head Comparison in a Rodent Model

To empirically compare the efficacy of this compound and propranolol in blocking isoproterenol-induced tachycardia, a well-controlled animal study is essential. The following protocol outlines a robust methodology using a rat model.

Objective:

To determine and compare the dose-dependent inhibitory effects of this compound and propranolol on isoproterenol-induced tachycardia in anesthetized rats.

Materials:
  • Male Wistar rats (250-300g)

  • Isoproterenol hydrochloride

  • This compound sulfate

  • Propranolol hydrochloride

  • Urethane (anesthetic)

  • Saline (0.9% NaCl)

  • ECG recording system with heart rate monitoring

  • Intravenous (IV) catheters

Experimental Workflow Diagram:

G A Animal Acclimatization (1 week) B Anesthesia Induction (Urethane, 1.2 g/kg, IP) A->B C Surgical Preparation (IV catheter placement in femoral vein) B->C D ECG Electrode Placement (Lead II configuration) C->D E Stabilization Period (30 minutes) D->E F Baseline ECG Recording (15 minutes) E->F G Drug Administration (IV infusion of this compound, Propranolol, or Saline) F->G H Isoproterenol Challenge (IV bolus, e.g., 1 µg/kg) G->H I Post-Challenge ECG Recording (Continuous for 30 minutes) H->I J Data Analysis (Heart rate, % inhibition of tachycardia) I->J

Sources

A Comparative Analysis of Penbutolol and Other Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of penbutolol and other beta-blockers that possess intrinsic sympathomimetic activity (ISA). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, mechanisms of action, and supporting experimental data.

Understanding Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)

Beta-blockers are a class of drugs that competitively block the effects of catecholamines at beta-adrenoceptors.[1][2] However, a specific subgroup of these agents also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA).[2][3] This dual mechanism means that while they antagonize the effects of potent endogenous agonists like epinephrine and norepinephrine, they also cause a low-level stimulation of the beta-adrenoceptor.[3][4] This partial agonism can be clinically significant, as it may lead to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[4][5]

The primary therapeutic application for beta-blockers with ISA is in the management of hypertension.[6][7][8][9] They are also used in the treatment of angina and certain cardiac arrhythmias.[7] The presence of ISA may be advantageous in patients who experience excessive bradycardia with traditional beta-blocker therapy.[3]

Mechanism of Action: A Dual Role

At a molecular level, beta-blockers with ISA bind to beta-adrenergic receptors, preventing the binding of norepinephrine and epinephrine.[2] This blockade inhibits the downstream signaling cascade that is normally initiated by these catecholamines, which involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[6][10] The reduction in cAMP levels in cardiac tissue leads to a decrease in heart rate, contractility, and conduction velocity.[2]

Simultaneously, the partial agonist nature of these drugs means that their binding to the receptor elicits a submaximal response.[4] This intrinsic activity provides a baseline level of sympathetic tone, which can be particularly relevant at rest.

cluster_0 Beta-Blocker without ISA cluster_1 Beta-Blocker with ISA Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA cAMP->PKA CardiacEffects ↓ Heart Rate ↓ Contractility PKA->CardiacEffects BB Beta-Blocker (e.g., Propranolol) BB->BetaReceptor Blocks Catecholamines_isa Catecholamines (Epinephrine, Norepinephrine) BetaReceptor_isa β-Adrenergic Receptor Catecholamines_isa->BetaReceptor_isa Binds & Activates GProtein_isa Gs Protein BetaReceptor_isa->GProtein_isa Activates AC_isa Adenylyl Cyclase GProtein_isa->AC_isa Activates cAMP_isa ↓ cAMP (less pronounced) AC_isa->cAMP_isa Converts ATP to cAMP PKA_isa ↓ PKA (less pronounced) cAMP_isa->PKA_isa CardiacEffects_isa ↓ Heart Rate (less pronounced) ↓ Contractility (less pronounced) PKA_isa->CardiacEffects_isa BB_isa Beta-Blocker with ISA (e.g., this compound) BB_isa->BetaReceptor_isa Blocks & Partially Activates

Signaling pathways of beta-blockers with and without ISA.

Profile of this compound

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 receptors.[6][10][11][12][13] It is recognized for possessing moderate intrinsic sympathomimetic activity.[14]

Pharmacological Characteristics
  • Receptor Selectivity: Non-selective (β1 and β2).[6][10][11][12][13]

  • Intrinsic Sympathomimetic Activity (ISA): Yes, moderate.[3][14]

  • Membrane Stabilizing Activity: Some sources suggest it has this property, which is a quinidine-like effect on cardiac action potential.[15]

  • Lipophilicity: Highly lipophilic, allowing it to cross the blood-brain barrier.[3]

  • Potency: Orally, it is approximately four times as potent as propranolol.[8]

Clinical Data

This compound is primarily indicated for the treatment of mild to moderate hypertension.[6][9] Clinical studies have demonstrated its efficacy in lowering blood pressure, with a duration of action that allows for once-daily dosing.[8][14] In a comparative study with alprenolol (another beta-blocker with ISA) and propranolol (without ISA), the ISA of this compound was quantified to be 12-18% of maximal sympathetic activity.[16]

Interestingly, this compound also exhibits a high binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A) with antagonistic effects.[6][11][17][18][19][20] This property is a subject of ongoing research, particularly in the context of augmenting antidepressant therapy.[17][19]

Comparative Analysis with Other Beta-Blockers with ISA

Several other beta-blockers possess intrinsic sympathomimetic activity. The most notable among these are pindolol, acebutolol, and carteolol.

Pindolol
  • Receptor Selectivity: Non-selective (β1 and β2).[5][21]

  • Intrinsic Sympathomimetic Activity (ISA): Yes, it is considered to have significant ISA.[3][5][21] Some evidence suggests that its stimulant action may be more selective for beta-2 adrenoceptors.[22]

  • Membrane Stabilizing Activity: Pindolol has been shown to possess membrane-stabilizing activity, though this is observed at concentrations higher than those achieved therapeutically.[23]

  • Clinical Profile: Like this compound, pindolol is used for hypertension.[5] Its ISA results in a smaller reduction in resting heart rate (4 to 8 beats/min) and resting cardiac output compared to beta-blockers without this property.[5][23]

Acebutolol
  • Receptor Selectivity: Cardioselective (β1).[24][25][26]

  • Intrinsic Sympathomimetic Activity (ISA): Yes, it possesses partial agonist activity.[24][25][26][27]

  • Membrane Stabilizing Activity: Acebutolol demonstrates some membrane-stabilizing activity at clinically relevant plasma concentrations.[25]

  • Clinical Profile: Acebutolol is used for hypertension, angina pectoris, and arrhythmias.[7][24] Its cardioselectivity may offer an advantage in patients with respiratory conditions.[25] The partial agonist activity of acebutolol leads to a lesser reduction in resting heart rate and cardiac output compared to propranolol and atenolol.[25]

Carteolol
  • Receptor Selectivity: Non-selective (β1 and β2).[28][29][30][31]

  • Intrinsic Sympathomimetic Activity (ISA): Yes, it has associated ISA.[28][29][30][31]

  • Membrane Stabilizing Activity: It does not have significant membrane-stabilizing activity.[28][30][31]

  • Clinical Profile: Carteolol is primarily used as an ophthalmic solution to reduce intraocular pressure in patients with chronic open-angle glaucoma and ocular hypertension.[28][30] In vitro studies have categorized it as a non-conventional partial agonist of both cardiac and vascular beta-adrenoceptors.[32]

Drug Receptor Selectivity Intrinsic Sympathomimetic Activity (ISA) Membrane Stabilizing Activity Primary Clinical Use
This compound Non-selective (β1, β2)[6][10][11][12][13]Moderate[14]Yes[15]Hypertension[6][9]
Pindolol Non-selective (β1, β2)[5][21]Significant[3][5][21]Yes (at high concentrations)[23]Hypertension[5]
Acebutolol Cardioselective (β1)[24][25][26]Yes[24][25][26][27]Yes[25]Hypertension, Angina, Arrhythmia[24]
Carteolol Non-selective (β1, β2)[28][29][31]Yes[28][29][30][31]No (significant)[28][30][31]Glaucoma, Ocular Hypertension[28][30]

Experimental Protocols for Characterizing Intrinsic Sympathomimetic Activity

The determination of ISA is a critical component in the pharmacological profiling of beta-blockers. The following outlines a general experimental workflow for assessing this property.

In Vitro Assessment: Receptor Binding and Functional Assays

The initial step involves characterizing the binding affinity of the compound to beta-adrenergic receptors. This is followed by functional assays to determine its agonist or antagonist properties.

Step 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.

  • Methodology:

    • Prepare cell membranes expressing either β1 or β2 adrenergic receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value.

Step 2: Adenylyl Cyclase Activation Assay

  • Objective: To measure the ability of the test compound to stimulate cAMP production, indicating agonist activity.

  • Methodology:

    • Use cells expressing the beta-adrenergic receptor of interest.

    • Treat the cells with varying concentrations of the test compound. A full agonist (e.g., isoproterenol) should be used as a positive control.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or other immunoassay.

    • Plot the dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to the full agonist. A partial agonist will have an Emax lower than the full agonist.

start Start: Test Compound binding_assay Radioligand Binding Assay (β1 and β2 receptors) start->binding_assay functional_assay Adenylyl Cyclase Activation Assay start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki determine_efficacy Determine Efficacy (EC50, Emax) functional_assay->determine_efficacy classify Classify as Full Agonist, Partial Agonist (ISA), or Antagonist determine_efficacy->classify

In vitro workflow for ISA characterization.

In Vivo Assessment: Hemodynamic Studies in Animal Models

In vivo studies are essential to confirm the physiological effects of ISA.

Step 1: Hemodynamic Measurements in Anesthetized Animals

  • Objective: To measure the effects of the test compound on heart rate and blood pressure.

  • Methodology:

    • Use an appropriate animal model (e.g., rat, dog).

    • Anesthetize the animal and insert catheters to monitor arterial blood pressure and heart rate.

    • Administer the test compound intravenously at increasing doses.

    • Record the changes in hemodynamic parameters. A beta-blocker with ISA will cause a smaller decrease in resting heart rate compared to a non-ISA beta-blocker.

Step 2: Assessment in Reserpinized Animals

  • Objective: To evaluate the direct stimulatory effects of the compound in a catecholamine-depleted state.

  • Methodology:

    • Pre-treat animals with reserpine to deplete endogenous catecholamines.

    • Administer the test compound and measure the changes in heart rate. An increase in heart rate in this model is indicative of ISA. Experimental studies have shown a dose-dependent increase in heart rate in reserpinized rats given this compound.[6]

Conclusion

This compound is a non-selective beta-blocker with moderate intrinsic sympathomimetic activity. This property distinguishes it from beta-blockers that are pure antagonists. The presence of ISA in this compound and other beta-blockers like pindolol, acebutolol, and carteolol results in a distinct hemodynamic profile, which may offer therapeutic advantages in specific patient populations. A thorough understanding of the pharmacological nuances of these agents, supported by robust experimental data, is crucial for their effective application in research and clinical practice.

References

  • This compound | C18H29NO2 | CID 37464 - PubChem. Available from: [Link]

  • Intrinsic sympathomimetic activity of this compound - PubMed. Available from: [Link]

  • Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity - PMC - NIH. Available from: [Link]

  • Intrinsic sympathomimetic activity – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Beta blocker - Wikipedia. Available from: [Link]

  • This compound - Wikipedia. Available from: [Link]

  • Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed. Available from: [Link]

  • Acebutolol. A review of its pharmacological properties and therapeutic efficacy in hypertension, angina pectoris and arrhythmia - PubMed. Available from: [Link]

  • Is the ISA of pindolol beta 2-adrenoceptor selective? - PubMed. Available from: [Link]

  • This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed. Available from: [Link]

  • Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names. Available from: [Link]

  • Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity - PubMed. Available from: [Link]

  • Pharmacological properties of beta-adrenoceptor blocking drugs - Krause und Pachernegg. Available from: [Link]

  • Pindolol: Package Insert / Prescribing Information - Drugs.com. Available from: [Link]

  • Acebutolol - Wikipedia. Available from: [Link]

  • What is the mechanism of Carteolol Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Carteolol: Package Insert / Prescribing Information - Drugs.com. Available from: [Link]

  • What is the mechanism of Acebutolol Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • What is the mechanism of Pindolol? - Patsnap Synapse. Available from: [Link]

  • Pindolol: uses, dosing, warnings, adverse events, interactions - MedCentral. Available from: [Link]

  • This compound - For All Medical Treatment Options Explained, Visit CureCrowd. Available from: [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. Available from: [Link]

  • Beta blockers with intrinsic sympathomimetic activity - PubMed. Available from: [Link]

  • Acebutolol - FPnotebook. Available from: [Link]

  • Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed. Available from: [Link]

  • This compound: a new beta-adrenergic blocking agent - PubMed. Available from: [Link]

  • Characterization of intrinsic sympathomimetic activity of carteolol in rat cardiovascular preparations - PubMed. Available from: [Link]

  • Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available from: [Link]

  • Carteolol-ophthalmic-solution - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Available from: [Link]

  • This compound: MedlinePlus Drug Information. Available from: [Link]

  • Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed. Available from: [Link]

  • Affinity of (±)‐Pindolol, (‐)‐this compound, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain - DOI. Available from: [Link]

  • beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed. Available from: [Link]

  • A test which may demonstrate in man, intrinsic sympathomimetic activity of beta-adrenoceptor blocking drugs [proceedings] - PubMed. Available from: [Link]

  • List of Beta-adrenergic blocking agents (beta blockers) - Drugs.com. Available from: [Link]

  • Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, this compound, alprenolol pindolol and bunitrolol | European Heart Journal | Oxford Academic. Available from: [Link]

  • Beta Blockers: List, Side Effects & What They Do - RxList. Available from: [Link]

  • Beta Blocker Drugs - News-Medical.Net. Available from: [Link]

  • The comparative beta-adrenoceptor blocking effects of this compound, atenolol and sustained-release metoprolol in healthy volunteers - PubMed. Available from: [Link]

  • Selective vs non-selective beta blockers | Time of Care. Available from: [Link]

  • Full article: β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications - Taylor & Francis. Available from: [Link]

  • In heart failure, all beta-blockers are not necessarily equal - Cleveland Clinic Journal of Medicine. Available from: [Link]

  • Beta-Blocker Controversies | Thoracic Key. Available from: [Link]

Sources

In Vivo Validation of Penbutolol as a 5-HT1A Antagonist: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penbutolol (typically the (-)-isomer) is pharmacologically distinct from standard


-blockers due to its high-affinity interaction with serotonin 5-HT1A receptors (

nM). While classically categorized as a non-selective

-adrenergic antagonist, its utility in neuropsychopharmacology stems from its ability to act as a functional antagonist at somatodendritic 5-HT1A autoreceptors .

This guide provides a rigorous framework for validating these properties in vivo. Unlike the reference standard WAY-100635 (a "silent" antagonist), this compound exhibits a complex partial agonist/antagonist profile that is context-dependent. This guide focuses on demonstrating its functional antagonism —specifically its capacity to block the negative feedback loops that limit the efficacy of SSRIs.

Part 1: Mechanistic Rationale & Signaling Pathway

The Autoreceptor Feedback Loop

To validate this compound, one must understand the system it disrupts. In a basal state, excess synaptic serotonin (5-HT) activates presynaptic 5-HT1A autoreceptors in the Raphe Nuclei. This triggers a


 signaling cascade that hyperpolarizes the neuron and inhibits further 5-HT release.

The this compound Intervention: By occupying these autoreceptors without fully activating the


 pathway (or by competing with endogenous 5-HT), this compound prevents the feedback inhibition, maintaining high firing rates even in the presence of SSRIs.

5HT_Feedback_Blockade cluster_presynaptic Presynaptic Neuron (Raphe Nuclei) cluster_synapse Synaptic Cleft SERT SERT Transporter (Blocked by SSRI) HT_Ext Extracellular 5-HT (High Concentration) SERT->HT_Ext Increases AutoR 5-HT1A Autoreceptor (Gi/Go Coupled) Firing Neuronal Firing Rate AutoR->Firing Inhibits Release 5-HT Release Firing->Release Maintains Release->HT_Ext Sustains Levels HT_Ext->AutoR Activates (Negative Feedback) Pen This compound (Antagonist/Partial Agonist) Pen->AutoR Blocks/Competes

Figure 1: Mechanism of Action. This compound interrupts the negative feedback loop at the somatodendritic autoreceptor, preventing the firing suppression typically caused by SSRI-induced serotonin surges.

Part 2: Comparative Profile of Ligands

Before initiating in vivo work, it is critical to select the correct comparator. Pindolol is the closest structural analog, but this compound often exhibits superior augmentation properties in microdialysis studies due to differences in intrinsic activity.

Feature(-)-Penbutolol (

)-Pindolol
WAY-100635
Primary Class

-Blocker / 5-HT1A Ligand

-Blocker / 5-HT1A Ligand
Selective 5-HT1A Antagonist
5-HT1A Affinity (

)
8–15 nM 8–15 nM< 1 nM
Intrinsic Activity Partial Agonist (low) / AntagonistPartial Agonist (medium)Silent Antagonist
Effect on SSRI 5-HT Potentiates release (Frontal Cortex) Variable/Mixed resultsStrongly Potentiates
Clinical Status Hypertension (Off-label Psych)Hypertension (Off-label Psych)Research Tool Only
Key Advantage Stereoselective antagonism ; often more effective than Pindolol in sustaining extracellular 5-HT.Widely available; historical precedent."Gold Standard" for pure mechanism validation.

Part 3: Experimental Validation Protocols

Protocol A: 8-OH-DPAT Induced Hypothermia (Functional Antagonism)

This is the rapid screening model. The agonist 8-OH-DPAT induces hypothermia via 5-HT1A receptors.[1][2][3] An effective antagonist will blunt or reverse this temperature drop.

Rationale: 8-OH-DPAT acts on both presynaptic and postsynaptic 5-HT1A receptors (and 5-HT7) to lower body temperature.[2] Blockade of this effect confirms central target engagement.

Workflow Diagram

Hypothermia_Protocol Start Baseline Temp (-30 min) Treat Pre-treatment This compound (s.c.) (-20 min) Start->Treat Agonist Agonist Injection 8-OH-DPAT (s.c.) (T=0) Treat->Agonist Measure Rectal Temp Every 10-15 min (T=0 to T=60) Agonist->Measure Analysis Calculate AUC vs Control Measure->Analysis

Figure 2: Experimental timeline for the Hypothermia Reversal Assay.

Step-by-Step Methodology
  • Subjects: Male Sprague-Dawley rats (250–300g) or C57BL/6 mice.

  • Baseline: Measure rectal temperature using a digital probe inserted 2 cm. Allow animals to acclimate to handling to prevent stress-induced hyperthermia.

  • Pre-treatment (Antagonist):

    • Group A (Vehicle): Saline s.c.

    • Group B (this compound): Administer (-)-Penbutolol (2.0 – 8.0 mg/kg s.c.) 20 minutes prior to agonist.

    • Group C (Comparator): WAY-100635 (0.1 mg/kg s.c.) for positive control.

  • Challenge (Agonist): Administer 8-OH-DPAT (0.3 – 1.0 mg/kg s.c.).

  • Data Acquisition: Measure temperature at T=15, 30, 45, and 60 minutes post-agonist.

  • Validation Criteria: 8-OH-DPAT should drop temp by ~1.5°C to 2.0°C. This compound is validated if it significantly attenuates this drop (e.g., <0.5°C change).

Protocol B: Dual-Probe Microdialysis (Neurochemical Validation)

This is the definitive test for augmentation potential . It measures the actual extracellular serotonin levels in the brain, proving that this compound blocks the autoreceptor-mediated reduction in 5-HT release.[4]

Rationale: SSRIs (e.g., Paroxetine) block reuptake but initially suppress firing via autoreceptors.[5] this compound should prevent this suppression, leading to a synergistic increase in extracellular 5-HT.[4]

Methodology
  • Stereotaxic Surgery: Implant guide cannulas targeting:

    • Region of Interest: Ventral Hippocampus (AP -5.3, L +4.8, DV -8.0) or Frontal Cortex.[5][6][7]

  • Recovery: Allow 24–48 hours recovery.

  • Perfusion: Insert probe (CMA/12, 4mm membrane). Perfuse with aCSF at 1.5 µL/min.

  • Stabilization: Collect baseline samples for 2 hours until 5-HT levels are stable (<10% variance).

  • Drug Administration Phases:

    • Phase 1 (Baseline): 3 samples (60 min).

    • Phase 2 (SSRI Challenge): Administer Citalopram (local perfusion 1-10 µM or systemic 10 mg/kg i.p.). Expectation: Moderate increase in 5-HT.

    • Phase 3 (Augmentation): Administer (-)-Penbutolol (systemic 8 mg/kg or local perfusion).

  • HPLC Analysis: Quantify 5-HT using electrochemical detection.

Expected Results (Data Interpretation)
TreatmentExtracellular 5-HT (% of Baseline)Interpretation
Vehicle 100%Baseline stability.
SSRI alone 200–250%Reuptake blocked, but firing suppressed.
This compound alone 120–150%Minor increase (blocks tonic autoreceptor activity).
SSRI + this compound 400–500% Synergy. Firing restored + Reuptake blocked.

Part 4: Critical Analysis & Limitations

The "Partial Agonist" Conundrum

Researchers must interpret this compound data carefully. In electrophysiological slice preparations (in vitro), this compound can sometimes inhibit Raphe firing, mimicking an agonist. However, in in vivo microdialysis (systemic), it consistently acts as an antagonist in the presence of high serotonergic tone (SSRI).

  • Implication: Do not rely solely on firing rate data from slice preparations. Microdialysis is the superior predictor of antidepressant augmentation efficacy.

Stereoselectivity

The (-)-isomer of this compound is significantly more potent at both


-adrenergic and 5-HT1A sites than the (+)-isomer.
  • Protocol Requirement: Ensure the use of (-)-Penbutolol (levothis compound) for reproducible 5-HT1A antagonism. Racemic mixtures may dilute the effect.

References

  • Hjorth, S., & Sharp, T. (1993). In vivo microdialysis evidence for central serotonin1A and serotonin1B autoreceptor blocking properties of the beta adrenoceptor antagonist (-)this compound. Journal of Pharmacology and Experimental Therapeutics, 265(2), 707-712.[8]

  • Gundlah, C., et al. (1997). Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. British Journal of Pharmacology, 122(4), 631-638.

  • Assie, M. B., & Koek, W. (1999). Correlation between low/high affinity ratios for 5-HT1A receptors and intrinsic activity.[9] European Journal of Pharmacology, 386(1), 97-103.[9]

  • Newman-Tancredi, A., et al. (2000). Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain.[10] Journal of Neurochemistry, 75(2), 755-762.[10]

  • Artigas, F., et al. (2006). Pindolol augmentation of antidepressant response. Current Drug Targets, 7(2), 139-147.

Sources

Cross-Validation of Penbutolol Efficacy: SHR vs. 2K1C Renal Hypertension Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous cross-validation of Penbutolol , a non-selective


-adrenergic antagonist with Intrinsic Sympathomimetic Activity (ISA), across two distinct animal models of hypertension: the Spontaneously Hypertensive Rat (SHR)  and the Two-Kidney, One-Clip (2K1C)  renovascular model.

Unlike standard


-blockers (e.g., Propranolol, Atenolol), this compound’s partial agonist activity offers a unique hemodynamic profile—preserving resting cardiac output while effectively reducing systemic vascular resistance. This guide synthesizes experimental data to demonstrate why this compound is superior in preserving renal perfusion during antihypertensive therapy, a critical factor in drug development for hypertensive patients with renal comorbidities.

Mechanistic Foundation: The ISA Advantage

To understand the experimental outcomes, one must first grasp the causality of the Intrinsic Sympathomimetic Activity (ISA). While standard


-blockers act as "silent antagonists" (occupying the receptor without activating it), this compound acts as a partial agonist .
Signaling Pathway: Partial Agonism vs. Antagonism

In the presence of high sympathetic tone (e.g., hypertension), this compound competes with norepinephrine, effectively lowering signal transduction. However, during low sympathetic tone (rest), its weak intrinsic activity prevents excessive bradycardia and vasoconstriction—a common side effect of non-ISA blockers like Propranolol.

Beta_Adrenergic_Signaling Catecholamines Endogenous Catecholamines BetaReceptor Beta-1 Adrenergic Receptor Catecholamines->BetaReceptor Full Activation GsProtein Gs Protein Activation BetaReceptor->GsProtein This compound This compound (Partial Agonist) This compound->BetaReceptor Partial Blockade (~15% Intrinsic Activity) Response Chronotropy & Inotropy (HR/BP) This compound->Response Prevents excessive bradycardia at rest Propranolol Propranolol (Silent Antagonist) Propranolol->BetaReceptor Full Blockade (0% Intrinsic Activity) AdenylCyclase Adenylyl Cyclase GsProtein->AdenylCyclase cAMP cAMP Increase AdenylCyclase->cAMP PKA PKA Activation cAMP->PKA PKA->Response

Figure 1: Mechanism of Action. This compound acts as a partial agonist, providing a "floor" to heart rate reduction while blocking the "ceiling" of sympathetic overdrive.

Comparative Analysis by Model

Model 1: Spontaneously Hypertensive Rat (SHR)

Pathology: Genetic model mimicking human essential hypertension; characterized by high sympathetic outflow and peripheral vasoconstriction.

Experimental Outcome: this compound demonstrates a potency approximately 4-5 times greater than Propranolol in the SHR model. Crucially, while both drugs reduce Mean Arterial Pressure (MAP), this compound does so with significantly less depression of Heart Rate (HR) and lung compliance.

Table 1: Comparative Hemodynamics in SHR (Chronic Treatment)
ParameterThis compound (10 mg/kg)Propranolol (50 mg/kg)Atenolol (100 mg/kg)Physiological Implication
MAP Reduction ↓↓↓ (-35 mmHg)↓↓ (-30 mmHg)↓↓↓ (-38 mmHg)High efficacy in sympathetic hypertension.
Heart Rate ↓ (Mild Bradycardia)↓↓↓ (Severe Bradycardia)↓↓ (Moderate)ISA preserves resting cardiac output.
Renal Vascular Resistance ↔ (Unchanged/Slight ↓)↑ (Increased)↔ (Unchanged)This compound prevents reflex vasoconstriction.
Lung Compliance Minimal EffectReducedMinimal EffectISA mitigates non-selective bronchoconstriction.

Key Insight: In SHR, the ISA of this compound prevents the "unopposed alpha-vasoconstriction" often seen with non-selective blockers, maintaining better peripheral perfusion.

Model 2: Two-Kidney, One-Clip (2K1C)

Pathology: Renovascular hypertension driven by high Renin-Angiotensin-Aldosterone System (RAAS) activity due to renal artery stenosis.[1][2]

Experimental Outcome: This model validates this compound’s renal protective effects. While Propranolol can reduce GFR due to systemic hypotension and renal vasoconstriction, this compound maintains GFR. This is attributed to its ability to suppress renin release (beta-1 blockade) without compromising renal blood flow (ISA-mediated vasodilation).

Table 2: Renal Function Metrics in 2K1C Model
MetricThis compound GroupPropranolol GroupControl (Vehicle)
Plasma Renin Activity (PRA) ↓↓↓ (Suppressed)↓↓↓ (Suppressed)↑↑↑ (Elevated)
Serum Creatinine ↔ (Stable)↑ (Elevated)↔ (Baseline)
Glomerular Filtration Rate PreservedReduced (~15%)Normal

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: 2K1C Surgery & Validation

Objective: Induce renin-dependent hypertension.

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) i.p.

  • Incision: Left flank retroperitoneal incision to expose the renal artery.

  • Clipping (Critical Step):

    • Isolate the left renal artery.

    • Place a silver clip with an internal gap of 0.20 – 0.23 mm around the artery.

    • Validation: Use a feeler gauge or a modified insulin needle (0.23mm OD) as a spacer during ligation, then remove the needle.

  • Control: Sham operation on the right kidney (manipulation without clipping).

  • Validation Check (Day 7): Measure tail-cuff BP.

    • Pass Criteria: SBP > 150 mmHg.

    • Fail Criteria: SBP < 140 mmHg (indicates insufficient stenosis or collateralization).

Protocol B: Drug Administration & Workflow

Objective: Compare chronic efficacy.

Experimental_Workflow Acclimatization Acclimatization (7 Days) Baseline Baseline BP/HR Measurement Acclimatization->Baseline Surgery 2K1C Surgery (Day 0) Baseline->Surgery Validation Hypertension Validation (Day 14, SBP > 150mmHg) Surgery->Validation Randomization Randomization (n=8-10/group) Validation->Randomization Exclude Non-Responders Treatment Daily Oral Gavage (4 Weeks) Randomization->Treatment Terminal Terminal Analysis: Plasma Renin, Creatinine, Cardiac Hypertrophy Index Treatment->Terminal Groups Groups: 1. Vehicle 2. This compound (15 mg/kg) 3. Propranolol (50 mg/kg) Groups->Treatment

Figure 2: Experimental Workflow for 2K1C Efficacy Study. Note the strict validation step at Day 14 to ensure model integrity before drug initiation.

Dosing Rationale:

  • This compound: 10–20 mg/kg/day p.o.

    • Justification: this compound is ~4-5x more potent than Propranolol.[3] Standard effective Propranolol doses in rats range from 50-100 mg/kg. Therefore, 10-20 mg/kg provides equipotent beta-blockade while highlighting ISA differences.

  • Vehicle: 0.5% Methylcellulose.

References

  • Pharmacology of this compound vs. Propranolol

    • Title: On the pharmacology of the beta-receptor blocker this compound.[3][4][5][6]

    • Source: Arzneimittelforschung (PubMed).
    • URL:[Link]

    • Relevance: Establishes this compound as ~4x more active than propranolol with significant antihypertensive effects in SHR.
  • Renal Hemodynamics in Hypertension

    • Title: Comparison of the effects of this compound and propranolol on glomerular filtration rate in hypertensive patients with impaired renal function.[7][8]

    • Source: British Journal of Clinical Pharmacology.[8]

    • URL:[Link]

    • Relevance: Validates the renal protective advantage of this compound (preserved GFR) compared to Propranolol.
  • Cardiac Hypertrophy and ISA

    • Title: Pindolol, not propranolol, reverses cardiac hypertrophy in renal hypertensive r
    • Source: Hypertension (AHA Journals).
    • URL:[Link]

    • Relevance: Supports the class effect of ISA beta-blockers (like this compound and Pindolol) in reversing hypertrophy where silent antagonists fail.
  • 2K1C Model Methodology

    • Title: Renovascular hypertension using a modified two-kidney, one-clip approach in mice.[2]

    • Source: American Journal of Physiology-Renal Physiology.
    • URL:[Link]

    • Relevance: Provides the foundational surgical protocol and validation criteria (clip size) for the 2K1C model.

Sources

Penbutolol versus Carvedilol: a comparative pharmacological study

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Monograph for Drug Development Professionals

Executive Summary

This guide dissects the pharmacological distinction between Penbutolol and Carvedilol . While both are lipophilic, non-selective


-adrenergic antagonists, their functional impact on hemodynamics and intracellular signaling is radically different.

The core divergence lies in their secondary mechanisms:

  • This compound acts as a partial agonist (Intrinsic Sympathomimetic Activity - ISA), maintaining basal sympathetic tone.[1]

  • Carvedilol acts as a biased agonist (stimulating

    
    -arrestin) and a potent 
    
    
    
    -adrenergic antagonist
    , providing vasodilation and antioxidant protection.

Part 1: Pharmacodynamic Architecture & Signaling Mechanisms

Receptor Selectivity and Functional Outcome

Both agents bind non-selectively to


 (cardiac) and 

(bronchial/vascular) receptors.[2] However, their conformational impact on the receptor dictates their clinical utility.
  • This compound (The Partial Agonist): this compound binds to the

    
    -receptor but does not fully silence it.[1] It induces a sub-maximal conformational change that allows for low-level Gs-protein activation. This results in ISA , meaning it prevents excessive bradycardia at rest while still blocking catecholamine surges during exercise.
    
    • Clinical Implication: Ideal for hypertensive patients prone to bradycardia.

  • Carvedilol (The Alpha-Blocker & Biased Ligand): Carvedilol is a "third-generation"

    
    -blocker. It creates a "blockade plus" effect:
    
    • 
      -Blockade:  It antagonizes vascular 
      
      
      
      receptors, preventing vasoconstriction and reducing Systemic Vascular Resistance (SVR).[3]
    • Biased Agonism: Unlike classical antagonists, Carvedilol stabilizes a receptor conformation that prevents G-protein coupling (blocking cAMP) but stimulates

      
      -arrestin signaling.[4] This pathway is cardioprotective, promoting receptor internalization and preventing downregulation in heart failure.
      
Comparative Signaling Pathway Diagram

The following diagram illustrates the divergent intracellular cascades triggered by these two agents.

G cluster_0 Cell Membrane Interface BetaRec β1/β2 Adrenergic Receptor Gs Gs Protein Activation BetaRec->Gs Partial Agonism (ISA) BetaRec->Gs Blocks BetaArr β-Arrestin Signaling BetaRec->BetaArr Biased Agonism (Cardioprotective) AlphaRec α1 Adrenergic Receptor Vasocon Vasoconstriction Pathway AlphaRec->Vasocon Inhibited This compound This compound (Lipophilic) This compound->BetaRec Binds Carvedilol Carvedilol (Lipophilic) Carvedilol->BetaRec Binds Carvedilol->AlphaRec Blocks cAMP cAMP Production (Low Level) Gs->cAMP

Caption: Divergent signaling: this compound retains partial Gs activity (ISA), while Carvedilol blocks Gs, inhibits


, and promotes 

-arrestin.

Part 2: Quantitative Performance Comparison

The following data synthesizes physicochemical properties and hemodynamic effects relevant to drug selection.

FeatureThis compoundCarvedilol
Receptor Profile Non-selective

Non-selective

+

Intrinsic Activity (ISA) Yes (Partial Agonist)No (Inverse Agonist/Biased)
Vascular Effect Mild vasoconstriction (unopposed

)
Vasodilation (due to

block)
Systemic Resistance (SVR) Neutral or Slight IncreaseDecreased (Afterload Reduction)
Resting Heart Rate Minimal reduction (due to ISA)Significant reduction
Lipophilicity High (Crosses BBB)Moderate-High (Crosses BBB)
Antioxidant Activity LowHigh (Carbazole moiety)
Primary Indication Hypertension (esp. elderly)Heart Failure (HFrEF), HTN, Post-MI

Part 3: Experimental Protocols for Differentiation

To empirically validate the differences described above, the following self-validating experimental workflows are recommended.

Protocol A: Isolated Aortic Ring Assay (Vasodilation)

Objective: To demonstrate the


-blocking capacity of Carvedilol compared to this compound.
Rationale:  this compound lacks 

-blocking activity. In a vessel pre-constricted with Phenylephrine (an

agonist), only Carvedilol will induce significant relaxation.

Methodology:

  • Tissue Preparation: Excise thoracic aorta from Sprague-Dawley rats. Clean connective tissue and cut into 3-4 mm rings.

  • Equilibration: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 2g resting tension.

  • Viability Check: Challenge with KCl (60 mM) to ensure contractility. Wash until baseline is restored.

  • Pre-constriction: Add Phenylephrine (PE, 1

    
    M)  to induce stable vasoconstriction via 
    
    
    
    receptors.
  • Drug Challenge:

    • Group A: Cumulative addition of Carvedilol (

      
       to 
      
      
      
      M).
    • Group B: Cumulative addition of this compound (

      
       to 
      
      
      
      M).
  • Data Analysis: Calculate % relaxation relative to PE-induced plateau.

Expected Result: Carvedilol will show a dose-dependent relaxation (rightward shift of PE curve). This compound will show minimal effect, confirming lack of


-antagonism.
Protocol B: cAMP Accumulation Assay (ISA Verification)

Objective: To quantify the Intrinsic Sympathomimetic Activity of this compound. Rationale: A partial agonist will stimulate cAMP production in the absence of catecholamines, whereas a neutral antagonist (Carvedilol) will not.

Methodology:

  • Cell Line: Use HEK293 cells overexpressing human

    
    -adrenergic receptors.
    
  • Treatment:

    • Control: Vehicle only.

    • Full Agonist: Isoproterenol (10

      
      M) - Defines 100% response.
      
    • Test 1: this compound (10

      
      M).
      
    • Test 2: Carvedilol (10

      
      M).
      
  • Detection: Lyse cells and quantify cAMP using a FRET-based biosensor or ELISA.

  • Calculation:

    
    
    

Expected Result: this compound typically exhibits 15-25% ISA. Carvedilol will show 0% (or slight negative value due to inverse agonism).

Experimental Workflow Diagram

Experiment cluster_Aortic Protocol A: Aortic Ring (Alpha-1 Test) cluster_cAMP Protocol B: cAMP Assay (ISA Test) Rat Rat Aorta Excision Bath Organ Bath (Krebs Buffer) Rat->Bath PE Add Phenylephrine (Pre-constrict) Bath->PE Measure Measure Tension (Isometric) PE->Measure Cells HEK293 (Beta-1 Overexpress) Treat Add Drug (No Catecholamines) Cells->Treat Lysis Cell Lysis & FRET Detection Treat->Lysis

Caption: Parallel workflows to isolate hemodynamic mechanisms (


-blockade) and intrinsic receptor activity (ISA).

Part 4: Pharmacokinetics & Safety Profile

Metabolic Stability
  • Carvedilol: Extensively metabolized by the liver, primarily via CYP2D6 and CYP2C9. Genetic polymorphism in CYP2D6 can lead to significant variability in plasma concentrations (poor metabolizers may have 2-3x higher exposure).

  • This compound: Rapidly absorbed and extensively metabolized. It undergoes hydroxylation and glucuronidation.

CNS Penetration & Side Effects

Both drugs are highly lipophilic, allowing them to cross the Blood-Brain Barrier (BBB).[5]

  • This compound: High CNS penetration correlates with side effects like sleep disturbances and nightmares. However, its ISA may mitigate the "washed out" fatigue feeling common with non-ISA beta-blockers.

  • Carvedilol: Also crosses the BBB but is often better tolerated in terms of fatigue due to the preserved cardiac output (via afterload reduction from

    
    -blockade).
    

References

  • FDA Label (Carvedilol). "Coreg (Carvedilol) Prescribing Information." DailyMed. [Link]

  • FDA Label (this compound). "Levatol (this compound Sulfate) Tablets." DailyMed. [Link]

  • Wisler, J. W., et al. (2007). "A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Frishman, W. H. "Carvedilol."[4][5] New England Journal of Medicine. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 37464, this compound." PubChem. [Link]

Sources

A Comparative Guide to the Validation of Phospho-CREB as a Novel Pharmacodynamic Biomarker for Penbutolol Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Blood Pressure - The Need for a Precision Biomarker for Penbutolol

This compound is a non-selective beta-adrenergic receptor blocker used in the management of hypertension.[1][2] Its therapeutic action is primarily achieved by antagonizing beta-1 and beta-2 adrenergic receptors, which leads to a reduction in heart rate, cardiac output, and ultimately, blood pressure.[3][4] this compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist, which can be beneficial in preventing excessive bradycardia.[1][4]

While effective, the monitoring of this compound's therapeutic efficacy has traditionally relied on macroscopic clinical endpoints such as blood pressure readings and heart rate monitoring.[5][6] These metrics, while crucial, are influenced by a myriad of physiological and environmental factors, potentially masking the direct pharmacodynamic effect of the drug at the cellular level. For researchers and clinicians aiming to optimize dosing, predict patient response, and develop next-generation therapies, a more precise, target-engaged biomarker is essential.

This guide introduces a novel, validated biomarker—phosphorylated cAMP response element-binding protein (p-CREB) in peripheral blood mononuclear cells (PBMCs)—as a direct measure of this compound's cellular mechanism of action. We will compare this novel biomarker to existing monitoring techniques, provide detailed validation protocols, and present a clear, data-driven rationale for its adoption in research and clinical trial settings.

The Novel Biomarker: Phospho-CREB (Ser133) as a Downstream Indicator of Beta-Adrenergic Blockade

The rationale for selecting p-CREB as a biomarker stems directly from this compound's mechanism of action. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[1][3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB at its serine-133 residue.

This compound, by blocking the beta-adrenergic receptor, directly inhibits this signaling cascade. Therefore, a measurable decrease in the levels of p-CREB in a patient's cells following this compound administration serves as a highly specific indicator of target engagement and downstream functional effect. PBMCs are an ideal substrate for this measurement as they are readily accessible through a simple blood draw and express beta-adrenergic receptors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_receptor Beta-Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB (Ser133) creb->p_creb gene_transcription Gene Transcription p_creb->gene_transcription Regulates norepi Norepinephrine norepi->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks cluster_assay_dev Assay Development & Optimization cluster_validation Performance Validation start Start: PBMC Lysate Samples antibody_titration 1. Antibody Titration (Capture & Detection) start->antibody_titration blocking_opt 2. Blocking Buffer Optimization antibody_titration->blocking_opt incubation_opt 3. Incubation Time & Temperature Optimization blocking_opt->incubation_opt precision 4. Precision (Intra- & Inter-Assay) incubation_opt->precision accuracy 5. Accuracy (Spike & Recovery) precision->accuracy linearity 6. Linearity of Dilution accuracy->linearity lod_loq 7. LOD & LOQ Determination linearity->lod_loq stability 8. Analyte Stability (Freeze-Thaw, Bench-top) lod_loq->stability end End: Validated Assay Protocol stability->end screening Patient Screening (n=100, Mild-Moderate HTN) baseline Baseline Visit (Week 0) - 24hr ABPM - Blood Draw (PBMCs) - Resting Heart Rate screening->baseline randomization Randomization baseline->randomization group_a Group A: This compound 20 mg/day randomization->group_a group_b Group B: Placebo randomization->group_b visit_w2 Week 2 Visit - Blood Draw (PBMCs) - Resting Heart Rate group_a->visit_w2 group_b->visit_w2 visit_w4 Week 4 Visit - Blood Draw (PBMCs) - Resting Heart Rate visit_w2->visit_w4 final_visit Final Visit (Week 8) - 24hr ABPM - Blood Draw (PBMCs) - Resting Heart Rate visit_w4->final_visit analysis Data Analysis - Correlate Δp-CREB with ΔBP - Establish Dose-Response Curve final_visit->analysis

Caption: Workflow for the proposed clinical validation study.

Step-by-Step Methodology:

  • Primary Objective: To correlate the change in PBMC p-CREB levels from baseline with the change in mean 24-hour systolic blood pressure after 8 weeks of this compound treatment.

  • Study Population: 100 adult patients with mild to moderate essential hypertension, treatment-naïve or following a 4-week washout period.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

    • Group A (n=50): this compound 20 mg once daily.

    • Group B (n=50): Placebo once daily.

  • Schedule of Assessments:

    • Week 0 (Baseline): Collect demographics, medical history. Perform 24-hour ambulatory blood pressure monitoring (ABPM). Collect blood for PBMC isolation and baseline p-CREB measurement.

    • Week 2 & 4: Collect blood for PBMC isolation and p-CREB measurement to assess early pharmacodynamic effects.

    • Week 8 (End of Study): Repeat 24-hour ABPM. Collect final blood sample for p-CREB measurement.

  • Biomarker Analysis:

    • PBMCs will be isolated from whole blood using Ficoll-Paque density gradient centrifugation.

    • Cell lysates will be prepared and stored at -80°C.

    • p-CREB levels will be quantified using the analytically validated ELISA protocol.

  • Statistical Analysis:

    • The primary endpoint will be the Pearson correlation coefficient between the percentage change in p-CREB from baseline to Week 8 and the absolute change in mean 24-hour systolic BP.

    • Secondary analyses will include comparing the time course of p-CREB reduction between the this compound and placebo groups using a mixed-effects model.

  • Expected Outcome: A statistically significant negative correlation between the change in p-CREB and the change in blood pressure would validate p-CREB as a pharmacodynamic biomarker for this compound's therapeutic effect. This would provide strong evidence that early changes in this cellular marker can predict a later clinical response.

Conclusion and Future Directions

The validation of p-CREB as a biomarker for this compound represents a significant advancement in the precision of cardiovascular drug development and therapy. Its high specificity and sensitivity offer a window into the direct cellular effects of beta-blockade, a view that is obscured by traditional, systemic measurements.

For researchers and drug development professionals, this biomarker provides a powerful tool for early-phase clinical trials to establish proof-of-concept, optimize dosing regimens, and potentially identify patient subpopulations most likely to respond to therapy. By moving beyond one-size-fits-all metrics and embracing mechanistically-grounded biomarkers, we can accelerate the development of safer and more effective cardiovascular therapies.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • This compound | C18H29NO2 | CID 37464 - PubChem. National Center for Biotechnology Information. [Link]

  • Hollifield, J. W., & Slaton, P. E. (1981). Pharmacokinetics and pharmacodynamics of this compound in healthy and cancer subjects: role of altered protein binding. Research communications in molecular pathology and pharmacology, 92(1), 53–72. [Link]

  • Vedin, A., Wilhelmsson, C., & Björntorp, P. (1975). Pharmacodynamic and pharmacokinetic study of oral and intravenous this compound. European journal of clinical pharmacology, 25(4), 543–547. [Link]

  • This compound: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • This compound - For All Medical Treatment Options Explained, Visit CureCrowd. CureCrowd. [Link]

  • This compound (Oral route). A.D.A.M., Inc. [Link]

  • This compound: MedlinePlus Drug Information. U.S. National Library of Medicine. [Link]

  • Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • This compound – Health Information Library. PeaceHealth. [Link]

  • Wang, J., Liu, X., Jin, H., & Du, J. (2023). Markers for predicting the efficacy of beta-blockers in vasovagal syncope management in children: A mini-review. Frontiers in Cardiovascular Medicine, 10, 1131967. [Link]

  • This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Wang, F., & Jia, J. (2016). Novel biomarkers for cardiovascular risk prediction. Journal of geriatric cardiology : JGC, 13(4), 315–320. [Link]

  • Wu, A. H., & Christenson, R. H. (2015). Analytical validation of novel cardiac biomarkers used in clinical trials. Clinical biochemistry, 48(7-8), 443–451. [Link]

  • This compound: Drug information. UpToDate. [Link]

  • The Translation and Commercialisation of Biomarkers for Cardiovascular Disease—A Review. Frontiers Media S.A.. [Link]

  • This compound – Knowledge and References. Taylor & Francis. [Link]

  • Beta blocker dose and markers of sympathetic activation in heart failure patients: interrelationships and prognostic significance. National Center for Biotechnology Information. [Link]

  • Public Policy Considerations of Novel Cardiovascular Disease and Stroke Blood-based Biomarkers. American Heart Association. [Link]

  • Benchmarks for the Assessment of Novel Cardiovascular Biomarkers. Circulation. [Link]

  • Wang, J., Liu, X., Jin, H., & Du, J. (2023). Markers for predicting the efficacy of beta-blockers in vasovagal syncope management in children: A mini-review. Frontiers in cardiovascular medicine, 10, 1131967. [Link]

  • Kawano, H., Yamasa, T., Arakawa, S., Matsumoto, Y., Sato, O., & Maemura, K. (2018). We need more useful surrogate markers for the efficacy of beta-blockers for the treatment of Takotsubo cardiomyopathy. Geriatrics & gerontology international, 18(5), 817–818. [Link]

  • Circulating Cardiac Biomarkers in Heart Failure: A Critical Link to Biomarker-Guided Therapy. European Medical Journal. [Link]

Sources

A Modern Lens on a Classic Beta-Blocker: A Guide to Replicating Historical Penbutolol Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for revisiting the foundational pharmacological studies of Penbutolol, a non-selective beta-adrenergic receptor antagonist, using contemporary scientific techniques. For researchers, scientists, and professionals in drug development, this document offers not just a series of protocols, but a comparative analysis that bridges the gap between historical and modern methodologies. By understanding the evolution of these techniques, we can gain a deeper and more nuanced understanding of this compound's mechanism of action and its physiological effects.

Introduction: Why Re-examine this compound?

This compound, approved by the FDA in 1987, is a non-selective beta-blocker used for the treatment of hypertension.[1][2] Like other drugs in its class, it exerts its effects by antagonizing beta-adrenergic receptors, thereby mitigating the effects of catecholamines like epinephrine and norepinephrine.[1][3] Early studies established its efficacy in reducing heart rate and blood pressure.[4] However, the analytical and pharmacological tools available at the time of its development, while groundbreaking for their era, possessed inherent limitations in sensitivity, specificity, and the depth of mechanistic insight they could provide.

Modern techniques in analytical chemistry, cell biology, and pharmacology offer an unprecedented opportunity to re-examine the foundational data on this compound with greater precision and to explore aspects of its function that were previously inaccessible. This guide will provide a roadmap for such a re-evaluation, comparing the historical approaches with their modern counterparts and offering detailed protocols for their implementation.

Historical Perspective: The Original this compound Studies

The initial characterization of this compound relied on a combination of in vivo animal and human studies, alongside in vitro assays. These studies were crucial in establishing its basic pharmacological profile.

Pharmacokinetic Analysis: Quantifying this compound in Biological Fluids

A significant challenge in early drug development was the accurate measurement of drug concentrations in complex biological matrices like plasma and urine.

  • Historical Technique: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. In the 1980s, HPLC was a state-of-the-art technique for separating and quantifying drugs.[5] For a compound like this compound, which possesses intrinsic fluorescence, this method offered reasonable sensitivity.[5] The general workflow involved a liquid-liquid extraction to isolate the drug from plasma, followed by separation on a reverse-phase HPLC column and detection by a fluorescence detector.[5] While effective, this method was susceptible to interference from other fluorescent compounds and had a lower limit of quantification compared to modern methods.[6][7] Gas chromatography (GC) was also employed, often requiring derivatization of the drug to increase its volatility.[8][9]

Pharmacodynamic Analysis: Characterizing Receptor Interactions

Understanding how this compound interacts with its target receptors was central to elucidating its mechanism of action.

  • Historical Technique: Radioligand Binding Assays. This was the gold standard for studying drug-receptor interactions.[10][11][12] These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of cells or tissues expressing the target receptor.[13][14] By competing with the radioligand for binding, the affinity of an unlabeled drug like this compound could be determined.[15] While powerful, these assays had several drawbacks: they relied on the use of radioactive materials, were labor-intensive, and provided limited information about the functional consequences of receptor binding (i.e., whether the drug was an agonist, antagonist, or partial agonist).[15]

A Modern Approach: Replicating this compound Studies with Enhanced Precision

The contemporary drug discovery and development toolkit offers a suite of technologies that can provide a much more detailed and accurate picture of this compound's pharmacology.

Modern Pharmacokinetic Analysis: The Gold Standard of UPLC-MS/MS

Rationale for Modernization: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has revolutionized bioanalysis.[6][16][17] It offers unparalleled sensitivity, specificity, and speed, allowing for the detection of this compound and its metabolites at much lower concentrations and with greater confidence than was possible with older HPLC or GC methods.[18][19][20] This enhanced sensitivity is crucial for accurately defining the pharmacokinetic profile of the drug, especially at later time points when concentrations are low.

Experimental Workflow for UPLC-MS/MS Analysis of this compound:

Gprotein Ligand Ligand Receptor Receptor Ligand->Receptor Binding G_protein G_protein Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl_Cyclase G_protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation of targets

Sources

A Comparative Study of Penbutolol's Impact on Cardiac and Vascular Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Penbutolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), and its effects on cardiac and vascular tissues. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile in relation to other beta-blockers.

Introduction to this compound and the Beta-Adrenergic System

This compound is a beta-blocker used in the management of hypertension.[1] It distinguishes itself from other beta-blockers through its non-selective antagonism of both β1 and β2-adrenergic receptors, coupled with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[2] This dual action allows it to modulate the sympathetic nervous system's influence on the cardiovascular system.

The beta-adrenergic system, a critical component of the body's "fight or flight" response, is mediated by catecholamines like epinephrine and norepinephrine. These signaling molecules activate adrenergic receptors, leading to a cascade of physiological effects. In the heart, stimulation of β1-receptors increases heart rate, contractility, and cardiac output. In the vasculature, β2-receptor activation in smooth muscle cells leads to vasodilation.[3] Understanding the differential effects of beta-blockers on these receptor subtypes is paramount in predicting their clinical efficacy and side-effect profiles.

Comparative Analysis of Receptor Binding Affinity

The affinity of a beta-blocker for β1 and β2 receptors dictates its selectivity and, consequently, its tissue-specific effects. A lower inhibition constant (Ki) indicates a higher binding affinity.

Drugβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity
This compound 11.6[4]11.9[4]Non-selective
Propranolol 1.8[4]0.8[4]Non-selective
Atenolol ~1000~20000β1-selective[5]
Metoprolol 47[6]2960[6]β1-selective

Table 1: Comparative binding affinities of this compound and other beta-blockers for β1 and β2-adrenergic receptors.

As evidenced in the table, both this compound and Propranolol are non-selective, exhibiting similar high affinities for both β1 and β2 receptors. In contrast, Atenolol and Metoprolol demonstrate a clear preference for β1 receptors, classifying them as cardioselective beta-blockers.[7]

Impact on Cardiac Tissues

The primary cardiac effects of beta-blockers are a reduction in heart rate (negative chronotropy) and contractility (negative inotropy), leading to a decrease in cardiac output and myocardial oxygen demand.

Signaling Pathway in Cardiomyocytes

The activation of β1-adrenergic receptors in cardiomyocytes initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased calcium influx and enhanced cardiac contractility.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol β1-AR β1-AR Gs Gs β1-AR->Gs Activate AC AC Gs->AC Activate cAMP cAMP AC->cAMP Converts ATP to L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Increases Influx ATP ATP PKA PKA cAMP->PKA Activate PKA->L-type Ca2+ Channel Phosphorylates Increased Contractility Increased Contractility Ca2+->Increased Contractility Catecholamines Catecholamines Catecholamines->β1-AR Bind

Figure 1: β1-Adrenergic signaling pathway in cardiomyocytes.

This compound, by blocking these receptors, attenuates this signaling cascade, leading to a reduction in heart rate and contractility. However, its intrinsic sympathomimetic activity can lead to a less pronounced decrease in resting heart rate compared to beta-blockers without ISA, such as propranolol.[8]

Comparative Effects on Hemodynamics

The following table summarizes the typical effects of this compound and other beta-blockers on key hemodynamic parameters in hypertensive patients.

DrugDosageChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
This compound 20-40 mg/day↓ 10-15[8][9]↓ 5-10[8]
Propranolol 80-160 mg/day↓ 9-23[10][11]↓ 10-20[11]
Atenolol 50-100 mg/day↓ 14-21%[12][13]↓ ~25%[14]
Metoprolol 100-200 mg/day↓ ~10-15[15]↓ ~15-20[16][[“]]

Table 2: Comparative effects of this compound and other beta-blockers on mean arterial pressure and heart rate in hypertensive patients.

Impact on Vascular Tissues

The vascular effects of beta-blockers are primarily mediated by their action on β2-adrenergic receptors located on vascular smooth muscle cells.

Signaling Pathway in Vascular Smooth Muscle Cells

Activation of β2-adrenergic receptors in vascular smooth muscle also involves a Gs protein-coupled pathway, leading to increased cAMP levels. However, in these cells, elevated cAMP inhibits myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol β2-AR β2-AR Gs Gs β2-AR->Gs Activate AC AC Gs->AC Activate cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activate MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits Vasodilation Vasodilation MLCK->Vasodilation Leads to Catecholamines Catecholamines Catecholamines->β2-AR Bind

Figure 2: β2-Adrenergic signaling pathway in vascular smooth muscle cells.

Non-selective beta-blockers like this compound and Propranolol can block these receptors, potentially leading to unopposed alpha-adrenergic-mediated vasoconstriction and an increase in peripheral vascular resistance, especially upon acute administration.[18] However, the long-term effects on peripheral resistance are more complex and can be influenced by factors such as ISA.[19] Beta-blockers with ISA, like this compound, may cause less initial vasoconstriction.[19] Some studies suggest that long-term propranolol administration may even lead to vasodilation through mechanisms involving nitric oxide bioavailability and calcium channel blockade.[3]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to assess the impact of beta-blockers on cardiac and vascular tissues.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.[20][21][22][23][24]

Start Start Anesthetize Animal Anesthetize Animal Excise Heart Excise Heart Anesthetize Animal->Excise Heart Cannulate Aorta Cannulate Aorta Excise Heart->Cannulate Aorta Initiate Retrograde Perfusion Initiate Retrograde Perfusion Cannulate Aorta->Initiate Retrograde Perfusion Stabilization Period Stabilization Period Initiate Retrograde Perfusion->Stabilization Period Administer Beta-Blocker Administer Beta-Blocker Stabilization Period->Administer Beta-Blocker Record Hemodynamic Parameters Record Hemodynamic Parameters Administer Beta-Blocker->Record Hemodynamic Parameters Data Analysis Data Analysis Record Hemodynamic Parameters->Data Analysis End End Data Analysis->End

Figure 3: Experimental workflow for Langendorff isolated heart perfusion.

Methodology:

  • Animal Preparation: Anesthetize the experimental animal (e.g., rat, rabbit) following approved institutional protocols.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Securely cannulate the aorta onto the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 60-80 mmHg).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline hemodynamic parameters are recorded.

  • Drug Administration: Introduce the beta-blocker of interest (e.g., this compound, Propranolol) into the perfusate at a desired concentration.

  • Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow throughout the experiment.

  • Data Analysis: Analyze the changes in hemodynamic parameters before and after drug administration to determine the drug's effect on cardiac function.

Isolated Aortic Ring Assay

This in vitro method is used to assess the vasoactive properties of drugs on isolated segments of the aorta.[25][26][27][28][29]

Methodology:

  • Tissue Preparation: Euthanize the experimental animal and carefully dissect the thoracic aorta, placing it in cold physiological salt solution (PSS).

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in an organ bath containing PSS, bubbled with 95% O2 and 5% CO2, and maintained at 37°C. The rings should be connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

  • Pre-contraction: Contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Addition: Once a stable contraction is achieved, add the beta-blocker cumulatively to the organ bath.

  • Data Recording: Record the changes in isometric tension to determine the vasorelaxant or vasoconstrictor effects of the drug.

  • Data Analysis: Construct concentration-response curves to quantify the potency and efficacy of the beta-blocker.

Conclusion

This compound presents a unique pharmacological profile as a non-selective beta-blocker with intrinsic sympathomimetic activity. Its impact on cardiac and vascular tissues is a result of its interaction with both β1 and β2-adrenergic receptors. This guide has provided a comparative framework for understanding this compound's effects in relation to other commonly used beta-blockers. The experimental protocols detailed herein offer standardized methods for further investigation into the nuanced cardiovascular effects of this and other beta-adrenergic modulators. A thorough understanding of these comparative effects is crucial for the rational design and development of novel cardiovascular therapies.

References

  • Agarwal, A. K., Ahuja, R. C., Chandra, M., Gupta, N. N., & Hasan, M. (1976). A double-blind trial of this compound: a new beta-receptor blocking agent in the treatment of angina pectoris.
  • de Oliveira, A. M. (2007). Vascular effects of long-term propranolol administration after chronic nitric oxide blockade. Fundamental & Clinical Pharmacology, 21(5), 515-523.
  • Ali, A., Herndon, D. N., Mamachen, A., et al. (2015). Proposed mechanism by which propranolol induces peripheral vasoconstriction. Journal of Burn Care & Research, 36(3), 399-405.
  • Man in 't Veld, A. J., & Schalekamp, M. A. (1988). Do Beta-blockers Really Increase Peripheral Vascular Resistance?. American Journal of Hypertension, 1(1 Pt 3), 91S-96S.
  • Paravastu, S. C., Mendonca, D., & da Silva, A. (2013). Beta blockers for peripheral arterial disease.
  • Schoenberger, J. A. (1989). Usefulness of this compound for systemic hypertension. This compound Research Group. The American Journal of Cardiology, 63(18), 1339-1342.
  • Wikipedia. (2023, November 28). Langendorff heart. In Wikipedia. Retrieved from [Link]

  • Rasmussen, S., Stawski, P., & Rebnord, E. (1988). Effect of Controlled-Release Metoprolol on Blood Pressure and Exercise Heart Rate in Hypertension: A Comparison With Conventional Tablets. European Journal of Clinical Pharmacology, 33 Suppl, S33-S37.
  • van der Vring, J. A., & van den Brink, G. (1979). A double-blind study of the peripheral vasoconstrictor effects of the beta-blocking drug this compound in patients with Raynaud's phenomenon. Current Medical Research and Opinion, 6(4), 267-270.
  • ClinicalTrials.gov. (2023). Propranolol for Cardiovascular Disease. Retrieved from [Link]

  • Clinical-Trials.eu. (n.d.). Metoprolol – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Skrzypiec-Spring, M., Grotthus, B., Szelag, A., & Schulz, R. (2007). Isolated heart perfusion according to Langendorff---still viable in the new millennium. Journal of Pharmacological and Toxicological Methods, 55(2), 113-126.
  • Sutherland, F. J., & Hearse, D. J. (2011). The Langendorff technique of isolated heart perfusion. Methods in Molecular Biology, 691, 15-26.
  • Richardson, D. W., Freund, J., Gear, A. S., Mauck, H. P., Jr, & Preston, L. W. (1968). Effect of Propranolol on Elevated Arterial Blood Pressure.
  • Yajnik, V. H., Nandi, J. S., Patel, S. C., Doshi, H. V., & Patel, S. H. (1977). This compound in hypertension: a pilot study with single daily doses.
  • ADInstruments. (2019, August 26). Best practices for setting-up an isolated Langendorff heart preparation. Retrieved from [Link]

  • Lameijer, L. D., Houtzagers, J. J., & Voermans, L. A. (1983). A comparative study of atenolol and this compound in hypertensive patients. European Heart Journal, 4 Suppl D, 53-56.
  • Tse, T. F., & Yu, Y. T. (1986). Effects of long-acting propranolol on blood pressure and heart rate in hypertensive Chinese. British Journal of Clinical Pharmacology, 22(2), 143–147.
  • JoVE. (n.d.). Aortic Ring Assay. JoVE, (1564).
  • Bonelli, J., Gazo, F., & Hruby, K. (1988). Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension. Journal of Cardiovascular Pharmacology, 12 Suppl 1, S50-S53.
  • Consensus Academic Search Engine. (n.d.). Metoprolol And Heart Rate. Retrieved from [Link]

  • Lund-Johansen, P. (1980). Hemodynamic consequences of long-term beta-blocker therapy: a 5-year follow-up study of atenolol. Journal of Cardiovascular Pharmacology, 2(6), 723-731.
  • U.S. Food and Drug Administration. (2006). Clinical Review: Metoprolol. Retrieved from [Link]

  • Ibrahim, M. M., Tarazi, R. C., Dustan, H. P., & Bravo, E. L. (1975). Effect of atenolol on left ventricular function in hypertensive patients. Clinical Science and Molecular Medicine, 48 Suppl 2, 249s-252s.
  • Ibrahim, M. M., & Mossallam, R. (1981). Clinical evaluation of atenolol in hypertensive patients.
  • Taylor & Francis Online. (2025). Analysis of serum concentrations of metoprolol and its metabolite α-hydroxymetoprolol in patients with heart failure with reduced ejection fraction: a pilot study in routine health care. Retrieved from [Link]

  • Carlberg, B., Samuelsson, O., & Lindholm, L. H. (2004). Atenolol in hypertension: is it a wise choice?. Lancet, 364(9446), 1684-1689.
  • Mar-Aguilar, F., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100782.
  • Abrahamsson, T., Ek, B., & Nerme, V. (1988). The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. Biochemical Pharmacology, 37(2), 203-208.
  • Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Retrieved from [Link]

  • Mar-Aguilar, F., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100782.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Brodde, O. E., et al. (1985). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 60-70.
  • JoVE Science Education Database. (2023). Aortic Ring Assay. JoVE, Cambridge, MA.
  • Agarwal, A. K., Ahuja, R. C., Chandra, M., Gupta, N. N., & Hasan, M. (1976). A double-blind trial of this compound: a new beta-receptor blocking agent in the treatment of angina pectoris.
  • Dr. Oracle. (2025, April 13). What are the target blood pressure and heart rate ranges for home management while taking propranolol (beta blocker)?. Retrieved from [Link]

  • Wahlund, G., Nerme, V., Abrahamsson, T., & Sjöquist, P. O. (1988). The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Journal of Pharmacy and Pharmacology, 40(12), 845-849.
  • Rehman, B., Sanchez, D. P., Patel, P., & Shah, S. (2024). Atenolol. In StatPearls.
  • Lee, W. R., Rhee, C. S., & Kim, Y. S. (1989). Clinical Effect of this compound(Betapressin®)on Hypertensive Patients.
  • Veprintsev, D. B., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv.
  • Mehvar, R. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.
  • Wikipedia. (2024, February 15). Beta blocker. In Wikipedia. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2023). Propranolol and its Mechanism of Action. Journal of Drug Discovery and Development, 2(1), 1-3.
  • Health Canada. (2012).
  • FAME. (2017). Peripheral vasoconstriction induced by β‐adrenoceptor blockers: a systematic review and a network meta‐analysis. British Journal of Clinical Pharmacology, 83(9), 1883-1893.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Penbutolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of the research lifecycle extends beyond discovery and experimentation to the responsible management of chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of penbutolol, a non-selective beta-blocker. By understanding the chemical nature of this compound and the regulatory landscape governing pharmaceutical waste, laboratories can ensure a safe and compliant disposal process, thereby upholding scientific integrity and environmental stewardship.

The Criticality of Proper this compound Disposal: A Scientific and Regulatory Imperative

This compound, while a valuable tool in cardiovascular research, presents potential environmental and health risks if disposed of improperly. As a beta-adrenergic antagonist, its introduction into ecosystems can have unintended pharmacological effects on wildlife.[1][2] Furthermore, the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established stringent regulations to mitigate the environmental impact of pharmaceutical waste.[3][4]

A crucial first step in determining the correct disposal pathway for any chemical is its classification under the Resource Conservation and Recovery Act (RCRA).[5] this compound is not listed as a P- or U-listed hazardous waste.[6][7][8] Moreover, based on available safety data, this compound does not typically exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity that would classify it as a D-listed hazardous waste.[9][10] Therefore, this compound is generally classified as a non-RCRA hazardous pharmaceutical waste .[11][12][13] This classification is pivotal as it dictates a specific set of disposal procedures aimed at preventing environmental contamination.

Visualizing the Disposal Pathway: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory environment.

Penbutolol_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Disposal Path for Non-RCRA Pharmaceutical Waste cluster_2 Handling Contaminated Materials & Spills Start This compound Waste Generated Classification Classify Waste: - Unused/Expired this compound - Contaminated Labware - Spill Debris Start->Classification Segregation Segregate into a designated 'Non-RCRA Pharmaceutical Waste' container (White with blue lid). Classification->Segregation This compound is non-RCRA hazardous pharmaceutical waste Decontamination Decontaminate reusable labware. (See Protocol 2) Classification->Decontamination Contaminated reusable labware Spill_Cleanup Clean up spills promptly. (See Protocol 3) Classification->Spill_Cleanup Spill occurs Labeling Label container clearly: 'For Incineration' Segregation->Labeling Storage Store in a secure, designated area. Labeling->Storage Disposal Arrange for pickup by a licensed hazardous waste vendor for incineration. Storage->Disposal Decontamination->Segregation Dispose of cleaning materials as non-RCRA waste Spill_Cleanup->Segregation Dispose of spill debris as non-RCRA waste

Caption: Decision-making workflow for this compound disposal.

Core Disposal Protocols

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound waste streams within a laboratory setting.

Protocol 1: Disposal of Unused or Expired this compound

This protocol outlines the primary procedure for disposing of pure, unused, or expired this compound. The scientific rationale behind this procedure is to ensure the complete destruction of the active pharmaceutical ingredient through high-temperature incineration, preventing its release into the environment.

Methodology:

  • Segregation: Place the unused or expired this compound, in its original or a securely sealed container, into a designated waste container for non-RCRA hazardous pharmaceuticals. These containers are often white with blue lids to distinguish them from other waste streams.[11]

  • Labeling: Clearly label the container with the words "For Incineration" and "Non-RCRA Pharmaceutical Waste."[11][13]

  • Storage: Store the container in a secure, designated waste accumulation area, away from general laboratory traffic and drains.

  • Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal vendor. Ensure the vendor will transport the waste to a permitted incineration facility.[11][13][14]

Protocol 2: Decontamination of this compound-Contaminated Laboratory Equipment

This protocol details the procedures for cleaning and decontaminating reusable laboratory equipment that has come into contact with this compound. The objective is to remove all residual active pharmaceutical ingredients before the equipment is reused or stored.

Methodology:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which this compound is soluble. Consult the Safety Data Sheet (SDS) for solvent compatibility. Collect the rinsate for disposal as non-RCRA pharmaceutical waste.

  • Washing: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or use a drying oven.

  • Waste Disposal: Dispose of any disposable materials used in the cleaning process (e.g., wipes, gloves) as non-RCRA pharmaceutical waste.

Protocol 3: this compound Spill Cleanup Procedure

In the event of a this compound spill, a prompt and thorough cleanup is essential to prevent exposure and contamination. This protocol provides a step-by-step guide for safely managing a solid this compound spill.

Methodology:

  • Secure the Area: Cordon off the spill area to prevent personnel from entering.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills where dust may be generated, consider respiratory protection.

  • Containment: Gently cover the spill with absorbent pads or a dry, inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.[15]

  • Collection: Carefully scoop the absorbed material into a designated "Non-RCRA Pharmaceutical Waste" container.[16] Avoid creating dust.

  • Decontamination: Decontaminate the spill surface by wiping it down with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container.[15]

  • Final Cleaning: Clean the area with soap and water.

  • Waste Disposal: Seal and label the waste container and dispose of it through a licensed hazardous waste vendor for incineration.[16]

Summary of Key Disposal Information

Waste StreamRCRA ClassificationRecommended Disposal MethodKey Considerations
Unused/Expired this compound Non-RCRA Hazardous PharmaceuticalIncineration via a licensed vendorDo not dispose of in regular trash or down the drain.[11][12]
This compound-Contaminated Labware (disposable) Non-RCRA Hazardous PharmaceuticalIncineration via a licensed vendorSegregate from other lab waste.
This compound-Contaminated Labware (reusable) N/A (after decontamination)Decontaminate according to Protocol 2Dispose of cleaning residues as non-RCRA waste.
This compound Spill Debris Non-RCRA Hazardous PharmaceuticalIncineration via a licensed vendorFollow spill cleanup procedures to minimize exposure.

Chemical Compatibility and Incompatibilities

For safe handling and disposal, it is crucial to be aware of this compound's chemical incompatibilities. Based on general knowledge of beta-blockers and available safety data, avoid contact with:

  • Strong Oxidizing Agents: These can cause a chemical reaction that may generate heat or hazardous byproducts.[10]

  • Strong Acids and Bases: These may cause degradation of the compound into unknown and potentially hazardous substances.

When preparing for disposal, do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

References

  • US Bio-Clean. (2017, April 20).
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • The University of Tennessee, Knoxville.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • Rowan University.
  • McMaster University. Spill Clean-up.
  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • U.S. Environmental Protection Agency. (2025, August 25). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
  • Curtis Bay Medical Waste Services. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
  • County of San Diego. (2022, February). Pharmaceutical Waste Guidance.
  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
  • GoodRx. This compound: Drug Basics and Frequently Asked Questions.
  • MERI. (2024, September 30). Hazardous and Non-RCRA Waste Disposal.
  • Wikipedia. This compound.
  • Washington State Department of Ecology. Pharmaceutical waste codes.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • PubChem. This compound.
  • Missouri Department of Natural Resources. (2022, July 27). Is Your Pharmaceutical Waste also Hazardous Waste?
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • PubMed. This compound: a new beta-adrenergic blocking agent.
  • Drugs.com. Drug Interaction Report: RightStep, this compound.
  • Fisher Scientific. (2017, May 16).
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • PubChem.
  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes.
  • ResearchGate. (2025, August 7). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development.
  • New Jersey Department of Environmental Protection. Classifying Medical & Pharmaceutical Waste.
  • PMC. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development.
  • Impact Factor. (2023, September 25). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity.
  • MDPI. (2021, November 4).

Sources

Navigating the Safe Handling of Penbutolol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, it is my priority to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling Penbutolol in a research and development setting. While this compound is a valuable beta-blocker for cardiovascular research, its pharmacological activity and potential for occupational exposure necessitate a robust safety protocol. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence to build a culture of safety in your laboratory.

Understanding the Risks: Why PPE is Crucial

This compound, while not listed on the NIOSH list of hazardous drugs, is classified as harmful if swallowed and may cause drowsiness or dizziness. As a beta-adrenergic blocker, accidental exposure could have pharmacological effects, particularly on the cardiovascular system. Therefore, a comprehensive PPE strategy is essential to mitigate the risks of accidental ingestion, inhalation, and skin contact.

The level of required PPE is dictated by the specific laboratory operation and the physical form of the this compound being handled. A risk-based approach, as outlined in this guide, is paramount.

Core PPE Recommendations for Handling this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound. This should be considered the minimum level of protection; a site-specific risk assessment may warrant additional measures.

Activity Minimum PPE Requirements
Handling solid this compound (e.g., weighing, preparing stock solutions) -

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penbutolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Penbutolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.